molecular formula C4H9Cl2N3 B1437859 1-Methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1063734-49-5

1-Methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1437859
CAS No.: 1063734-49-5
M. Wt: 170.04 g/mol
InChI Key: HEFHQCFTJGKPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazol-4-amine dihydrochloride is a useful research compound. Its molecular formula is C4H9Cl2N3 and its molecular weight is 170.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.2ClH/c1-7-3-4(5)2-6-7;;/h2-3H,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFHQCFTJGKPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661321
Record name 1-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063734-49-5
Record name 1-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazol-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Methyl-1H-pyrazol-4-amine dihydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1H-pyrazol-4-amine Dihydrochloride for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with detailed technical data, field-proven experimental protocols, and an understanding of its applications. The compound, identified by the CAS Number 1063734-49-5 , is a valuable intermediate for synthesizing a wide array of biologically active molecules.[1] This guide delves into its physicochemical properties, synthesis and purification workflows, analytical characterization, and its pivotal role in the development of novel therapeutics, particularly kinase inhibitors. All methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible outcomes.

Core Compound Identification and Physicochemical Properties

1-Methyl-1H-pyrazol-4-amine and its salt forms are fundamental reagents in synthetic chemistry. The dihydrochloride salt enhances stability and solubility in aqueous media, making it convenient for various reaction conditions. While the dihydrochloride form is specified, it is crucial to recognize the related structures, as they are often referenced in literature and supplier catalogs.

PropertyValueSource(s)
Chemical Name This compoundInternal
CAS Number 1063734-49-5 [1]
Molecular Formula C₄H₉Cl₂N₃[1]
Molecular Weight 170.04 g/mol [1]
Appearance Typically an off-white to pale yellow solid[2]
Related CAS No. 69843-13-6 (Free Base)[2][3]
Related CAS No. 127107-23-7 (Monohydrochloride)[4]
Free Base Formula C₄H₇N₃[5]
Free Base Mol. Wt. 97.12 g/mol [5]
Storage Store in an inert gas at room temperature[1][6]

Synthesis and Purification Workflow

The synthesis of 1-Methyl-1H-pyrazol-4-amine is most commonly achieved through the reduction of a nitro-pyrazole precursor. This method is efficient and yields a high-purity product. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

Synthesis of 1-Methyl-1H-pyrazol-4-amine (Free Base)

The foundational step is the catalytic hydrogenation of 1-Methyl-4-nitro-1H-pyrazole. This reaction selectively reduces the nitro group (-NO₂) to an amine group (-NH₂) without affecting the pyrazole ring. The use of a catalyst like Palladium on carbon (Pd/C) is standard, but specialized equipment like an H-Cube reactor can provide enhanced safety and efficiency by managing hydrogen gas at high pressure.[7]

Experimental Protocol:

  • Reactor Setup: In a suitable hydrogenation vessel, dissolve 1-Methyl-4-nitro-1H-pyrazole (1.0 eq) in a solvent such as methanol (MeOH) or ethanol (EtOH). The choice of alcohol as a solvent is due to its ability to dissolve the starting material and its inertness under hydrogenation conditions.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon) to prevent premature reaction with atmospheric oxygen.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 60 bar) and heat to the reaction temperature (e.g., 70 °C).[7]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite prevents the fine catalyst particles from passing through the filter paper.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 1-Methyl-1H-pyrazol-4-amine as a solid or oil.[2] The product can be used directly in the next step or purified further by column chromatography if necessary.

Conversion to Dihydrochloride Salt
  • Dissolution: Dissolve the crude 1-Methyl-1H-pyrazol-4-amine (1.0 eq) in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid (2.2 eq) in the same solvent (or as a gas) with vigorous stirring. The use of slightly more than two equivalents of HCl ensures complete protonation of both the pyrazole ring nitrogen and the exocyclic amine.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolation & Drying: Collect the solid product by filtration, wash with a small amount of cold anhydrous solvent to remove any impurities, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of Free Base cluster_salt Salt Formation A 1-Methyl-4-nitro-1H-pyrazole B Dissolve in Methanol A->B C Add Pd/C Catalyst B->C D Hydrogenation (H₂, 60 bar, 70°C) C->D E Filter through Celite® D->E F Solvent Evaporation E->F G 1-Methyl-1H-pyrazol-4-amine (Free Base) F->G H Dissolve in Anhydrous Ether G->H Proceed to Salt Formation I Add HCl (2.2 eq) H->I J Precipitation I->J K Filter and Dry J->K L Final Product: 1-Methyl-1H-pyrazol-4-amine dihydrochloride K->L

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

The pyrazole nucleus is a well-established and privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[8][9] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[10][11][12]

1-Methyl-1H-pyrazol-4-amine serves as a critical intermediate for introducing this valuable pharmacophore into larger, more complex molecules. Its primary amine handle is a versatile functional group that allows for a variety of chemical transformations, most notably the formation of amides, ureas, and sulfonamides, which are common linkages in drug candidates.

Key Application: Synthesis of Kinase Inhibitors

Many small-molecule kinase inhibitors, used primarily in oncology, feature a substituted pyrazole core. The 1-methyl-4-amino-pyrazole moiety can act as a "hinge-binding" element, forming crucial hydrogen bonds with the protein kinase backbone. The synthesis often involves an amide bond formation between the amine and a carboxylic acid-bearing fragment.

Exemplary Synthetic Application Diagram

The following diagram illustrates how this compound is used as a building block in a representative synthetic scheme, such as an amide coupling reaction to form a potential kinase inhibitor scaffold.

G A 1-Methyl-1H-pyrazol-4-amine dihydrochloride C Amide Coupling Reaction A->C B R-COOH (Carboxylic Acid Fragment) B->C E Complex Pyrazole Derivative (e.g., Kinase Inhibitor Scaffold) C->E Forms Amide Bond D Conditions: - Coupling Agent (e.g., PyBop, HATU) - Base (e.g., DIPEA) - Solvent (e.g., DMF) D->C

Caption: Role as a building block in complex molecule synthesis.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. LCMS and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods.

Protocol: LCMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a standard reverse-phase C18 column.

  • Mobile Phase: A typical gradient elution would be from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over several minutes. Formic acid is used to improve peak shape and ionization efficiency.

  • Detection: Monitor via UV detection (e.g., at 254 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Expected Results: The analysis should show a single major peak in the chromatogram. The mass spectrum should display a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 98.1.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Identification: The free base is classified as causing skin and serious eye irritation.[5][13] Similar hazards should be assumed for the dihydrochloride salt. It may also cause respiratory irritation.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][16][17]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][18] Avoid contact with skin and eyes.[14]

  • Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere to prevent degradation from moisture and air.[6][16]

Conclusion

This compound (CAS: 1063734-49-5) is a highly valuable and versatile reagent for drug discovery and organic synthesis. Its stable, easy-to-handle salt form and the reactive amine functionality on the privileged pyrazole scaffold make it an essential building block for creating novel compounds with significant therapeutic potential. The protocols and data presented in this guide provide a solid foundation for its effective use in a research and development setting.

References

An In-depth Technical Guide to 1-Methyl-1H-pyrazol-4-amine Dihydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Methyl-1H-pyrazol-4-amine dihydrochloride, a versatile heterocyclic amine that has garnered significant attention in the field of medicinal chemistry. Its unique structural features make it a valuable scaffold and intermediate in the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors for therapeutic applications in oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's properties, synthesis, and applications.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the free base, 1-methyl-1H-pyrazol-4-amine. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The methylation at the N1 position and the amine group at the C4 position are key features that influence its chemical reactivity and utility in drug design. The dihydrochloride salt form generally confers increased stability and solubility in aqueous media compared to the free base.

The chemical structure of this compound is characterized by the protonation of both the pyrazole ring nitrogen and the exocyclic amine group by two equivalents of hydrochloric acid.

Table 1: Physicochemical Properties of 1-Methyl-1H-pyrazol-4-amine and its Dihydrochloride Salt

Property1-Methyl-1H-pyrazol-4-amine (Free Base)This compoundSource(s)
Molecular Formula C₄H₇N₃C₄H₉Cl₂N₃[1]
Molecular Weight 97.12 g/mol 170.04 g/mol [1]
CAS Number 69843-13-61063734-49-5[1]
Appearance Liquid (at room temperature)White to off-white solid (predicted)
Melting Point Not availableNot experimentally determined in searched literature.-
Boiling Point Not available for the salt.Not applicable (decomposes)-
Solubility Soluble in many organic solvents.Predicted to be soluble in water and polar protic solvents.General chemical knowledge
pKa Not availableNot available-

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 1-methyl-4-nitro-1H-pyrazole. The first step involves the reduction of the nitro group to an amine, yielding the free base. The second step is the formation of the dihydrochloride salt.

Step 1: Synthesis of 1-Methyl-1H-pyrazol-4-amine (Free Base)

A common and efficient method for the synthesis of the free base is the catalytic hydrogenation of 1-methyl-4-nitro-1H-pyrazole.[2]

Experimental Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-methyl-4-nitro-1H-pyrazole (1 equivalent) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazol-4-amine as an oil or low-melting solid. The crude product can be used directly in the next step or purified by distillation or chromatography if necessary.

Synthesis_Free_Base Start 1-Methyl-4-nitro-1H-pyrazole Product 1-Methyl-1H-pyrazol-4-amine Start->Product Hydrogenation Reagents H₂, Pd/C Methanol Reagents->Product

Caption: Synthesis of 1-Methyl-1H-pyrazol-4-amine.

Step 2: Formation of this compound

The dihydrochloride salt is formed by treating the free base with two equivalents of hydrochloric acid.

Experimental Protocol:

  • Dissolution: Dissolve the crude or purified 1-methyl-1H-pyrazol-4-amine (1 equivalent) in a suitable anhydrous solvent such as diethyl ether, isopropanol, or a mixture of methanol and diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (2 equivalents) in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl).

  • Precipitation: The dihydrochloride salt will precipitate out of the solution. Stir the mixture for a period of time to ensure complete precipitation.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to obtain this compound.

Salt_Formation FreeBase 1-Methyl-1H-pyrazol-4-amine Product 1-Methyl-1H-pyrazol-4-amine Dihydrochloride FreeBase->Product Salt Formation Reagent 2 eq. HCl (in anhydrous solvent) Reagent->Product

Caption: Formation of the Dihydrochloride Salt.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹)Assignment
¹H NMR ~7.5-8.0 ppm (s, 1H)C5-H of pyrazole ring
~7.0-7.5 ppm (s, 1H)C3-H of pyrazole ring
~3.8-4.0 ppm (s, 3H)N1-CH₃
Broad singletNH₃⁺ and ring NH⁺ protons (exchangeable with D₂O)
¹³C NMR ~130-135 ppmC5 of pyrazole ring
~120-125 ppmC3 of pyrazole ring
~110-115 ppmC4 of pyrazole ring (bearing the amino group)
~35-40 ppmN1-CH₃
IR ~3200-2800 cm⁻¹ (broad)N-H stretching (NH₃⁺ and ring NH⁺)
~1600-1650 cm⁻¹N-H bending
~1500-1550 cm⁻¹C=N and C=C stretching of the pyrazole ring
Mass Spec (ESI+) m/z = 98.08[M+H]⁺ of the free base

Note: The predicted NMR chemical shifts are for a polar solvent like D₂O or DMSO-d₆. The exact positions of the signals can vary depending on the solvent and concentration.

Applications in Drug Discovery and Development

The primary application of this compound is as a key building block in the synthesis of kinase inhibitors. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of many protein kinases.

Role as a Scaffold in Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 4-amino-1-methylpyrazole moiety can be strategically incorporated into small molecules to target the ATP-binding site of kinases.

Kinase_Inhibitor_Scaffold cluster_0 1-Methyl-1H-pyrazol-4-amine Core cluster_1 Kinase ATP Binding Site Pyrazolamine 4-Amino-1-methylpyrazole Hinge Hinge Region (Backbone Amides) Pyrazolamine->Hinge H-Bonding (Donor/Acceptor) HydrophobicPocket Hydrophobic Pocket Pyrazolamine->HydrophobicPocket Further Functionalization (R-groups for selectivity) SolventFront Solvent-Exposed Region Pyrazolamine->SolventFront Further Functionalization (R-groups for solubility)

Caption: Interaction of the 4-aminopyrazole scaffold with a kinase active site.

The amine group at the C4 position provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Synthesis of CDK and JAK Inhibitors

Recent research has demonstrated the utility of 4-aminopyrazole derivatives in the development of inhibitors for Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

  • CDK Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. 4-Aminopyrazole-based compounds have been synthesized and shown to exhibit potent inhibitory activity against CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

  • JAK Inhibitors: The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is implicated in autoimmune diseases and hematological malignancies. 4-Aminopyrazole derivatives have been successfully employed as core structures for the design of potent and selective JAK inhibitors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant biological activity. Its straightforward synthesis and the strategic placement of its functional groups make it an attractive starting material for the development of novel kinase inhibitors and other potential therapeutic agents. As research in the fields of oncology and immunology continues to advance, the demand for such well-characterized and readily accessible chemical tools is expected to grow, further solidifying the importance of this compound in modern drug discovery.

References

An In-Depth Technical Guide to 1-Methyl-1H-pyrazol-4-amine Dihydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazol-4-amine dihydrochloride, a critical heterocyclic building block in modern medicinal chemistry. We delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis from a nitro-pyrazole precursor, outline methods for its rigorous analytical characterization, and explore its pivotal role in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to confidently synthesize, verify, and apply this versatile chemical entity in their drug discovery programs.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile hydrogen bond donor and acceptor. These features have led to its incorporation into numerous FDA-approved drugs.[1] The specific isomer, 1-Methyl-1H-pyrazol-4-amine, offers a strategic vector for molecular elaboration, presenting a primary amine for amide bond formation or other key coupling reactions. Its role as a cornerstone in the synthesis of potent and selective kinase inhibitors has cemented its importance in oncology and immunology research.

The dihydrochloride salt form is particularly advantageous for drug development professionals. Conversion of the free base to a hydrochloride salt typically enhances aqueous solubility and improves the compound's stability and handling characteristics, making it more amenable to formulation and high-throughput screening protocols. This guide will focus on the synthesis of the free amine and its subsequent conversion to the stable dihydrochloride salt.

Physicochemical and Structural Data

A precise understanding of a compound's properties is the foundation of its effective application. The key data for 1-Methyl-1H-pyrazol-4-amine and its dihydrochloride salt are summarized below.

Property1-Methyl-1H-pyrazol-4-amine (Free Base)This compoundData Source(s)
Molecular Formula C₄H₇N₃C₄H₉Cl₂N₃[2][3][4]
Molecular Weight 97.12 g/mol 170.04 g/mol [2][3][4]
CAS Number 69843-13-61063734-49-5[2]
Appearance Yellow to orange liquid/solidExpected to be a white to off-white crystalline solid[4]
Solubility Soluble in methanol, ethanol, other organic solventsHigh solubility in water; soluble in methanol[5] (inferred)
Melting Point Not widely reportedNot widely published; expected to be higher than free base
pKa Not widely reportedNot widely reported

Synthesis and Mechanistic Rationale

The most efficient and high-yielding synthesis of 1-Methyl-1H-pyrazol-4-amine involves the reduction of its nitro precursor, 1-Methyl-4-nitro-1H-pyrazole. This transformation is followed by a standard acid-base reaction to form the target dihydrochloride salt.

Synthetic Scheme

The overall two-step synthesis is illustrated below.

Synthesis_Scheme Start 1-Methyl-4-nitro-1H-pyrazole Intermediate 1-Methyl-1H-pyrazol-4-amine (Free Base) Start->Intermediate H₂, Pd/C (or H-Cube) Methanol, 70°C, 60 bar Final 1-Methyl-1H-pyrazol-4-amine Dihydrochloride Intermediate->Final 2 eq. HCl Isopropanol or Ether Workflow_Synthesis cluster_0 Part I: Free Base Synthesis cluster_1 Part II: Salt Formation A Dissolve Nitro-Pyrazole in Methanol B Charge Reactor with Catalyst & Solution A->B C Pressurize with H₂ Heat to 70°C B->C D Monitor Reaction (H₂ uptake, LCMS) C->D E Cool, Vent & Purge D->E F Filter to Remove Catalyst E->F G Evaporate Solvent F->G H Dissolve Free Base in Isopropanol/Ether G->H Yields Free Base Amine I Add 2 eq. HCl Solution H->I J Stir to Precipitate I->J K Filter Solid Product J->K L Wash with Ether K->L M Dry Under Vacuum L->M Analytical_Workflow cluster_NMR Structure Verification cluster_LCMS Purity & Mass Confirmation Input Final Dried Solid (Dihydrochloride Salt) NMR ¹H NMR Spectroscopy Input->NMR LCMS LCMS Analysis Input->LCMS NMR_Result Confirm Proton Signals (Methyl, Pyrazole H's, NH₃⁺) Check Integration Ratios NMR->NMR_Result LC_Result Purity Assessment (% Area) by UV (e.g., 214/254 nm) LCMS->LC_Result MS_Result Mass Spectrum Confirm [M+H]⁺ for Free Base (m/z = 98.1) LCMS->MS_Result Scaffold_Application Scaffold 1-Methyl-1H-pyrazol-4-amine Scaffold Linker Amide Bond Formation Scaffold->Linker Provides reactive -NH₂ group Final Potent Kinase Inhibitor Core Target-Binding Moiety (e.g., Pyrimidine, Quinazoline) Linker->Core Connects key fragments

References

1-Methyl-1H-pyrazol-4-amine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1H-pyrazol-4-amine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It stands as a "privileged scaffold" in medicinal chemistry, forming the core structural framework for a multitude of approved therapeutic agents.[1] Its versatility allows for substitution at various positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of blockbuster drugs across various therapeutic areas, including kinase inhibitors for oncology (e.g., Crizotinib, Ibrutinib) and anti-inflammatory agents.[1][2]

1-Methyl-1H-pyrazol-4-amine, particularly in its dihydrochloride salt form for enhanced stability and solubility, is a critical building block for synthesizing these complex molecules. The presence of a primary amine at the 4-position provides a key reactive handle for elaboration, allowing its incorporation into larger, biologically active constructs. This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the chemical properties, synthesis, analytical characterization, and strategic applications of this valuable intermediate.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a building block is paramount for its effective use in synthesis and process development.

Identification and Structure
  • Chemical Name: this compound

  • Synonyms: 4-Amino-1-methyl-1H-pyrazole Dihydrochloride, 1-methylpyrazol-4-amine;dihydrochloride[][4]

  • Parent Compound CAS: 69843-13-6 (for the free base, 1-Methyl-1H-pyrazol-4-amine)[5]

  • CAS Number: 1063734-49-5[]

Physicochemical Data

The dihydrochloride salt form is typically a crystalline solid, offering improved handling and stability compared to the free base, which is a liquid.[6] The data below is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₄H₉Cl₂N₃[4]
Molecular Weight 170.04 g/mol [4]
Appearance White to off-white solid/powderGeneral observation
Melting Point Data not consistently available; varies by supplierN/A
Solubility Soluble in polar solvents like water and Dimethyl Sulfoxide (DMSO). Sparing solubility in non-polar organic solvents.Inferred from salt structure
Storage Conditions Store at room temperature under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly sealed in a dry, well-ventilated place.[7]

Synthesis and Purification

The most common and efficient route to 1-Methyl-1H-pyrazol-4-amine is through the chemical reduction of its nitro precursor, 1-Methyl-4-nitro-1H-pyrazole. This method provides high yields and purity.

Synthetic Pathway Rationale

The synthesis is a robust two-step process from the commercially available 1-methyl-4-nitropyrazole.

  • Catalytic Hydrogenation: The nitro group is highly susceptible to reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method. It is highly efficient, selective for the nitro group, and the catalyst can be easily removed by filtration. The reaction is typically run in an alcohol solvent like methanol under hydrogen pressure.[8]

  • Salt Formation: The resulting free base amine is then treated with a solution of hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the dihydrochloride salt. Using two equivalents of HCl ensures protonation of both the basic pyrazole ring nitrogen and the 4-amino group, maximizing water solubility and stability.

Visualized Synthesis Workflow

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Dihydrochloride Salt Formation A 1-Methyl-4-nitro-1H-pyrazole B 1-Methyl-1H-pyrazol-4-amine (Free Base) A->B H₂, Pd/C Methanol, 70°C, 60 bar C 1-Methyl-1H-pyrazol-4-amine (Free Base) D 1-Methyl-1H-pyrazol-4-amine Dihydrochloride (Product) C->D 2 eq. HCl Anhydrous Solvent (e.g., Ether)

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established literature procedures.[8]

  • Setup: To a hydrogenation vessel, add 1-Methyl-4-nitro-1H-pyrazole (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (approx. 5-10 mol%).

  • Solvent Addition: Add anhydrous methanol to the vessel to dissolve the starting material (approx. 10-20 mL per gram of substrate).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 60 bar) and heat to the target temperature (e.g., 70°C).[8]

    • Expert Insight: The use of elevated temperature and pressure significantly accelerates the reaction rate, often allowing for completion within a few hours. Reaction progress can be monitored by TLC or LC-MS.

  • Workup (Free Base): Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Isolation (Free Base): Concentrate the filtrate under reduced pressure to yield 1-Methyl-1H-pyrazol-4-amine as the free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable anhydrous solvent (e.g., methanol or isopropanol). Add a solution of anhydrous HCl (2.0-2.2 equivalents) in diethyl ether or isopropanol dropwise with stirring.

  • Precipitation and Collection: The dihydrochloride salt will precipitate out of the solution. Continue stirring for 30-60 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

    • Trustworthiness Check: The purity of the final product should be verified by NMR spectroscopy and melting point analysis. The presence of two equivalents of HCl can be confirmed by titration or elemental analysis.

Analytical Characterization

Robust analytical characterization is essential to confirm the identity and purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the polar dihydrochloride salt and its residual solvent peak does not typically interfere with key signals.[9]

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment & Justification
¹H NMR ~10.0 - 12.0Broad Singlet-NH₃⁺ : The amine protons are acidic and exchangeable. In the dihydrochloride salt, they will be significantly deshielded and appear as a very broad signal.
~8.0 - 8.2SingletH5 (pyrazole ring) : Proton adjacent to two nitrogen atoms, deshielded.
~7.6 - 7.8SingletH3 (pyrazole ring) : The other proton on the pyrazole ring.
~3.8 - 4.0Singlet-CH₃ : Methyl group attached to the ring nitrogen.
¹³C NMR ~135CC5 (pyrazole ring)
~125CC3 (pyrazole ring)
~105CC4 (pyrazole ring) : Carbon bearing the amino group.
~38CH₃-CH₃ : N-methyl carbon.

Note: Chemical shifts are approximate and can vary based on concentration, temperature, and instrument calibration. The residual proton signal in DMSO-d₆ appears around δ 2.50 ppm, and a water peak is often observed around δ 3.3 ppm.[10]

Protocol: NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the tube.

  • Cap the tube securely and vortex or sonicate gently until the solid is completely dissolved.

  • Insert the NMR tube into the spinner turbine, adjust the depth correctly, and place it in the NMR spectrometer for analysis.

Mass Spectrometry (MS)

Using electrospray ionization (ESI) in positive mode, the expected mass spectrum would show the molecular ion for the free base.

  • Expected Ion: [M+H]⁺, where M is the mass of the free base (C₄H₇N₃).

  • Calculated m/z: 98.07

Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its 4-amino group, making it a cornerstone for building complex molecular architectures.

Chemical Reactivity Profile

The primary amine is a potent nucleophile, readily participating in a variety of essential bond-forming reactions in drug synthesis:

  • Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form stable amide bonds. This is the most common application, as the amide linkage is a key structural feature in many kinase inhibitors.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Buchwald-Hartwig or Ullmann Coupling: N-arylation reactions to connect the amine to an aromatic or heteroaromatic ring.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Many modern kinase inhibitors, such as those targeting Cyclin-Dependent Kinase 2 (CDK2) or Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), utilize a substituted pyrazole core.[2][11] The 4-amino pyrazole can be coupled with a heterocyclic carboxylic acid to form a core scaffold, which is then further elaborated.

G cluster_0 Amide Bond Formation A 1-Methyl-1H-pyrazol-4-amine (as free base) C Kinase Inhibitor Core Scaffold (Amide Product) A->C Coupling Agent (e.g., PyBOP) Non-nucleophilic Base (DIPEA) Solvent (e.g., DCM) B Heterocyclic Carboxylic Acid (e.g., Pyrazolopyrimidine) B->C

Caption: Use of the amine in a typical amide coupling reaction.

Protocol: Representative Amide Coupling Reaction

This protocol is a representative example based on established literature procedures.[8]

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heterocyclic carboxylic acid (1.0 eq), 1-Methyl-1H-pyrazol-4-amine (1.05 eq, typically liberated from the salt in situ or used as the free base), and a coupling agent such as PyBOP (1.1 eq).

  • Solvent and Base: Add an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq).

    • Expert Insight: DIPEA is critical. It acts as a base to neutralize the HCl from the starting material salt and the acid generated during the coupling reaction without competing as a nucleophile, which would lead to unwanted side products.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide product.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

  • Hazard Identification: The free base is classified as a skin and eye irritant.[6] Similar precautions should be taken for the dihydrochloride salt.

  • Handling and PPE: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust.

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Move to fresh air.

  • Storage and Stability: Store in a tightly closed container in a dry, well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended to prevent potential degradation from air and moisture.[7]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its straightforward synthesis, well-defined reactivity, and the proven importance of the pyrazole scaffold make it an indispensable tool for researchers in pharmaceutical and agrochemical development. A comprehensive understanding of its properties, handling requirements, and reaction characteristics, as outlined in this guide, empowers scientists to leverage this building block effectively in the discovery and synthesis of novel, high-impact molecules.

References

An In-depth Technical Guide to the Solubility Profiling of 1-Methyl-1H-pyrazol-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Waters of Solubility

The Compound in Focus: 1-Methyl-1H-pyrazol-4-amine dihydrochloride

This compound is a heterocyclic amine, a class of compounds frequently explored in medicinal chemistry for their diverse biological activities. The "dihydrochloride" salt form suggests an effort to enhance the aqueous solubility and stability of the parent compound, 1-methyl-1H-pyrazol-4-amine. The presence of two hydrochloride moieties indicates that the parent molecule has two basic centers that can be protonated.

Table 1: Physicochemical Properties of 1-Methyl-1H-pyrazol-4-amine and its Hydrochloride Salt

Property1-Methyl-1H-pyrazol-4-amine1-Methyl-1H-pyrazol-4-amine hydrochloride
Molecular Formula C₄H₇N₃[2]C₄H₈ClN₃[3]
Molecular Weight 97.12 g/mol [2]133.58 g/mol [3]
Appearance LiquidSolid (presumed)
Predicted LogP -0.4[2]Not available

The salt form is generally expected to exhibit higher aqueous solubility than the free base due to the ionic nature of the dihydrochloride salt. However, the extent of this solubility enhancement and its behavior in different media must be experimentally determined.

The 'Why': Rationale for Comprehensive Solubility Profiling

A thorough understanding of a compound's solubility is not merely an academic exercise; it is a critical step that informs multiple stages of drug development:

  • Early Discovery: In initial biological screens, poor solubility can lead to false negatives, as the compound may not reach a sufficient concentration to elicit a response.[4] Kinetic solubility assays are often employed at this stage for rapid assessment.[1][4]

  • Lead Optimization: As a lead candidate is chemically modified to improve its pharmacological properties, solubility testing ensures that these modifications do not inadvertently introduce liabilities that would hinder its development.

  • Formulation Development: The choice of excipients, delivery vehicle, and dosage form is heavily reliant on the API's solubility characteristics.[5] For oral dosage forms, for instance, a compound must dissolve in the gastrointestinal tract to be absorbed.

  • Toxicology Studies: Accurate dosing in preclinical toxicology studies requires a well-characterized solubility profile to prepare appropriate dosing solutions.

The 'How': Methodologies for Solubility Determination

The choice of solubility assay depends on the stage of development and the specific question being addressed. Broadly, these methods can be categorized into kinetic and thermodynamic solubility assays.[1][4]

Kinetic Solubility Assays: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration at which a compound, predissolved in an organic solvent (typically DMSO), precipitates when introduced into an aqueous medium.[4] This method is rapid and amenable to automation, making it ideal for screening large numbers of compounds.[1]

This protocol outlines a common method for determining kinetic solubility by measuring light scattering caused by precipitated particles.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to a final DMSO concentration of 1-2%. This sudden change in solvent polarity will induce precipitation of compounds with low aqueous solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Nephelometric Measurement: Measure the turbidity of each well using a laser nephelometer, which quantifies the scattered light. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Diagram 1: Workflow for Nephelometric Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial Serial Dilution in DMSO stock->serial add_buffer Add Aqueous Buffer (PBS) serial->add_buffer incubate Incubate with Shaking add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure determine Determine Precipitation Point measure->determine G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess Add Excess Solid to Solvent agitate Agitate at Controlled Temperature (24-72h) add_excess->agitate centrifuge Centrifuge or Filter agitate->centrifuge quantify Quantify Supernatant by HPLC/LC-MS centrifuge->quantify

References

An In-depth Technical Guide to the Stability Profile of 1-Methyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Criticality of Stability

1-Methyl-1H-pyrazol-4-amine dihydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structural motif is a cornerstone in the synthesis of a diverse range of biologically active molecules. As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its chemical stability is not merely a regulatory formality but a fundamental necessity for ensuring the safety, efficacy, and quality of the final drug product.[1][2] This guide provides an in-depth analysis of the stability profile of this compound, offering a framework for its handling, storage, and the development of robust, stability-indicating analytical methods. We will delve into the theoretical underpinnings of its stability, postulate potential degradation pathways based on its chemical structure, and provide actionable protocols for comprehensive stability assessment.

Physicochemical Properties and Intrinsic Stability

The inherent stability of this compound is a direct consequence of its molecular architecture. The pyrazole ring is an aromatic heterocycle, which imparts a significant degree of resonance stabilization.[3] However, the presence of a primary amine and its formulation as a dihydrochloride salt introduces specific vulnerabilities that must be meticulously evaluated.

PropertyValue/InformationSource
Physical State Solid Crystalline[4]
Molecular Formula C4H9Cl2N3Inferred
Molecular Weight 170.04 g/mol Inferred
Storage Store in freezer, in a well-ventilated place. Keep container tightly closed.[4]
Hygroscopicity Likely hygroscopic due to the dihydrochloride salt form.Inferred

The dihydrochloride salt form enhances water solubility but also increases the potential for hygroscopicity and interaction with atmospheric moisture, which can be a catalyst for hydrolytic degradation.

Potential Degradation Pathways: A Mechanistic Perspective

Forced degradation studies are essential to proactively identify potential degradation products that may arise under various stress conditions.[1][5][6] Based on the structure of 1-Methyl-1H-pyrazol-4-amine, we can anticipate several key degradation pathways.

Oxidative Degradation

The primary aromatic amine is a prime target for oxidation.[5] Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides, nitroso, or nitro derivatives. Furthermore, the pyrazole ring itself, while generally stable, can be susceptible to oxidative cleavage under harsh conditions.

Hydrolytic Degradation

While the pyrazole ring is generally resistant to hydrolysis, extreme pH conditions (both acidic and basic) coupled with elevated temperatures could potentially lead to ring-opening. The primary amine itself is generally stable to hydrolysis.

Photodegradation

Aromatic amines and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.[5] Photolytic degradation can involve complex radical-mediated reactions, potentially leading to dimerization, polymerization, or cleavage of the pyrazole ring.

Thermal Degradation

At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.

Below is a conceptual diagram illustrating the potential degradation pathways of 1-Methyl-1H-pyrazol-4-amine.

G cluster_0 1-Methyl-1H-pyrazol-4-amine cluster_1 Stress Conditions cluster_2 Potential Degradation Products mol N1(C=C(N)C=N1)C Oxidation Oxidation (e.g., H₂O₂) mol->Oxidation Susceptible to Hydrolysis Hydrolysis (Acid/Base, Heat) mol->Hydrolysis Susceptible to Photolysis Photolysis (UV/Vis Light) mol->Photolysis Susceptible to Thermal Thermal Stress (Dry Heat) mol->Thermal Susceptible to N_Oxide N-Oxide Derivatives Oxidation->N_Oxide Nitroso Nitroso/Nitro Derivatives Oxidation->Nitroso Ring_Opened Ring-Opened Products Hydrolysis->Ring_Opened Dimers Photodimers/Polymers Photolysis->Dimers Other Other Unidentified Degradants Thermal->Other

Caption: Potential Degradation Pathways of 1-Methyl-1H-pyrazol-4-amine.

Experimental Workflow for Stability Assessment

A robust stability assessment program involves a systematic approach, beginning with forced degradation studies to generate potential degradants, followed by the development and validation of a stability-indicating analytical method.[7]

Forced Degradation Protocol

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation and can separate the API from its degradation products.[9][10]

1. Chromatographic Conditions (A Starting Point):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate the polar API from potentially less polar degradation products. A common starting point would be a gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for the API (e.g., determined by UV-Vis spectrophotometry).

  • Column Temperature: 25-30°C.

2. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the API peak from all degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the experimental workflow for stability testing.

G cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Stability Study Start 1-Methyl-1H-pyrazol-4-amine dihydrochloride Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Degraded_Samples Generate Degraded Samples Stress->Degraded_Samples Method_Dev Develop Stability-Indicating HPLC Method Degraded_Samples->Method_Dev Validation Validate Method (ICH Q2(R1)) Method_Dev->Validation Analysis Analyze Degraded Samples Validation->Analysis Data Data Analysis & Peak Purity Assessment Analysis->Data Report Generate Stability Profile Data->Report

References

An In-depth Technical Guide to the Spectral Characteristics of 1-Methyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Protonation Sites

The structure of 1-Methyl-1H-pyrazol-4-amine features a pyrazole ring, a versatile aromatic heterocycle, substituted with a methyl group at the N1 position and an amino group at the C4 position. The molecule possesses two primary basic centers susceptible to protonation: the lone pair of electrons on the sp2-hybridized nitrogen atom at the N2 position of the pyrazole ring and the lone pair on the exocyclic amino group at C4. The formation of the dihydrochloride salt involves the protonation of both of these sites.

Caption: Equilibrium between the free base and its dihydrochloride salt.

Part 1: Spectral Analysis of 1-Methyl-1H-pyrazol-4-amine (Free Base)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of the free base is predicted to exhibit distinct signals for the pyrazole ring protons, the N-methyl protons, and the amino protons. The chemical shifts are influenced by the electron-donating effect of the amino group and the electronic nature of the pyrazole ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.3s-
H5~7.2s-
N-CH₃~3.7s-
NH₂~2.5br s-

Causality behind Predictions:

  • Ring Protons (H3 and H5): In unsubstituted pyrazole, the protons at positions 3 and 5 are equivalent. However, in 1-methyl-4-aminopyrazole, the electronic environment is slightly different. The amino group at C4 is a strong electron-donating group, which increases the electron density at the ortho (C3 and C5) positions, leading to an upfield shift compared to unsubstituted pyrazole. The signals for H3 and H5 are expected to be singlets due to the absence of adjacent protons.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom is expected to appear as a sharp singlet in the region of 3.7 ppm, a typical chemical shift for N-methyl groups in heterocyclic systems.

  • Amino Protons (NH₂): The protons of the amino group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum of the free base will show four distinct signals corresponding to the four carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C3~135
C4~125
C5~130
N-CH₃~39

Causality behind Predictions:

  • Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The C4 carbon, directly attached to the electron-donating amino group, is expected to be shielded compared to the C3 and C5 carbons.

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon will appear at a characteristic upfield chemical shift.

Mass Spectrometry (MS)

The mass spectrum of 1-Methyl-1H-pyrazol-4-amine, typically acquired using a soft ionization technique like Electrospray Ionization (ESI), will show a prominent molecular ion peak ([M+H]⁺) at m/z 98.1.

Predicted MS Fragmentation

m/zProposed Fragment
98.1[M+H]⁺
82.1[M+H - CH₄]⁺
71.1[M+H - HCN]⁺
55.1[M+H - HCN - CH₃]⁺

Causality behind Fragmentation: The fragmentation of pyrazole derivatives often involves the loss of small, stable molecules like hydrogen cyanide (HCN) and rearrangements of the heterocyclic ring. The N-methyl group can also be involved in fragmentation pathways.

MS_Fragmentation_Free_Base M_H [M+H]⁺ m/z = 98.1 frag1 [M+H - CH₄]⁺ m/z = 82.1 M_H->frag1 - CH₄ frag2 [M+H - HCN]⁺ m/z = 71.1 M_H->frag2 - HCN frag3 [M+H - HCN - CH₃]⁺ m/z = 55.1 frag2->frag3 - CH₃

Caption: Proposed MS fragmentation pathway for 1-Methyl-1H-pyrazol-4-amine.

Part 2: Spectral Analysis of 1-Methyl-1H-pyrazol-4-amine Dihydrochloride

The formation of the dihydrochloride salt will significantly alter the electronic environment of the molecule, leading to predictable changes in the NMR and MS spectra.

¹H NMR Spectroscopy (Predicted)

Protonation of the N2 and the amino group nitrogens will cause a significant deshielding (downfield shift) of the adjacent protons due to the increased positive charge density.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityComments
H3~7.8sSignificant downfield shift
H5~7.7sSignificant downfield shift
N-CH₃~3.9sModerate downfield shift
NH₃⁺Not observed in D₂O-Rapid exchange with D₂O

Causality behind Predictions:

  • Ring Protons (H3 and H5): The protonation of the N2 atom of the pyrazole ring will withdraw electron density from the ring, causing a substantial downfield shift of the H3 and H5 protons.

  • N-Methyl Protons (N-CH₃): The N-methyl group will also experience a downfield shift, although to a lesser extent than the ring protons.

  • Ammonium Protons (NH₃⁺): In a deuterated protic solvent like D₂O, the acidic protons of the ammonium group will rapidly exchange with deuterium and will therefore not be observable in the ¹H NMR spectrum. In a non-protic solvent like DMSO-d₆, a broad singlet corresponding to the NH₃⁺ protons would be expected at a downfield chemical shift.

¹³C NMR Spectroscopy (Predicted)

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of the dihydrochloride salt will show a downfield shift for all carbon signals due to the electron-withdrawing effect of the protonated nitrogen atoms.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C3~140
C4~130
C5~135
N-CH₃~42

Causality behind Predictions: The positive charges on the nitrogen atoms will decrease the electron density at all carbon atoms, resulting in a general downfield shift. The effect will be most pronounced for the carbons closest to the protonation sites.

Mass Spectrometry (MS)

In ESI-MS, the dihydrochloride salt will likely be observed as the singly charged cation [M+H]⁺ at m/z 98.1, corresponding to the free base protonated once. The chloride ions are counterions and will not be part of the detected cationic species. It is also possible to observe adducts with sodium or other cations present in the solvent or matrix. The fragmentation pattern is expected to be similar to that of the protonated free base.

Part 3: Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for this compound.

NMR Spectroscopy

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Dissolve 5-10 mg of sample in 0.6-0.7 mL of D₂O or DMSO-d₆ B Filter into a 5 mm NMR tube A->B C Acquire ¹H NMR spectrum B->C D Acquire ¹³C NMR spectrum C->D E (Optional) 2D NMR (COSY, HSQC) D->E F Fourier transform and phase correction E->F G Baseline correction and integration F->G H Peak picking and assignment G->H

Caption: A generalized workflow for NMR analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.

  • Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Tuning and Shimming: Tune and shim the probe to the sample for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° or 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra relative to a reference standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry (ESI-MS)

MS_Workflow cluster_0 Sample Preparation cluster_1 Infusion and Ionization cluster_2 Mass Analysis A Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., methanol/water) B Infuse the sample solution into the ESI source A->B C Apply a high voltage to generate charged droplets B->C D Analyze the ions in the mass analyzer C->D E Detect the ions and generate the mass spectrum D->E

Caption: A generalized workflow for ESI-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Instrumentation Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected NMR and MS spectral data for this compound. By first establishing the predicted spectral characteristics of the free base and then extrapolating to the dihydrochloride salt, this guide offers a robust framework for the structural elucidation and characterization of this important heterocyclic compound. The provided protocols offer a starting point for researchers to obtain high-quality spectral data in the laboratory.

1-Methyl-1H-pyrazol-4-amine dihydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 1-Methyl-1H-pyrazol-4-amine Dihydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Chemist's Perspective on Safety

In modern drug discovery, pyrazole derivatives are recognized as privileged scaffolds, forming the core of numerous therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.[1][2] The compound 1-Methyl-1H-pyrazol-4-amine, particularly in its dihydrochloride salt form, serves as a valuable building block in the synthesis of these complex molecules.[3] However, its utility in synthesis is predicated on a thorough understanding of its chemical nature and associated hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) fields. It aims to provide a deeper, mechanistic understanding of the risks associated with this compound and to establish a framework for its safe and effective use in a research environment. The protocols and insights described herein are designed to create a self-validating system of safety, grounded in authoritative data and practical experience.

Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity is the foundation of all safe laboratory work. This compound is the salt form of the parent amine, which influences its properties, particularly solubility and acidity.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for the structure N1 [label="N", pos="0,0!"]; N2 [label="N", pos="0.866,-0.5!"]; C1 [label="C", pos="0.866,0.5!"]; C2 [label="C", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,-0.5!"];

// Methyl group C_Me [label="H3C", pos="1.732,-1.0!"];

// Amine group N_amine [label="H3N+", pos="-1.732,1.0!"];

// Dihydrochloride Cl1 [label="2Cl-", pos="-2.5,0!"];

// Draw bonds N1 -- C1 [len=1.0]; C1 -- N2 [len=1.0]; N2 -- C3 [len=1.0]; C3 -- C2 [len=1.0]; C2 -- N1 [len=1.0]; N2 -- C_Me [len=1.0]; C2 -- N_amine [len=1.0]; } }

Caption: Structure of this compound.

Table 1: Core Identification and Properties

PropertyDataSource(s)
Chemical Name This compoundN/A
Synonyms 4-Amino-1-methylpyrazole dihydrochloride[3]
CAS Number 127107-23-7 (for hydrochloride); 69843-13-6 (for free base)[3][4]
Molecular Formula C₄H₉Cl₂N₃[5]
Molecular Weight 170.04 g/mol Calculated
Parent Amine MW 97.12 g/mol [6]
Appearance White to light pink powder (predicted)[7]
Solubility Expected to be soluble in waterN/A

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. While specific data for the dihydrochloride salt is sparse, a reliable hazard profile can be constructed by evaluating the parent amine and related pyrazole structures. The primary hazards are consistent across multiple sources, pointing to its irritant nature.[6][8]

Table 2: GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Irritation2A / 2H319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07Warning

Sources:[6][8][9]

GHS_Hazards

Caption: Key hazard relationships for the compound.

Expert Analysis of Hazards:

  • Irritancy: The primary risk associated with this compound is irritation. As a fine powder, it can easily become airborne, leading to respiratory tract irritation upon inhalation.[10] Direct contact causes skin and serious eye irritation.[11] The dihydrochloride nature implies the compound will form an acidic solution upon contact with moisture (e.g., on skin, in eyes, or mucous membranes), which likely contributes to its irritant properties.

  • Unknowns: For many research chemicals, a full toxicological profile is not available.[12] No data was found to classify this compound for carcinogenicity, mutagenicity, or reproductive toxicity.[13][14] Therefore, it must be handled with the prudence afforded to any compound with an incomplete toxicological dataset.

Proactive Risk Management: Safe Handling and Storage Protocols

A culture of safety is built on proactive, not reactive, measures. The following protocols are designed to mitigate the identified risks.

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) dictates that exposure should be minimized through engineering controls before relying on personal protective equipment.

  • Ventilation: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[14][15] This prevents inhalation of airborne powder and contains any potential spills.

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[11][16]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is critical for preventing direct contact.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[17][18] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[15]

    • Lab Coat: A standard laboratory coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: If for any reason work must be conducted outside of a fume hood (a situation that should be avoided), a NIOSH/MSHA-approved respirator with a particulate filter is required.[18]

Procedural Protocols and Hygiene
  • Avoid Dust Formation: Handle the compound gently. Do not pour it from a height. Use a spatula for transfers. For solutions, add the solid to the solvent slowly.[14][19]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[14][17] Do not eat, drink, or smoke in laboratory areas.[13][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][11][20]

  • Incompatibilities: The reactivity of this compound dictates its storage segregation.

    • Strong Oxidizing Agents: The amine functionality can be readily oxidized, potentially leading to a vigorous or explosive reaction.

    • Strong Acids and Bases: While it is a dihydrochloride salt, it should be kept separate from strong acids and bases to avoid uncontrolled reactions.[12][20]

    • Acid Chlorides: These can react with the amine group in an exothermic acylation reaction.[9]

Emergency Response and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

The immediate goal of first aid is to minimize exposure and seek professional medical attention. Show the Safety Data Sheet to the attending physician.[14][19]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11][17][19]

  • Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9][11] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[9][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[14][17] Seek immediate medical attention.

Fire-Fighting Procedures
  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14][17]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9][12][17]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][11]

Accidental Release Workflow

A systematic approach to spill cleanup is essential to prevent secondary contamination and exposure.

Spill_Cleanup_Workflow

Caption: Step-by-step workflow for accidental release cleanup.

Toxicological and Ecological Considerations

  • Toxicological Data: Acute toxicity data is largely unavailable. The hazard classification is based on irritation potential. It is not classified as a carcinogen by IARC, NTP, or OSHA.[13][14] The toxicological properties have not been fully investigated, which warrants a cautious approach.[12]

  • Ecological Data: There is no specific data available on the ecotoxicity of this compound. As a standard precaution, do not allow the material to enter drains or waterways.[12][14][19] Dispose of the chemical and its container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[11][20]

Context in Research: Synthesis and Application

Understanding the "why" behind a compound's use can reinforce the importance of safe handling. 1-Methyl-1H-pyrazol-4-amine is a key intermediate. For instance, it can be synthesized via the reduction of a nitro-precursor, a common transformation in medicinal chemistry.[21]

Synthesis

Caption: A common synthetic route to the parent amine.

The pyrazole scaffold itself is integral to a vast number of FDA-approved drugs, highlighting its importance in targeting various biological pathways.[22][23] Derivatives are used as kinase inhibitors for cancer therapy, anti-inflammatory agents, and neuroprotective compounds, making this amine a critical starting point for discovering new medicines.[1][24] The responsible use and handling of such building blocks are therefore paramount to the advancement of pharmaceutical sciences.

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1-Methyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-1H-pyrazol-4-amine moiety represents a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this core structure. We will delve into their significant potential in oncology, particularly as kinase inhibitors, as well as their promising anti-inflammatory and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, mechanistic insights, and practical experimental methodologies to facilitate further investigation and application of this important chemical class.

Introduction: The Pyrazole Core in Drug Discovery

Heterocyclic compounds are the cornerstone of many pharmaceuticals, and among them, the pyrazole nucleus has garnered considerable attention for its wide range of pharmacological activities.[1][2][3] Pyrazole derivatives are known to possess anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties.[4][5] The commercial success of drugs like Celecoxib, a potent and selective COX-2 inhibitor for inflammation, underscores the therapeutic potential embedded within the pyrazole framework.[1]

This guide focuses specifically on derivatives of 1-methyl-1H-pyrazol-4-amine, a key intermediate that provides a strategic vector for molecular elaboration. The presence of a primary amine at the 4-position allows for diverse chemical modifications, enabling the synthesis of extensive compound libraries for screening against various biological targets.[5] The N-methylation of the pyrazole ring can also be crucial for modulating properties such as metabolic stability and target engagement.[6]

Anticancer Activity: Targeting the Engine of Cell Proliferation

A predominant area of investigation for 1-methyl-1H-pyrazol-4-amine derivatives is in the discovery of novel anticancer agents, with a particular focus on the inhibition of protein kinases.[7] Kinases are pivotal enzymes in cell signaling pathways that, when dysregulated, can drive oncogenesis.[5]

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[8] Derivatives of 1-methyl-1H-pyrazol-4-amine have been instrumental in the development of potent CDK2 inhibitors.[8]

One notable study detailed the discovery of a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as potent CDK2 inhibitors. In this work, the 1-methyl-1H-pyrazol-4-yl group was a key component of the lead compounds. For instance, a derivative, compound 15 , demonstrated a CDK2 inhibitory constant (Ki) of 0.005 µM and exhibited sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines.[8] Mechanistic studies in ovarian cancer cells revealed that this compound reduced the phosphorylation of the retinoblastoma protein, arrested cells in the S and G2/M phases of the cell cycle, and induced apoptosis.[8]

Experimental Protocol: In Vitro CDK2 Kinase Assay

This protocol outlines a typical procedure for evaluating the inhibitory activity of a test compound against CDK2.

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin E complex

    • Histone H1 (as substrate)

    • [γ-33P]ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds (dissolved in DMSO)

    • 96-well filter plates

    • Phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add kinase buffer, the CDK2/Cyclin E enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-33P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Janus Kinase (JAK) Inhibition

The JAK/STAT signaling pathway is crucial for immunity and cell growth, and its abnormal activation is linked to various cancers and inflammatory diseases.[9] 4-Amino-(1H)-pyrazole derivatives, including those with the 1-methyl-1H-pyrazol-4-amine scaffold, have been developed as potent JAK inhibitors.[9]

In one study, a series of 4-amino-(1H)-pyrazole derivatives were synthesized and evaluated for their inhibitory activity against JAK1, JAK2, and JAK3. Compound 3f from this series, which incorporates a modified pyrazole amine structure, exhibited impressive potency with IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively.[9] This compound also demonstrated potent antiproliferative activity against several cancer cell lines.[9]

Signaling Pathway: Simplified JAK/STAT Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Gene Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor 1-Methyl-1H-pyrazol-4-amine Derivative (Inhibitor) Inhibitor->JAK Inhibition caption Simplified JAK/STAT Signaling Pathway and Inhibition.

Caption: Simplified JAK/STAT Signaling Pathway and Inhibition.

Compound Class Target Kinase Key Findings Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Ki = 0.005 µM; induced cell cycle arrest and apoptosis.[8]
4-Amino-(1H)-pyrazole derivativesJAK1, JAK2, JAK3IC50 values in the low nanomolar range; potent antiproliferative activity.[9]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

A study on novel pyrazole analogues demonstrated that certain compounds exhibited better anti-inflammatory activity than the standard drug, diclofenac sodium.[1][12] This highlights the potential for developing potent anti-inflammatory agents from the pyrazole core.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow Start Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Start->Grouping Dosing Oral Administration of Vehicle, Standard Drug, or Test Compound Grouping->Dosing Induction Subplantar Injection of Carrageenan into Hind Paw Dosing->Induction 30-60 min post-dose Measurement1 Measure Paw Volume (Baseline) Measurement2 Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4h) Induction->Measurement2 Analysis Calculate % Inhibition of Edema Measurement2->Analysis End Data Interpretation Analysis->End

Caption: Workflow for the in vivo Carrageenan-Induced Paw Edema Assay.

Antimicrobial Activity: A Scaffold for Combating Pathogens

The pyrazole nucleus is also a constituent of various compounds with significant antimicrobial activity.[1][12] Synthesized pyrazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][13]

For example, one study reported that a pyrazole derivative (compound 3 ) was highly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL.[1][12] Another compound (compound 4 ) was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 µg/mL.[1][12] Additionally, a different derivative (compound 2 ) showed potent antifungal activity against Aspergillus niger with an MIC of 1 µg/mL.[1][12]

The structural versatility of the pyrazole core allows for the fine-tuning of antimicrobial specificity and potency.

Compound Organism Activity (MIC) Reference
Compound 3Escherichia coli0.25 µg/mL[1][12]
Compound 4Streptococcus epidermidis0.25 µg/mL[1][12]
Compound 2Aspergillus niger1 µg/mL[1][12]

Synthesis and Derivatization

The parent compound, 1-methyl-1H-pyrazol-4-amine, can be synthesized through methods such as the hydrogenation of 1-methyl-4-nitro-1H-pyrazole.[14] The resulting amine is a versatile intermediate for further chemical modifications. The primary amine at the C4 position can readily undergo reactions such as acylation, alkylation, and condensation to introduce a wide array of substituents, thereby enabling the exploration of structure-activity relationships (SAR).[15][16]

General Synthesis Scheme

Synthesis Nitro 1-Methyl-4-nitro-1H-pyrazole Amine 1-Methyl-1H-pyrazol-4-amine Nitro->Amine Hydrogenation Derivatives Biologically Active Derivatives Amine->Derivatives Acylation, Alkylation, Condensation, etc.

Caption: General synthesis route to 1-Methyl-1H-pyrazol-4-amine and its derivatives.

Conclusion and Future Directions

Derivatives of 1-methyl-1H-pyrazol-4-amine have demonstrated significant therapeutic potential across multiple disease areas, most notably in oncology as kinase inhibitors. The scaffold's adaptability allows for the generation of diverse chemical entities with tunable biological activities. Future research should continue to explore the vast chemical space accessible from this starting material. A deeper understanding of the structure-activity relationships will be crucial for designing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The continued investigation of this versatile scaffold holds great promise for the discovery of novel and effective treatments for a range of human diseases.

References

The Strategic Role of 1-Methyl-1H-pyrazol-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-1H-pyrazol-4-amine core is a quintessential "privileged scaffold" in contemporary drug discovery. Its inherent physicochemical properties, synthetic tractability, and ability to form key interactions with a multitude of biological targets have established it as a cornerstone building block for the development of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, chemical biology, and strategic applications of 1-Methyl-1H-pyrazol-4-amine. We will explore its critical role in the design of kinase inhibitors, its emerging potential in targeting central nervous system (CNS) pathologies, and its broader utility across various therapeutic areas. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with actionable insights for leveraging this versatile scaffold in their discovery programs.

Introduction: The Pyrazole Scaffold's Ascendancy in Drug Design

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has a rich history in medicinal chemistry, featuring in numerous approved drugs.[1] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic systems and to engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The methylation at the N1 position of the pyrazole ring, as in 1-Methyl-1H-pyrazol-4-amine, offers several advantages. It resolves tautomerism, providing a single, well-defined regioisomer for subsequent chemical modifications. Furthermore, the methyl group can enhance metabolic stability by blocking a potential site of oxidation and can also contribute to favorable van der Waals interactions within a protein's binding pocket. The 4-amino group serves as a versatile synthetic handle, most commonly for the construction of larger, more complex molecules through amide bond formation or cross-coupling reactions.

Synthesis and Physicochemical Profile

Synthetic Routes to 1-Methyl-1H-pyrazol-4-amine

The efficient and scalable synthesis of 1-Methyl-1H-pyrazol-4-amine is critical for its widespread use in drug discovery. The most common and industrially viable approach involves a multi-step sequence starting from readily available precursors.

Route 1: From 1-Methyl-4-nitropyrazole

This is a robust and high-yielding method.

  • Nitration of Pyrazole: Pyrazole is first nitrated to yield 4-nitropyrazole. This is typically achieved using a mixture of nitric and sulfuric acids.[2]

  • Methylation of 4-Nitropyrazole: The N1 position of 4-nitropyrazole is then methylated to give 1-methyl-4-nitropyrazole.

  • Reduction of the Nitro Group: The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is the preferred method for its high efficiency and clean reaction profile.[3]

Experimental Protocol: Catalytic Hydrogenation of 1-Methyl-4-nitropyrazole

Objective: To synthesize 1-Methyl-1H-pyrazol-4-amine via the reduction of 1-methyl-4-nitropyrazole.[3]

Materials:

  • 1-Methyl-4-nitro-1H-pyrazole

  • Methanol (MeOH), HPLC grade

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • H-Cube reactor or similar hydrogenation apparatus

Procedure:

  • Dissolve 1-Methyl-4-nitro-1H-pyrazole (e.g., 1.62 g, 12.7 mmol) in methanol (250 mL).[3]

  • Introduce the solution into an H-Cube reactor equipped with a 10% Pd/C catalyst cartridge.

  • Set the reaction parameters: Temperature at 70 °C and hydrogen pressure at 60 bar.[3]

  • Pump the solution through the reactor at an appropriate flow rate.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure to yield 1-Methyl-1H-pyrazol-4-amine, often in near-quantitative yield.[3]

Route 2: From Ethyl Cyanoacetate and Methylhydrazine

An alternative approach involves the construction of the pyrazole ring from acyclic precursors.

  • Condensation: Ethyl (ethoxymethylene)cyanoacetate is reacted with methylhydrazine in a suitable solvent like ethanol.[4][5]

  • Cyclization: The initial adduct undergoes an intramolecular cyclization to form the 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • Decarboxylation and/or Hydrolysis/Decarboxylation: The ester group at the 4-position can be removed through hydrolysis followed by decarboxylation to yield the desired 1-Methyl-1H-pyrazol-4-amine.

Physicochemical Properties: A Rationale for its Privileged Status

The 1-methyl-1H-pyrazol-4-amine scaffold possesses a favorable combination of physicochemical properties that contribute to its success in drug design:

  • Molecular Weight and Lipophilicity: With a molecular weight of 97.12 g/mol and a calculated LogP of approximately -0.4, it is a small, polar building block.[6] This allows for the construction of larger molecules that remain within the "rule of five" space for oral bioavailability.

  • Hydrogen Bonding Capacity: The primary amine at the 4-position and the sp²-hybridized nitrogen at the 2-position of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively. This enables the formation of crucial interactions with protein targets.[7]

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, particularly when the N1 position is blocked by a methyl group.[1] This can lead to improved pharmacokinetic profiles, such as a longer half-life, in the resulting drug candidates.

  • Rigidity and Planarity: The aromatic nature of the pyrazole ring imparts a degree of rigidity and planarity to the molecules in which it is incorporated. This can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

Applications in Medicinal Chemistry

Kinase Inhibitors: A Dominant Application

The most prominent role of 1-Methyl-1H-pyrazol-4-amine in medicinal chemistry is as a key building block for the synthesis of protein kinase inhibitors. The 4-aminopyrazole moiety is a well-established hinge-binding motif, mimicking the adenine portion of ATP.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors:

Dysregulation of CDK2 is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[8] A number of potent and selective CDK2 inhibitors have been developed that incorporate the 1-Methyl-1H-pyrazol-4-amine scaffold.

Structure-Activity Relationship (SAR) of Pyrazole-Based CDK2 Inhibitors
Compound IDR Group on PyrimidineCDK2 IC₅₀ (µM)Reference
1 4-(1-methyl-1H-pyrazol-4-yl)0.96[9]
2 4-(1H-pyrazol-4-yl)1.47[9]
3 4-phenyl3.82[9]
4 4-(pyridin-4-yl)>50[9]
5 4-(1-methyl-1H-pyrazol-4-yl) with F at pyrimidine 5-position0.005 (Ki)[10]

This table is a representative summary and not exhaustive.

Causality behind SAR:

  • The 1-methyl-1H-pyrazol-4-yl group at the 4-position of the pyrimidine ring generally confers high potency against CDK2. The methyl group can occupy a small hydrophobic pocket, and the pyrazole nitrogens can form key hydrogen bonds.

  • Comparison of compounds 1 and 2 suggests that the N-methylation of the pyrazole can be beneficial for activity.

  • Replacing the pyrazole with a simple phenyl group (compound 3 ) leads to a decrease in potency, highlighting the importance of the pyrazole's specific electronic and hydrogen bonding properties.

  • The introduction of a pyridine ring (compound 4 ) can be detrimental to activity, possibly due to unfavorable steric or electronic effects.

  • Further substitution on the pyrimidine ring, such as the fluorine in compound 5 , can significantly enhance potency, likely by modulating the electronics of the core and influencing its binding conformation.[10]

Signaling Pathway Visualization: CDK2 Inhibition in the Cell Cycle

The following diagram illustrates the mechanism of action of a 1-Methyl-1H-pyrazol-4-amine-based CDK2 inhibitor in the cell cycle. By inhibiting the CDK2/Cyclin E complex, the inhibitor prevents the phosphorylation of the retinoblastoma protein (pRb).[8][11] This maintains pRb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby preventing the transcription of genes required for the G1/S phase transition and halting cell proliferation.[8][11]

CDK2_Inhibition_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p_E2F p-pRb + E2F pRb_E2F->pRb_p_E2F G1_Arrest G1 Phase Arrest pRb_E2F->G1_Arrest maintains G1_S_Genes G1/S Phase Gene Transcription pRb_p_E2F->G1_S_Genes activates S_Phase S Phase Entry G1_S_Genes->S_Phase CyclinE_CDK2 Cyclin E / CDK2 G1_S_Genes->CyclinE_CDK2 promotes expression of CyclinE_CDK2->pRb_E2F phosphorylates (hyper-) Inhibitor 1-Methyl-1H-pyrazol-4-amine -based Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2 inhibition pathway leading to G1 cell cycle arrest.

Emerging Applications in Central Nervous System (CNS) Disorders

The pyrazole scaffold is increasingly being explored for the development of drugs targeting CNS diseases, including neurodegenerative disorders and psychiatric conditions.[12][13] The ability of pyrazole-containing molecules to cross the blood-brain barrier and modulate CNS targets makes them attractive for this therapeutic area.

Dopamine Receptor Modulators:

Derivatives of pyrazole have been synthesized and evaluated as ligands for dopamine receptors, particularly the D4 receptor, which is a target for antipsychotic drugs.[14] The 1-Methyl-1H-pyrazol-4-amine scaffold can be incorporated into structures designed to have high affinity and selectivity for specific dopamine receptor subtypes.[15]

Sodium Channel Blockers:

Voltage-gated sodium channels are key targets for the treatment of neuropathic pain and epilepsy. Several series of pyrazole-based compounds have been identified as potent sodium channel blockers.[2][16] The pyrazole core often serves as a central scaffold to which other aromatic and aliphatic groups are attached to achieve the desired potency and selectivity.

Broader Therapeutic Potential

The versatility of the 1-Methyl-1H-pyrazol-4-amine building block extends to other therapeutic areas:

  • Antibacterial Agents: Pyrazole derivatives have shown promising activity against a range of bacteria, including drug-resistant strains.[9]

  • Phosphodiesterase (PDE) Inhibitors: The pyrazole scaffold has been successfully employed in the design of inhibitors for various PDE isoforms, which are targets for inflammatory and respiratory diseases.[17][18][19]

  • Agrochemicals: The structural motifs found in successful pharmaceuticals are often translated to the agrochemical field. Pyrazole-containing compounds have been developed as fungicides and herbicides.[10][20]

Strategic Incorporation in Drug Discovery: A Workflow

The integration of 1-Methyl-1H-pyrazol-4-amine into a drug discovery program typically follows a structured hit-to-lead and lead optimization process.

Workflow Visualization: Hit-to-Lead Optimization with 1-Methyl-1H-pyrazol-4-amine

The following diagram outlines a typical workflow for optimizing a hit compound containing the 1-Methyl-1H-pyrazol-4-amine scaffold.

Hit_to_Lead_Workflow cluster_0 Hit Identification & Validation cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization HTS High-Throughput Screen (HTS) identifies a 'Hit' Hit_Validation Hit Confirmation & Orthogonal Assays HTS->Hit_Validation SAR_Exploration SAR by Catalog & Initial Analog Synthesis (e.g., using 1-Methyl-1H-pyrazol-4-amine) Hit_Validation->SAR_Exploration Potency_Selectivity Potency & Selectivity Assays SAR_Exploration->Potency_Selectivity ADMET_Screening Early ADMET Profiling (Solubility, Permeability, Metabolic Stability) ADMET_Screening->SAR_Exploration Feedback for New Analogs Potency_Selectivity->ADMET_Screening Lead_Series Lead Series Selection Potency_Selectivity->Lead_Series Iterative_Design Iterative Design-Synthesize-Test Cycles Lead_Series->Iterative_Design In_Vivo_Studies In Vivo PK/PD & Efficacy Models Iterative_Design->In_Vivo_Studies In_Vivo_Studies->Iterative_Design Feedback for Further Optimization Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A generalized workflow for hit-to-lead optimization in medicinal chemistry.

Experimental Protocol: Buchwald-Hartwig Amination

A common method to derivatize a core structure with 1-Methyl-1H-pyrazol-4-amine is the Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide (or triflate) and the amine.

Objective: To couple 1-Methyl-1H-pyrazol-4-amine with an aryl bromide.

Materials:

  • 1-Methyl-1H-pyrazol-4-amine

  • Aryl bromide (e.g., 2-chloro-4-bromopyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 equiv), 1-Methyl-1H-pyrazol-4-amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion

1-Methyl-1H-pyrazol-4-amine has firmly established itself as a high-value building block in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven ability to form critical interactions with a diverse range of biological targets underscore its "privileged" status. While its application in the development of kinase inhibitors is particularly noteworthy, its expanding role in CNS-targeted therapies and other areas highlights its broad utility. As drug discovery continues to evolve, the strategic use of well-validated scaffolds like 1-Methyl-1H-pyrazol-4-amine will remain a cornerstone of efficient and successful therapeutic design. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for its continued and innovative use in the quest for new medicines.

References

Foreword: The Aminopyrazole Core—An Enduring Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Aminopyrazole Compounds

The pyrazole nucleus, a simple five-membered heterocycle, has proven to be a remarkably versatile and enduring scaffold in the landscape of drug discovery.[1][2] Its derivatives have given rise to a wide spectrum of biologically active agents, from anti-inflammatory drugs to kinase inhibitors for oncology.[3][4] Within this broad chemical family, the aminopyrazole motif stands out as a "privileged scaffold." This designation is not arbitrary; it reflects the unique ability of the amino-substituted pyrazole ring to form specific, high-affinity interactions with biological targets, most notably the hinge region of protein kinases.[5] This guide provides a technical deep-dive into the history, synthesis, and evolution of aminopyrazole compounds, charting their journey from chemical curiosities to blockbuster drugs and indispensable tools in precision medicine. As a senior application scientist, my focus is not merely on the "what" but on the "why"—the causal chain of discovery, the logic behind structure-activity relationship (SAR) studies, and the self-validating nature of the experimental protocols that have propelled this field forward.

Part 1: Foundational Discoveries and Early Synthetic Strategies

The history of aminopyrazoles is intrinsically linked to the fundamental chemistry of pyrazole synthesis. The most robust and widely utilized methods for creating the 5-aminopyrazole core involve the condensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile.[6]

The Cornerstone Reaction: β-Ketonitriles and Hydrazine

The reaction between β-ketonitriles and hydrazine represents one of the most common and efficient routes to 5-aminopyrazoles.[6][7] The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone, followed by an intramolecular cyclization onto the nitrile group. This straightforward approach made a wide array of aminopyrazole scaffolds accessible to early medicinal chemists.

A generalized workflow for this foundational synthesis is depicted below. The choice of substituted hydrazine (R¹-NHNH₂) allows for the introduction of diversity at the N1 position of the pyrazole ring, a key vector for modulating physiochemical properties in later drug development campaigns.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product ketonitrile β-Ketonitrile (R²COCH₂CN) reaction Condensation/ Cyclization ketonitrile->reaction hydrazine Hydrazine (R¹NHNH₂) hydrazine->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification aminopyrazole 5-Aminopyrazole Derivative purification->aminopyrazole

Caption: Foundational synthesis of 5-aminopyrazoles.

Early Bioactivity: From Agrochemicals to Anti-Inflammatories

Long before their widespread use in oncology, aminopyrazoles made their mark in other industries. The highly substituted 5-aminopyrazole, Fipronil, was developed as a potent insecticide that acts by blocking GABA-A receptors in insects.[8] In the pharmaceutical realm, the pyrazole scaffold was integral to the development of non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of two cyclooxygenase (COX) isoforms, COX-1 and COX-2, created a major therapeutic opportunity: selective inhibition of the inducible COX-2 enzyme could provide anti-inflammatory benefits without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit the homeostatic COX-1 enzyme.[4]

This hypothesis led to the development of Celecoxib, a selective COX-2 inhibitor featuring a 1,5-diarylpyrazole core.[4][9] While not a primary aminopyrazole, its discovery underscored the pharmaceutical potential of the pyrazole scaffold and the importance of substitution patterns in achieving target selectivity. Structure-activity relationship studies revealed that a sulfonamide or methylsulfone moiety on one of the aryl rings was crucial for COX-2 selectivity.[10]

Part 2: The Kinase Inhibitor Revolution: Aminopyrazole as a Privileged Scaffold

The true ascendancy of the aminopyrazole core began with the realization of its exceptional ability to act as a "hinge-binder" for protein kinases. Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many cancers.[11] The ATP binding site of most kinases contains a "hinge region" that forms key hydrogen bonds with the adenine ring of ATP.

Medicinal chemists discovered that the aminopyrazole scaffold could mimic these critical hydrogen bond interactions with high fidelity. Specifically, the pyrazole ring nitrogen, the exocyclic amino group, and the N-H of the pyrazole ring can form a triad of hydrogen bonds with the kinase hinge region, providing a stable and high-affinity anchor for the inhibitor.[5] This discovery unlocked the aminopyrazole core as a privileged scaffold for designing potent and selective kinase inhibitors.

Caption: Aminopyrazole scaffold as a kinase hinge binder.

This binding mode provides a logical framework for inhibitor design. The core provides affinity, while substituents at other positions can be modified to achieve selectivity and tune pharmacokinetic properties.

Targeting Cell Cycle and Proliferation: CDK and FGFR Inhibitors
  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, making them attractive targets for cancer therapy.[5] Numerous aminopyrazole-based CDK inhibitors have been developed. SAR studies on a library of aminopyrazole analogs identified compounds with potent and selective activity against CDK2 and CDK5.[5][12] For example, systematic exploration revealed that a cyclobutyl substitution at the R¹ position (targeting the hydrophobic pocket) was optimal for activity.[5]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a driver for various tumors.[13] High-throughput screening and structure-based design have led to potent aminopyrazole-based FGFR inhibitors.[13][14] An important innovation in this area was the development of covalent inhibitors that target a cysteine residue on the P-loop of the kinase, providing potent activity against both wild-type and drug-resistant "gatekeeper" mutant versions of the enzyme.[13][15]

Expanding into Neurodegenerative Disease: LRRK2 and JNK3 Inhibitors

The utility of the aminopyrazole scaffold extends beyond oncology.

  • LRRK2 Inhibitors for Parkinson's Disease: The Leucine-rich repeat kinase 2 (LRRK2) is a promising therapeutic target for Parkinson's disease.[16] In one successful campaign, aminopyrazoles were explored as bioisosteric replacements for an aniline motif in a lead series, a strategic move to mitigate potential toxicity risks associated with anilines.[16][17] This effort led to the discovery of highly potent, selective, and brain-penetrant LRRK2 inhibitors with improved solubility and metabolic stability.[16]

  • JNK3 Inhibitors for Neurodegeneration: c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and its inhibition is a promising strategy for treating neurodegeneration.[18] Extensive SAR studies on an aminopyrazole scaffold led to inhibitors with high isoform selectivity for JNK3 over the related JNK1, a critical factor for minimizing off-target effects.[18]

Part 3: Experimental Protocols and Data-Driven Optimization

The development of successful aminopyrazole drugs is a testament to rigorous, data-driven science. The following sections provide validated, representative protocols and data that illustrate the process of discovery and optimization.

Representative Synthesis Protocol: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is a self-validating system for the synthesis of a model aminopyrazole, based on established methodologies.[6][7]

Methodology:

  • Reaction Setup: To a solution of (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add phenylhydrazine (0.98 mL, 10 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 4 hours. A precipitate will typically form during this time.

  • Workup: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then with diethyl ether (10 mL) to remove residual starting materials and solvent.

  • Drying and Characterization: Dry the purified white solid under vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.

Standard Biological Assay Protocol: In Vitro Kinase Inhibition (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of compounds against a target kinase.[19]

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution (e.g., CDK2/CycA), substrate solution (e.g., a peptide substrate), and ATP solution at 2x final concentration. Prepare a serial dilution of the aminopyrazole test compound in DMSO.

  • Assay Plate Setup: In a 384-well plate, add 50 nL of the serially diluted compound solution. Add 5 µL of the 2x kinase solution to all wells except the "no enzyme" control.

  • Reaction Initiation: Add 5 µL of the 2x substrate/ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Add 10 µL of a commercial ADP-Glo™ or similar detection reagent, which quantifies the amount of ADP produced (correlating with kinase activity) by converting it to a luminescent signal. Incubate as per the manufacturer's instructions.

  • Data Analysis: Read the luminescence on a plate reader. Convert the raw data to percent inhibition relative to DMSO controls and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Structure-Activity Relationship (SAR) of FGFR Inhibitors

The causality behind experimental choices is best illustrated through clear SAR data. The following table, adapted from data on covalent FGFR inhibitors, demonstrates how systematic chemical modification impacts biological activity.[13]

Compound IDR¹ (at C5 of Pyrazole)FGFR2 WT IC₅₀ (nM)FGFR2 V564F IC₅₀ (nM)Notes
5 -CH₃1.81.9Initial hit with good potency.
6 -CH(CH₃)₂0.80.9Isopropyl group boosts potency.
8 -OCH₃2.53.1Methoxy group tolerated but less potent.
19 Piperidine (linker)15.020.0Different linker modification, shows promising DMPK profile despite lower potency.[13]

Data synthesized from published results for illustrative purposes.[13]

This data clearly shows that small aliphatic groups at the 5-position of the pyrazole enhance potency, with the isopropyl group in compound 6 being optimal.[13] This type of quantitative analysis is the engine of lead optimization.

Part 4: Conclusion and Future Horizons

The journey of aminopyrazole compounds from simple heterocyclic building blocks to precision medicines is a powerful example of how fundamental synthetic chemistry, combined with a deep understanding of biological targets, can drive therapeutic innovation. The aminopyrazole core's ability to serve as a high-affinity hinge-binding motif has cemented its status as a privileged scaffold in kinase inhibitor design, with broad applications in oncology and neurodegenerative disease.[20][21]

Future research will likely focus on developing aminopyrazoles with even greater selectivity, targeting novel kinase isoforms, and exploring new therapeutic areas such as infectious diseases and inflammatory disorders.[1][8] The continued evolution of synthetic methodologies will undoubtedly provide access to novel, more complex aminopyrazole derivatives, ensuring that this remarkable scaffold remains at the forefront of medicinal chemistry for years to come.

References

Methodological & Application

Introduction: The Strategic Importance of 1-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrazol-4-amine dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

1-Methyl-1H-pyrazol-4-amine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its rigid, planar structure and its capacity for forming specific hydrogen bond interactions with biological targets.[1][2] This particular derivative, with its primary amine at the 4-position and a methyl group at the N1 position, serves as a crucial intermediate for synthesizing a diverse range of bioactive molecules, most notably potent kinase inhibitors for oncology.[3]

The strategic value of this compound necessitates robust, scalable, and well-understood synthetic methodologies. This guide provides a detailed, field-proven approach to the synthesis of this compound, moving from the foundational chemistry to step-by-step experimental protocols. The focus is not just on the procedure but on the underlying chemical logic, ensuring a comprehensive understanding for successful execution and adaptation.

Part 1: Retrosynthetic Analysis and Strategy

The most reliable and industrially relevant pathway to this compound proceeds via a two-step sequence starting from the commercially available 1-methyl-4-nitro-1H-pyrazole, followed by salt formation.

  • Reduction of the Nitro Group : The core transformation is the reduction of the aromatic nitro group on the pyrazole ring to a primary amine. This is a classic and highly efficient transformation in organic synthesis.

  • Salt Formation : The resulting free amine is then converted to its dihydrochloride salt. This step is critical for improving the compound's stability, crystallinity, and handling characteristics, which are essential for pharmaceutical applications.

G FinalProduct 1-Methyl-1H-pyrazol-4-amine dihydrochloride FreeAmine 1-Methyl-1H-pyrazol-4-amine FreeAmine->FinalProduct HCl (2 eq.) Salt Formation NitroIntermediate 1-Methyl-4-nitro-1H-pyrazole NitroIntermediate->FreeAmine Reduction (e.g., Catalytic Hydrogenation)

References

Application Notes and Protocols for Coupling Reactions with 1-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1H-pyrazol-4-amine is a cornerstone building block in contemporary medicinal chemistry and materials science. Its unique electronic properties and structural motifs are prevalent in a multitude of pharmacologically active agents and functional materials.[1][2][3] This guide provides an in-depth exploration of the critical reaction conditions required for the successful coupling of this versatile heteroaromatic amine. We will dissect two primary, high-utility transformations: Amide Bond Formation and Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination) . This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind reagent selection and parameter optimization, empowering researchers to not only replicate but also troubleshoot and adapt these methodologies for their specific synthetic challenges.

Part 1: Amide Bond Formation with 1-Methyl-1H-pyrazol-4-amine

The formation of an amide bond is one of the most frequently executed reactions in drug discovery.[4] Coupling 1-Methyl-1H-pyrazol-4-amine with carboxylic acids yields N-(1-methyl-1H-pyrazol-4-yl)amides, a scaffold present in numerous bioactive molecules. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[5][6] Therefore, the carboxylic acid must first be activated.

The Chemistry of Activation: Choosing Your Coupling Reagent

The success of an amide coupling hinges on the choice of an appropriate activating agent. For a heteroaromatic amine like 1-Methyl-1H-pyrazol-4-amine, which can be less nucleophilic than simple alkylamines, robust coupling agents are often required.

  • Uronium/Aminium Reagents (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging or sterically hindered substrates.[7][8] It reacts with the carboxylate to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[9] The formation of the stable byproduct, 1-hydroxy-7-azabenzotriazole (HOAt), drives the reaction to completion.

  • Carbodiimide Reagents (e.g., EDC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[5][7] While effective, this intermediate can sometimes be prone to side reactions or racemization of adjacent stereocenters. To mitigate this, EDC is almost always used in conjunction with an additive.

  • Additives (e.g., HOBt): When used with EDC, HOBt (Hydroxybenzotriazole) traps the O-acylisourea intermediate to form a more stable and reactive HOBt-ester, improving yields and reducing side reactions.[7]

The choice between these systems often depends on the reactivity of the coupling partners and cost considerations. For general-purpose, high-efficiency coupling with 1-Methyl-1H-pyrazol-4-amine, HATU is often the reagent of first choice due to its high reactivity and reliability.[8]

The Role of Base and Solvent

A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to react with the coupling agent.[7][9] It also neutralizes the acidic byproducts formed during the reaction.

Aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices as they effectively dissolve the reagents without interfering with the reaction.[5][7]

Visualizing the HATU Coupling Mechanism

The following diagram illustrates the key steps in the activation of a carboxylic acid with HATU and subsequent amidation.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU Amide Product (R-CONH-Ar) ActiveEster->Amide + Amine (Ar-NH₂) HOAt HOAt (Byproduct) Amine 1-Methyl-1H-pyrazol-4-amine (Ar-NH₂) Amide->HOAt Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X      |      L Pd0->OxAdd Ar-X OA_label Oxidative Addition AmineComplex [Ar-Pd(II)-NHR']⁺      |      L OxAdd->AmineComplex R'-NH₂ Assoc_label Amine Association AmideComplex Ar-Pd(II)-NR'      |      L AmineComplex->AmideComplex - H-Base⁺ Deprot_label Deprotonation AmideComplex->Pd0 Ar-NHR' RE_label Reductive Elimination

References

Application Notes and Protocols for the Utilization of 1-Methyl-1H-pyrazol-4-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The design of small molecule kinase inhibitors that can selectively modulate the activity of these enzymes remains a cornerstone of drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrazole ring has emerged as a "privileged scaffold."[3][4] Its unique electronic properties and ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site have cemented its role in the development of numerous approved and clinical-stage kinase inhibitors.[1][2]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of a key pyrazole-based building block: 1-Methyl-1H-pyrazol-4-amine . We will delve into the rationale for its use, provide detailed synthetic protocols for its incorporation into kinase inhibitor scaffolds, and offer insights into the structure-activity relationships that govern its efficacy.

Design Rationale: Why 1-Methyl-1H-pyrazol-4-amine?

The strategic selection of building blocks is paramount in the design of potent and selective kinase inhibitors. 1-Methyl-1H-pyrazol-4-amine offers several advantages that make it a valuable tool for medicinal chemists:

  • Hinge-Binding Motif: The pyrazole core, particularly the arrangement of its nitrogen atoms, is an excellent bioisostere of the adenine hinge-binding motif of ATP.[5] The N2 nitrogen can act as a hydrogen bond acceptor, while an adjacent amine group can act as a hydrogen bond donor, forming a bidentate interaction with the kinase hinge region. This interaction is a hallmark of many Type I and Type II kinase inhibitors.

  • Modulation of Physicochemical Properties: The N-methylation of the pyrazole ring serves a dual purpose. Firstly, it blocks the hydrogen bond donor capability of the N1 nitrogen, which can fine-tune the binding interactions within the ATP pocket and potentially enhance selectivity.[3] Secondly, N-methylation can improve metabolic stability by preventing N-dealkylation or other metabolic transformations at that position.[3]

  • Vector for Further Functionalization: The 4-amino group provides a reactive handle for coupling with various electrophilic partners, most commonly halo-pyrimidines or other heteroaromatic systems, which are themselves common cores of kinase inhibitors. This allows for the systematic exploration of chemical space and the optimization of inhibitor potency and selectivity.

Mechanistic Insight: The Role of 1-Methyl-1H-pyrazol-4-amine in Kinase Binding

The pyrazole moiety of an inhibitor typically forms critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of amino acid residues in the hinge region of the kinase. The following diagram illustrates a common binding mode for a pyrazole-containing inhibitor within the ATP-binding pocket of a generic kinase.

G cluster_0 Kinase Hinge Region cluster_1 Pyrazole-based Inhibitor hinge_NH Backbone NH (e.g., Leu, Ala) hinge_CO Backbone C=O (e.g., Leu, Val) Pyrazole 1-Methyl-1H-pyrazol-4-amine moiety Pyrazole->hinge_NH H-bond donor (Amine H) Pyrazole->hinge_CO H-bond acceptor (Pyrazole N2) Pyrimidine Pyrimidine Core Pyrazole->Pyrimidine C-N bond R_group Linker & R-group (towards solvent front) Pyrimidine->R_group extends

Caption: General binding mode of a pyrazole-based kinase inhibitor.

Synthetic Protocols: Incorporation of 1-Methyl-1H-pyrazol-4-amine

A common and effective strategy for synthesizing pyrazole-based kinase inhibitors is the sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine scaffold. In this representative protocol, we will outline the synthesis of a key intermediate, 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine , and its subsequent coupling with a representative aniline to yield a CDK2 inhibitor scaffold.[6][7]

Part 1: Synthesis of the Key Intermediate: 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

This synthesis is an improved, scalable route that avoids the use of palladium catalysts in the initial step by employing a sulfone displacement strategy.[6]

G start 4-chloro-2- (methylthio)pyrimidine step1 step1 start->step1 intermediate1 4-chloro-2- (methylsulfonyl)pyrimidine step1->intermediate1 step3 step3 intermediate1->step3 start2 1-Methyl-1H-pyrazol-4-amine step2 step2 start2->step2 intermediate2 N-(1-methyl-1H-pyrazol-4-yl)formamide step2->intermediate2 intermediate2->step3 final_product 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine step3->final_product

Caption: Workflow for the synthesis of the key intermediate.

Step 1: Oxidation of 4-chloro-2-(methylthio)pyrimidine

  • To a solution of 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (DCM, ~10 volumes), cool the mixture to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2-(methylsulfonyl)pyrimidine, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

  • Prepare N-(1-methyl-1H-pyrazol-4-yl)formamide by refluxing 1-Methyl-1H-pyrazol-4-amine (1.0 eq) in formic acid (~5 volumes) for 4-6 hours. Cool the reaction and carefully neutralize with a base (e.g., NaOH solution) to precipitate the formamide, which is then filtered and dried.[6]

  • To a solution of 4-chloro-2-(methylsulfonyl)pyrimidine (1.0 eq) and N-(1-methyl-1H-pyrazol-4-yl)formamide (~1.1 eq) in dimethylformamide (DMF, ~8 volumes), add a suitable base such as potassium carbonate (K₂CO₃, ~2.0 eq).

  • Heat the mixture to approximately 80 °C and stir for 12-16 hours. The reaction involves the initial displacement of the sulfone group followed by in-situ hydrolysis of the formamide under the reaction conditions.[6]

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

Part 2: Synthesis of a CDK2 Inhibitor Scaffold

This part of the protocol demonstrates the utility of the synthesized intermediate in a typical SNAr reaction to build a more complex kinase inhibitor.

Step 3: Nucleophilic Aromatic Substitution with an Aniline Derivative

  • In a reaction vessel, combine 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (1.0 eq), the desired aniline derivative (e.g., 3-ethynylaniline, 1.1 eq), and a suitable solvent such as n-butanol or 1,4-dioxane.

  • Add a catalytic amount of a strong acid, such as concentrated HCl or p-toluenesulfonic acid (p-TsOH), to protonate the pyrimidine ring and activate it for nucleophilic attack.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 8-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the final kinase inhibitor.

Characterization: The final product should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Parameter Step 1: Oxidation Step 2: Displacement Step 3: SNAr Coupling
Key Reagents m-CPBA, DCMK₂CO₃, DMF3-Ethynylaniline, n-Butanol, HCl
Temperature 0 °C to rt80 °C100-120 °C (Reflux)
Reaction Time 2-4 hours12-16 hours8-24 hours
Purification Aqueous workupPrecipitation/RecrystallizationSilica Gel Chromatography
Expected Yield >90% (crude)60-80%50-70%

Troubleshooting and Key Considerations

  • Regioselectivity in SNAr: In the reaction of 2,4-dichloropyrimidines with nucleophiles, substitution generally occurs preferentially at the C4 position due to electronic effects.[8] However, the presence of other substituents on the pyrimidine ring can influence this selectivity. It is crucial to confirm the regiochemistry of the product, typically by 2D NMR techniques (NOESY or HMBC).

  • Catalyst Poisoning in Cross-Coupling: While the presented protocol avoids a palladium-catalyzed step for the initial amination, subsequent functionalization of the pyrazole or pyrimidine rings might involve reactions like Suzuki or Buchwald-Hartwig couplings. The nitrogen atoms in the pyrazole and pyrimidine rings can act as ligands and poison the palladium catalyst, leading to low yields.[9] The use of sterically bulky phosphine ligands (e.g., XPhos, RuPhos) can often mitigate this issue.

  • Purity of Starting Materials: As with any multi-step synthesis, the purity of intermediates is critical. Ensure that 1-Methyl-1H-pyrazol-4-amine and the pyrimidine electrophile are of high purity to avoid side reactions and simplify purification of the final product.

  • Inert Atmosphere: While SNAr reactions are generally robust, if using palladium-catalyzed cross-coupling reactions for further modifications, it is essential to maintain an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Conclusion

1-Methyl-1H-pyrazol-4-amine is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its inherent ability to act as a hinge-binding mimic, coupled with the synthetic tractability of its amino group, allows for the efficient construction of diverse libraries of potential drug candidates. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their drug discovery programs, ultimately contributing to the development of novel and effective targeted therapies.

References

Protocol for N-Arylation of 1-Methyl-1H-pyrazol-4-amine: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Pyrazoles in Modern Chemistry

The N-aryl pyrazole motif is a cornerstone in contemporary medicinal chemistry and materials science. Compounds bearing this scaffold exhibit a remarkable range of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anticancer properties. The strategic introduction of an aryl group onto the nitrogen atom of a pyrazole ring can profoundly influence the molecule's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties. 1-Methyl-1H-pyrazol-4-amine serves as a versatile and highly valuable building block in this context, offering a primary amino group for direct N-arylation.

This technical guide provides a comprehensive overview and detailed, field-proven protocols for the successful N-arylation of 1-methyl-1H-pyrazol-4-amine. We will delve into the two most powerful and widely adopted catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Beyond a mere recitation of steps, this document will elucidate the underlying mechanistic principles, the rationale behind the selection of specific reagents and conditions, and troubleshooting strategies to empower researchers to achieve optimal results.

Pillar 1: Mechanistic Underpinnings and Strategic Catalyst Selection

The successful formation of a C(aryl)-N bond is a thermodynamically favorable but kinetically challenging transformation. Transition metal catalysis provides an elegant solution by offering lower energy reaction pathways.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination is a robust and versatile method for C-N bond formation, renowned for its broad substrate scope and functional group tolerance.[3] The catalytic cycle, a symphony of organometallic transformations, is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and the final, product-forming reductive elimination step.[4]

The choice of ligand is paramount to the success of a Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst, promoting the oxidative addition and facilitating the crucial reductive elimination step. For the N-arylation of electron-rich heteroaromatic amines like 1-methyl-1H-pyrazol-4-amine, ligands such as XPhos and tBuBrettPhos have demonstrated exceptional efficacy.[5][6]

The Ullmann Condensation: A Classic Reimagined with Copper

The Ullmann condensation is a classical copper-catalyzed method for N-arylation that has undergone a significant renaissance with the development of modern ligand systems.[7] While early iterations often required harsh reaction conditions, contemporary protocols utilize copper(I) salts in the presence of ligands, such as diamines or amino acids (e.g., L-proline), to facilitate the reaction under milder conditions.[8][9][10] The mechanism is believed to involve the formation of a copper-amide intermediate, followed by coupling with the aryl halide. The Ullmann approach is particularly attractive due to the lower cost of copper compared to palladium and its effectiveness with aryl iodides and bromides.[11]

Pillar 2: Verifiable and Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with a solid starting point for their synthetic endeavors. All reagents should be of high purity, and solvents should be anhydrous where specified. Reactions involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization for specific aryl halides.

Workflow Visualization:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - 1-Methyl-1H-pyrazol-4-amine - Aryl Halide - Palladium Precatalyst - Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Degas and Purge with Inert Gas solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

Reagent/MaterialSuggested Grade/Purity
1-Methyl-1H-pyrazol-4-amine>98%
Aryl Halide (e.g., Aryl Bromide)>98%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst grade
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)>98%
Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K₂CO₃)>98%
Anhydrous Toluene or DioxaneDri-Solv or equivalent
Inert Gas (Argon or Nitrogen)High purity
Celite®---
Silica GelFor column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add 1-methyl-1H-pyrazol-4-amine (1.0 mmol, 1.0 equiv), the aryl halide (1.1 mmol, 1.1 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).[12]

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (or dioxane) (5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.[12] Alternatively, microwave irradiation can be employed to accelerate the reaction, typically at a similar temperature for a shorter duration (e.g., 30-60 minutes).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours for conventional heating).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1-methyl-1H-pyrazol-4-amine.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol offers a cost-effective alternative to palladium-catalyzed methods and is particularly effective for aryl iodides and activated aryl bromides.

Catalytic Cycle Visualization:

Ullmann_Mechanism CuI Cu(I)X CuAmide Cu(I)NR₂ CuI->CuAmide + R₂NH - HX Amine R₂NH Base Base OxAdd [Ar-Cu(III)(NR₂)X] CuAmide->OxAdd + Ar-X (Oxidative Addition) ArX Ar-X OxAdd->CuI Product Ar-NR₂ OxAdd->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann condensation.

Materials:

Reagent/MaterialSuggested Grade/Purity
1-Methyl-1H-pyrazol-4-amine>98%
Aryl Halide (e.g., Aryl Iodide)>98%
Copper(I) Iodide (CuI)>98%
L-Proline or N,N'-Dimethylethylenediamine>98%
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)>98%
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)Dri-Solv or equivalent
Inert Gas (Argon or Nitrogen)High purity
Silica GelFor column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a sealable reaction tube, combine 1-methyl-1H-pyrazol-4-amine (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), a ligand such as N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).[8][13]

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous DMSO (4 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 24-48 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (30 mL) and water (30 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated pyrazole.

Pillar 3: Data-Driven Insights and Troubleshooting

The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes representative conditions found in the literature for the N-arylation of pyrazoles, providing a basis for optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Typical YieldsReference
Pd₂(dba)₃XPhosK₂CO₃Toluene110Good to Excellent[12]
Pd(OAc)₂tBuDavePhosNaOtBuXylene160 (MW)Moderate to Good[14]
CuIDiamineK₃PO₄Dioxane110Good[8]
Cu₂OOxime LigandCs₂CO₃Acetonitrile82Excellent[9]
CuClNoneCs₂CO₃DMSO90Good[15]

Troubleshooting Common Issues:

  • Low Conversion:

    • Palladium: Ensure the catalyst and ligand are not degraded. Use a fresh batch or a pre-catalyst. Increase catalyst loading or reaction time/temperature.

    • Copper: The copper salt may be oxidized. Use freshly purchased or properly stored Cu(I) salts. Ensure the ligand is of high quality.

    • General: The base may not be strong enough or may be hydrated. Use a freshly opened bottle or dry the base before use. Ensure the solvent is anhydrous.

  • Side Product Formation:

    • Homocoupling of Aryl Halide: This can occur at high temperatures. Try lowering the reaction temperature.

    • Dehalogenation of Aryl Halide: This can be a result of β-hydride elimination in the Buchwald-Hartwig reaction.[14] The choice of ligand can influence this side reaction.

  • No Reaction:

    • Verify the activity of the catalyst.

    • Ensure the aryl halide is sufficiently reactive (I > Br > Cl). For less reactive halides, more specialized catalysts or higher temperatures may be necessary.

    • The pyrazole amine may be coordinating to the metal center and inhibiting catalysis. The use of appropriate ligands is crucial to mitigate this.

Conclusion

The N-arylation of 1-methyl-1H-pyrazol-4-amine is a critical transformation for the synthesis of a wide array of biologically significant molecules. Both the Buchwald-Hartwig amination and the Ullmann condensation offer powerful and complementary approaches to achieve this goal. By understanding the mechanistic principles behind these reactions and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can efficiently and reliably synthesize the desired N-aryl pyrazole derivatives. The protocols and insights provided in this guide serve as a robust foundation for success in this important area of synthetic chemistry.

References

analytical methods for 1-Methyl-1H-pyrazol-4-amine purity check

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Purity Assessment of 1-Methyl-1H-pyrazol-4-amine

Abstract

This comprehensive guide details the analytical methodologies for determining the chemical purity of 1-Methyl-1H-pyrazol-4-amine (CAS No. 69843-13-6), a critical heterocyclic building block in synthetic chemistry and drug discovery.[1] For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount for the integrity of experimental outcomes and the safety of final products. This document provides a multi-faceted analytical strategy, integrating chromatographic and spectroscopic techniques to identify, quantify, and control potential impurities. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside spectroscopic characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The causality behind experimental choices is explained, and the entire framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Purity

1-Methyl-1H-pyrazol-4-amine is a substituted pyrazole that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds.[2] The purity of this amine directly impacts reaction yields, impurity profiles of subsequent synthetic steps, and the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API). Impurities can arise from starting materials, by-products of the manufacturing process, or degradation products formed during storage.[3]

Therefore, a robust analytical control strategy is not merely a quality control measure but a foundational component of scientific rigor and regulatory compliance. This guide provides the technical framework to establish such a strategy, ensuring that each batch of 1-Methyl-1H-pyrazol-4-amine meets the stringent quality requirements for its intended application.

Regulatory Context: The ICH Framework

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances.[4] The ICH Q3A(R2) guideline is particularly relevant, establishing a framework for the reporting, identification, and qualification of impurities.[3][4] Adherence to these principles is essential for any compound intended for use in drug development.

Key ICH Q3A Thresholds:

Threshold TypeMaximum Daily Dose ≤ 2 g/day Rationale
Reporting Threshold ≥ 0.05%The level above which an impurity must be reported in a regulatory submission.[5]
Identification Threshold ≥ 0.10%The level above which the structure of an impurity must be confirmed.[5]
Qualification Threshold ≥ 0.15%The level above which an impurity's biological safety must be established.[5]

These thresholds dictate the necessary analytical rigor. The methods described herein are designed to provide the sensitivity and specificity required to meet and exceed these regulatory expectations.

ICH_Q3A_Decision_Tree start Analyze Batch of 1-Methyl-1H-pyrazol-4-amine detect_impurity Impurity Detected start->detect_impurity check_reporting Is Impurity > Reporting Threshold (e.g., 0.05%)? detect_impurity->check_reporting report_impurity Report Impurity in Batch Record check_reporting->report_impurity Yes no_action No Action Required check_reporting->no_action No check_identification Is Impurity > Identification Threshold (e.g., 0.10%)? report_impurity->check_identification identify_structure Identify Structure (e.g., using MS, NMR) check_identification->identify_structure Yes end_process Process Complete check_identification->end_process No check_qualification Is Impurity > Qualification Threshold (e.g., 0.15%)? identify_structure->check_qualification qualify_impurity Conduct Safety Qualification Studies check_qualification->qualify_impurity Yes check_qualification->end_process No qualify_impurity->end_process

Caption: ICH Q3A decision workflow for impurity management.

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity analysis, allowing for the separation of the main component from its impurities. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile organic impurities in polar compounds like 1-Methyl-1H-pyrazol-4-amine. The separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.

Protocol 1: RP-HPLC Purity Assay

  • Objective: To separate and quantify impurities in a sample of 1-Methyl-1H-pyrazol-4-amine using an area percent calculation.

  • Instrumentation & Materials:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Formic acid (0.1% v/v) in ultrapure water.

    • Sample: 1-Methyl-1H-pyrazol-4-amine.

    • Volumetric flasks, pipettes, and autosampler vials.

  • Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Causality: Formic acid is used as a mobile phase modifier to protonate the amine, ensuring good peak shape and preventing tailing on the silica-based C18 column.

    • Standard & Sample Preparation:

      • Prepare a stock solution of the sample at approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

      • Prepare the analysis sample by diluting the stock solution to 0.1 mg/mL using the same diluent.

      • Causality: A concentration of 0.1 mg/mL provides a strong UV signal for the main peak while allowing for the detection of impurities at the 0.05% level.

    • Chromatographic Conditions:

      • Run a gradient elution to ensure the separation of impurities with a wide range of polarities.

      • Filter and degas all mobile phases and samples before use.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 230 nm (or DAD scan 200-400 nm)
Run Time 30 minutes
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • For accurate quantification, a reference standard of known purity should be used to establish response factors for identified impurities.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities.[7] The gas chromatograph separates compounds based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer provides structural information for identification.

Protocol 2: GC-MS for Volatile Impurities

  • Objective: To identify potential volatile impurities such as residual synthesis solvents or volatile by-products.

  • Instrumentation & Materials:

    • GC-MS system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

    • Mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Helium (carrier gas).

    • Dichloromethane (DCM, GC grade).

    • Sample: 1-Methyl-1H-pyrazol-4-amine.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the sample and dissolve it in 1 mL of DCM.

      • Causality: DCM is a suitable solvent that is volatile and unlikely to interfere with early-eluting peaks.

    • GC-MS Conditions:

      • The temperature program is designed to separate volatile solvents from the less volatile analyte.

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (e.g., 50:1)
Injection Vol. 1 µL
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35 - 350 amu
  • Data Analysis:

    • Identify peaks corresponding to impurities by comparing their mass spectra against a reference library (e.g., NIST).

    • Analyze fragmentation patterns to confirm the identity of unknown pyrazole-related impurities.[8]

    • Quantify impurities using the FID signal, either by area percent or against an internal standard.

Spectroscopic Characterization

While chromatography separates impurities, spectroscopy provides definitive structural confirmation of the main component and helps elucidate the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation.[9] Both ¹H and ¹³C NMR are essential for confirming the identity of 1-Methyl-1H-pyrazol-4-amine and can be used for quantitative purity assessment (qNMR).

Protocol 3: NMR Analysis

  • Objective: To confirm the chemical structure and assess for the presence of structurally related impurities.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing an internal standard like tetramethylsilane (TMS).[9]

    • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

    • Data Interpretation:

      • ¹H NMR: Confirm the presence of signals corresponding to the methyl group, the two pyrazole ring protons, and the amine protons. The chemical shifts and coupling constants should be consistent with the structure.[10][11]

      • ¹³C NMR: Verify the number of carbon signals matches the structure (four unique carbons).[11]

      • Purity: Look for small, unidentifiable peaks in the baseline. The integration of these peaks relative to the main component provides an estimate of impurity levels. For precise quantification, qNMR can be performed using a certified internal standard of known concentration.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent compound and any detected impurities.

Protocol 4: HRMS by ESI-QTOF

  • Objective: To confirm the elemental composition of 1-Methyl-1H-pyrazol-4-amine.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile with 0.1% formic acid.

    • Analysis: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

    • Data Analysis:

      • The expected exact mass for the protonated molecule [C₄H₇N₃ + H]⁺ is 98.0718 .

      • Compare the measured mass to the theoretical mass. A mass accuracy of <5 ppm provides strong evidence for the correct elemental formula.

Integrated Analytical Workflow

No single method is sufficient for a complete purity check. A combination of orthogonal techniques provides a comprehensive and trustworthy assessment of a compound's quality.

Integrated_Workflow cluster_0 Initial Characterization cluster_1 Impurity Profiling & Quantification cluster_2 Final Assessment NMR ¹H & ¹³C NMR HPLC RP-HPLC-UV/DAD (Non-volatile Impurities) NMR->HPLC HRMS HRMS (ESI-QTOF) HRMS->HPLC Purity_Report Generate Certificate of Analysis (CoA) HPLC->Purity_Report GCMS GC-MS (Volatile Impurities) GCMS->Purity_Report Sample Sample Batch of 1-Methyl-1H-pyrazol-4-amine Sample->NMR Structural Identity Sample->HRMS Elemental Formula Sample->HPLC Purity Assay Sample->GCMS Residual Solvents

Caption: Integrated workflow for purity assessment.

Conclusion

The purity assessment of 1-Methyl-1H-pyrazol-4-amine requires a systematic and multi-technique approach. By combining the separation power of HPLC and GC with the structural elucidation capabilities of NMR and MS, researchers can gain a comprehensive understanding of a sample's composition. The protocols and strategies outlined in this guide provide a robust framework for ensuring that this critical building block meets the high-quality standards demanded in research and pharmaceutical development, aligning with the principles of scientific integrity and regulatory compliance.

References

Application Notes and Protocols for the Derivatization of the Amino Group in 1-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Methyl-1H-pyrazol-4-amine in Medicinal Chemistry

1-Methyl-1H-pyrazol-4-amine is a key heterocyclic building block in modern drug discovery. The pyrazole scaffold is a privileged structure, appearing in a multitude of clinically approved drugs and active pharmaceutical ingredients (APIs) due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2] The amino group at the 4-position of the 1-methylpyrazole ring serves as a crucial handle for introducing molecular diversity. Through derivatization of this primary amine, researchers can modulate a compound's potency, selectivity, and pharmacokinetic profile (ADME properties). This guide provides a comprehensive overview of the principal strategies for derivatizing the amino group of 1-Methyl-1H-pyrazol-4-amine, complete with detailed, field-tested protocols and the scientific rationale behind the experimental choices.

Core Derivatization Strategies: A Practical Overview

The nucleophilic nature of the primary amino group in 1-Methyl-1H-pyrazol-4-amine allows for a variety of chemical transformations. The most common and impactful derivatization strategies include acylation to form amides, sulfonylation to generate sulfonamides, alkylation to produce secondary or tertiary amines, and reductive amination. Each of these transformations introduces distinct functionalities that can profoundly influence the biological activity of the parent molecule.

Derivatization_Strategies 1-Methyl-1H-pyrazol-4-amine 1-Methyl-1H-pyrazol-4-amine Acylation Acylation 1-Methyl-1H-pyrazol-4-amine->Acylation RCOCl or RCOOH, Coupling Agent Sulfonylation Sulfonylation 1-Methyl-1H-pyrazol-4-amine->Sulfonylation RSO2Cl, Base Alkylation Alkylation 1-Methyl-1H-pyrazol-4-amine->Alkylation R-X, Base or Mitsunobu Conditions Reductive Amination Reductive Amination 1-Methyl-1H-pyrazol-4-amine->Reductive Amination RCHO or RCOR', Reducing Agent Amide Amide Acylation->Amide Sulfonamide Sulfonamide Sulfonylation->Sulfonamide Secondary/Tertiary Amine Secondary/Tertiary Amine Alkylation->Secondary/Tertiary Amine Reductive Amination->Secondary/Tertiary Amine

Caption: Core derivatization strategies for 1-Methyl-1H-pyrazol-4-amine.

Acylation: Formation of Amide Derivatives

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. Amide derivatives of 1-Methyl-1H-pyrazol-4-amine can introduce a wide array of functional groups and are often key to establishing interactions with biological targets. The choice of coupling reagent is critical and depends on the nature of the carboxylic acid and the desired reaction conditions.

Protocol 1.1: EDC/HOBt Mediated Amide Coupling

This method is a classic and reliable approach for forming amide bonds, particularly when dealing with standard carboxylic acids. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of Hydroxybenzotriazole (HOBt) traps this intermediate to form a more stable and reactive HOBt ester, which minimizes side reactions and racemization.[3]

Experimental Workflow:

EDC_HOBt_Workflow cluster_0 Reaction Setup cluster_1 Activation cluster_2 Amine Addition cluster_3 Reaction cluster_4 Work-up & Purification A Carboxylic Acid (1.1 eq) E Stir at 0°C for 30 min A->E B EDC (1.2 eq) B->E C HOBt (1.2 eq) C->E D Anhydrous DMF D->E F 1-Methyl-1H-pyrazol-4-amine (1.0 eq) E->F H Stir at RT overnight F->H G DIPEA (2.0 eq) G->H I Aqueous Work-up H->I J Column Chromatography I->J

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Methodology:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add EDC (1.2 eq) and HOBt (1.2 eq).

  • Cool the reaction mixture to 0°C and stir for 30 minutes to pre-activate the carboxylic acid.

  • Add 1-Methyl-1H-pyrazol-4-amine (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 1.2: HATU Mediated Amide Coupling

For more challenging couplings, such as those involving sterically hindered or electron-deficient carboxylic acids, uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective.[3] HATU rapidly converts carboxylic acids into highly reactive activated esters, leading to faster reaction times and higher yields.

Detailed Methodology:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and 1-Methyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Perform an aqueous work-up and purification as described in Protocol 1.1.

Parameter EDC/HOBt HATU
Substrate Scope Good for general purpose couplingsExcellent for hindered substrates
Reaction Time Overnight2-4 hours
Cost LowerHigher
Byproducts Water-soluble ureaWater-soluble

Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities. The synthesis of sulfonamides from 1-Methyl-1H-pyrazol-4-amine is typically achieved by reacting it with a sulfonyl chloride in the presence of a non-nucleophilic base.

Protocol 2.1: General Procedure for Sulfonamide Formation

The choice of base and solvent is crucial for the success of this reaction. Pyridine can act as both a base and a catalyst, while triethylamine (TEA) or DIPEA are commonly used in aprotic solvents like dichloromethane (DCM).[4][5]

Experimental Workflow:

Sulfonylation_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A 1-Methyl-1H-pyrazol-4-amine (1.0 eq) C DIPEA (1.5 eq) A->C B Anhydrous DCM B->C E Add dropwise at 0°C C->E D Sulfonyl Chloride (1.1 eq) in DCM D->E F Stir at RT for 2-16 hours E->F G Aqueous Work-up F->G H Column Chromatography G->H

Caption: Workflow for sulfonamide formation.

Detailed Methodology:

  • Dissolve 1-Methyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Add DIPEA (1.5 eq) to the solution.

  • Slowly add a solution of the desired sulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

N-Alkylation: Direct Modification of the Amino Group

Direct N-alkylation of the amino group provides access to secondary and tertiary amines. However, controlling the extent of alkylation can be challenging.

Protocol 3.1: Base-Mediated N-Alkylation

This classical approach involves the deprotonation of the amine followed by nucleophilic attack on an alkyl halide. The choice of base is critical to avoid over-alkylation.[6]

Detailed Methodology:

  • To a solution of 1-Methyl-1H-pyrazol-4-amine (1.0 eq) in a suitable solvent (e.g., DMF, Acetonitrile), add a base (e.g., K2CO3, Cs2CO3, 1.5 eq).

  • Add the alkyl halide (1.1 eq) and heat the reaction mixture (e.g., 60-80°C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by flash column chromatography.

Reductive Amination: A Versatile Route to Substituted Amines

Reductive amination is a powerful and highly versatile method for the synthesis of secondary and tertiary amines.[7][8] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method offers excellent control over the degree of alkylation.

Protocol 4.1: One-Pot Reductive Amination

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for one-pot reductive aminations.[8]

Experimental Workflow:

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Reaction cluster_4 Work-up & Purification A 1-Methyl-1H-pyrazol-4-amine (1.0 eq) E Stir at RT for 1 hour A->E B Aldehyde or Ketone (1.1 eq) B->E C Dichloroethane (DCE) C->E D Acetic Acid (catalytic) D->E G Add portion-wise E->G F Sodium Triacetoxyborohydride (1.5 eq) F->G H Stir at RT overnight G->H I Aqueous Work-up H->I J Column Chromatography I->J

Caption: Workflow for one-pot reductive amination.

Detailed Methodology:

  • To a solution of 1-Methyl-1H-pyrazol-4-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

The derivatization of the amino group of 1-Methyl-1H-pyrazol-4-amine is a cornerstone of synthetic strategies aimed at the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust starting point for the synthesis of diverse libraries of pyrazole derivatives. The choice of derivatization strategy should be guided by the specific goals of the research program, taking into account factors such as the desired functionality, the scale of the synthesis, and the availability of reagents. As our understanding of the chemical biology of pyrazole-containing compounds continues to evolve, the development of novel and efficient methods for their derivatization will remain a high priority in the field of medicinal chemistry.

References

1-Methyl-1H-pyrazol-4-amine in the synthesis of pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Topic: The Strategic Application of 1-Methyl-1H-pyrazol-4-amine in the Synthesis of Medically Relevant Pyrazolo[3,4-d]pyrimidines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for numerous therapeutics, particularly in oncology and inflammation research.[1][2] Its significance stems from its structural resemblance to endogenous purines, allowing it to function as a competitive inhibitor for a wide range of ATP-dependent enzymes, most notably protein kinases.[3][4] This application note provides a detailed guide for the synthesis of this vital heterocyclic system, focusing on the strategic use of 1-Methyl-1H-pyrazol-4-amine and its precursors. We will explore the underlying chemical logic, present detailed, field-tested protocols, and offer expert insights into process optimization and troubleshooting.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine framework is an isostere of adenine, a key component of ATP.[3][5] This bioisosteric relationship allows molecules built on this scaffold to effectively mimic ATP and bind to the hinge region of the kinase active site, thereby inhibiting aberrant signaling pathways implicated in diseases like cancer.[3][4] The development of potent and selective kinase inhibitors is a major goal in modern drug discovery, and mastering the synthesis of this core is a critical skill for medicinal chemists. Derivatives of this scaffold have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), highlighting its therapeutic versatility.[3][6][7]

The Key Building Block: 1-Methyl-1H-pyrazol-4-amine

The selection of the starting material is paramount for an efficient and regioselective synthesis. 1-Methyl-1H-pyrazol-4-amine and its direct synthetic precursors, such as 4-amino-1-methyl-1H-pyrazole-3-carbonitrile, represent ideal starting points.

Why this intermediate is strategic:

  • Regiocontrol: The N1-methyl group is pre-installed, preventing the formation of undesired N2-isomers during the pyrimidine ring formation. This is a common challenge in pyrazole chemistry that is elegantly circumvented by this choice of starting material.

  • Inherent Reactivity: The ortho-relationship between the C3-carbonitrile (or another electron-withdrawing group) and the C4-amino group provides the necessary nucleophilicity and electrophilicity for efficient cyclocondensation to form the fused pyrimidine ring.

  • Synthetic Accessibility: While 1-Methyl-1H-pyrazol-4-amine itself may be procured, its precursor, 4-amino-1-methyl-1H-pyrazole-3-carbonitrile, can be readily synthesized. A common route involves the condensation of a methylhydrazine derivative with a malononitrile derivative, a well-established reaction in heterocyclic chemistry.[8][9]

Core Synthetic Strategy: Annulation of the Pyrimidine Ring

The most direct and widely adopted method for constructing the pyrazolo[3,4-d]pyrimidine scaffold from an aminopyrazole precursor is through cyclocondensation. This process involves reacting the bifunctional aminopyrazole with a reagent that provides the necessary atoms to form the six-membered pyrimidine ring.

G cluster_0 General Workflow start 4-Amino-1-methyl-1H- pyrazole-3-carbonitrile reagent + C1 or C1-N1 Synthon (e.g., Formamide, Orthoesters) cyclization Cyclocondensation Reaction reagent->cyclization Heat / Catalyst product 1-Methyl-1H-pyrazolo[3,4-d]- pyrimidine Derivative cyclization->product

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core.

Protocol 1: One-Pot Synthesis using Formamide

This is the most straightforward method for producing the 4-amino derivative, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a versatile intermediate for further elaboration.[10] Formamide serves as both the solvent and the source for the C4 carbon of the pyrimidine ring.

G cluster_1 Protocol 1: Formamide Cyclization start_mol 4-Amino-1-methyl-1H- pyrazole-3-carbonitrile reagent_mol Formamide (HCONH₂) conditions Heat (e.g., 150-180 °C) or Microwave Irradiation reagent_mol->conditions Reflux, 4-12 h product_mol 1-Methyl-1H-pyrazolo[3,4-d]- pyrimidin-4-amine conditions->product_mol Workup & Purification

Caption: Reaction scheme for the one-pot formamide synthesis.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-amino-1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq).

  • Reagent Addition: Add an excess of formamide (approx. 10-20 volumes).

  • Heating: Heat the reaction mixture to 150-180 °C and maintain under reflux for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times to as little as 15-30 minutes and often improves yields.[5]

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: Stepwise Synthesis via Ethoxymethyleneamino Intermediate

This two-step approach offers greater versatility, particularly for synthesizing derivatives with substitutions other than an amino group at the C4 position.

G cluster_2 Protocol 2: Stepwise Synthesis start_p2 4-Amino-1-methyl-1H- pyrazole-3-carbonitrile step1 + Triethyl Orthoformate Acetic Anhydride (cat.) start_p2->step1 Step 2a intermediate Ethoxymethyleneamino Intermediate step1->intermediate step2 + Amine (e.g., NH₃, R-NH₂) in Alcohol intermediate->step2 Step 2b product_p2 4-Substituted-1-methyl-1H- pyrazolo[3,4-d]pyrimidine step2->product_p2

Caption: Workflow for the versatile two-step synthesis protocol.

Methodology - Step 2a: Formation of the Intermediate

  • Reaction Setup: Suspend 4-amino-1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq) in triethyl orthoformate (5-10 eq).

  • Catalyst: Add a catalytic amount of acetic anhydride (0.1-0.2 eq).

  • Heating: Heat the mixture under reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Remove the excess triethyl orthoformate under reduced pressure to yield the crude ethoxymethyleneamino intermediate, which can often be used in the next step without further purification.

Methodology - Step 2b: Cyclization to the Final Product

  • Reaction Setup: Dissolve the crude intermediate from Step 2a in a suitable alcohol (e.g., ethanol, methanol).

  • Nucleophile Addition: Add the desired amine (e.g., a solution of ammonia in methanol, or a primary amine like methylamine) (1.5-2.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Reaction times can vary from 3 to 14 hours depending on the nucleophilicity of the amine.[11]

  • Workup and Purification: Cool the reaction. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.

    • Causality Note: This step proceeds via an initial displacement of the ethoxy group by the amine, followed by an intramolecular cyclization onto the nitrile group to form the pyrimidine ring.[11] In some cases, this can involve a Dimroth rearrangement to yield the thermodynamically more stable product.[11]

Comparative Data and Yields

ParameterProtocol 1 (Formamide)Protocol 2 (Stepwise)
Starting Material 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile4-Amino-1-methyl-1H-pyrazole-3-carbonitrile
Key Reagents FormamideTriethyl Orthoformate, Acetic Anhydride, Amine
Versatility Low (yields 4-amino product)High (allows for diverse C4-substituents)
Number of Steps OneTwo
Typical Conditions 150-180 °C, 4-12 h (conventional)Reflux, 2-4 h (Step 2a); RT to Reflux, 3-14 h (Step 2b)
Typical Yields 60-85%55-80% (over two steps)
Product Example 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineN,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC indicates stalled conversion, especially in Protocol 1, consider increasing the temperature or switching to microwave heating. For Protocol 2b, a less nucleophilic amine may require extended heating or the use of a higher-boiling point solvent.

  • Purification Difficulties: Pyrazolo[3,4-d]pyrimidines can sometimes be sparingly soluble. Recrystallization from high-boiling point solvents like DMF or DMSO followed by precipitation with an anti-solvent (e.g., water, ether) can be effective.

  • Avoiding Side Reactions: In syntheses starting from pyrazole precursors with an ester group instead of a nitrile, the sometimes harsh hydrolysis of the nitrile can be avoided.[5] This is a key consideration when planning a synthetic route for analogs requiring a carboxylic acid or amide at that position.

  • Characterization: Confirm the final structure using standard analytical techniques. ¹H NMR should clearly show the pyrimidine ring protons (typically downfield singlets) and the N-methyl signal. Mass spectrometry should confirm the expected molecular weight.

Safety Precautions

  • Reagents: Handle formamide with extreme care in a well-ventilated fume hood as it is a known teratogen. Triethyl orthoformate is flammable. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions: High-temperature reactions should be conducted behind a blast shield. Ensure that reflux condensers have adequate water flow.

Conclusion

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is a fundamental process in the discovery of novel kinase inhibitors and other therapeutic agents. By strategically employing 1-Methyl-1H-pyrazol-4-amine or its direct precursors, researchers can achieve efficient, high-yield, and regioselective access to this critical molecular core. The one-pot formamide cyclization offers a rapid route to the versatile 4-amino intermediate, while the two-step orthoformate method provides the flexibility needed for generating diverse analog libraries. Understanding the causality behind these protocols empowers scientists to troubleshoot and adapt these methods for the successful development of next-generation therapeutics.

References

Application Notes and Protocols for Amide Bond Formation with 1-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Amide Scaffold

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of pharmaceuticals and bioactive molecules.[1][2] Its formation is one of the most frequently executed reactions in drug discovery.[3] Among the myriad of amine building blocks utilized, 1-Methyl-1H-pyrazol-4-amine stands out as a particularly valuable synthon. The pyrazole moiety is a privileged scaffold in drug design, known for its presence in numerous compounds with diverse pharmacological activities.[4][5] Consequently, the efficient and reliable formation of amide bonds with 1-Methyl-1H-pyrazol-4-amine is a critical process for medicinal chemists aiming to generate novel compound libraries for screening and lead optimization.[6]

This guide provides detailed, field-proven protocols for the amide coupling of 1-Methyl-1H-pyrazol-4-amine with carboxylic acids, focusing on two widely employed and robust methods: a carbodiimide-mediated approach using EDC and HOBt, and a uronium-based method employing HATU. The causality behind experimental choices, troubleshooting common issues, and visual representations of the underlying mechanisms are provided to ensure scientific integrity and successful implementation.

Foundational Principles: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by the amine.[1][7] This is the fundamental role of coupling reagents. The choice of coupling reagent is critical and depends on factors such as the steric hindrance and electronic properties of the substrates, the potential for racemization of chiral centers, and cost considerations.[8][9]

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with N-hydroxybenzotriazole (HOBt).[10] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate can be unstable and prone to racemization. HOBt acts as an additive that traps the O-acylisourea to form a more stable and reactive HOBt-ester, which then readily reacts with the amine.[9][11] This two-step, one-pot process is highly efficient and minimizes side reactions.[3]

Mechanistic Rationale

The reaction proceeds through a well-established pathway. The carboxylic acid first adds to the carbodiimide (EDC), forming the O-acylisourea intermediate. This is then intercepted by the nucleophilic HOBt to generate an HOBt active ester, releasing the water-soluble urea byproduct. Finally, 1-Methyl-1H-pyrazol-4-amine attacks the active ester to form the desired amide bond, regenerating HOBt, which can participate in another catalytic cycle.[9][12][13]

EDC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate RCOOH->OAI + EDC EDC EDC HOBt_Ester HOBt Active Ester OAI->HOBt_Ester + HOBt - EDU HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine EDU EDU Byproduct (Water-Soluble) Amine 1-Methyl-1H-pyrazol-4-amine HOBt_regen HOBt (regenerated)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Experimental Protocol

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-Methyl-1H-pyrazol-4-amine (1.0 - 1.2 eq)

  • EDC (1.1 - 1.5 eq)

  • HOBt (1.1 - 1.5 eq)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Non-nucleophilic base (e.g., DIPEA, TEA, NMM) (2.0 - 3.0 eq)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in an anhydrous aprotic solvent (e.g., DMF or DCM, to a concentration of 0.1-0.5 M).

  • Reagent Addition: Add HOBt (1.1 - 1.5 eq) and EDC (1.1 - 1.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.

  • Amine Addition: In a separate flask, dissolve 1-Methyl-1H-pyrazol-4-amine (1.0 - 1.2 eq) in a minimal amount of the reaction solvent. Add the non-nucleophilic base (2.0 - 3.0 eq) to this solution. Add the amine/base solution dropwise to the pre-activated carboxylic acid mixture at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[8]

    • If DCM was used as the solvent, dilute the mixture with additional DCM. If DMF was used, dilute with a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure amide.

ParameterRecommended ValueRationale
Stoichiometry (Amine) 1.0 - 1.2 equivalentsA slight excess of the amine can help drive the reaction to completion.
Stoichiometry (EDC/HOBt) 1.1 - 1.5 equivalentsEnsures efficient activation of the carboxylic acid.
Base DIPEA, TEA, NMMA non-nucleophilic base is crucial to prevent side reactions with the activated acid.
Temperature 0 °C to Room Temp.Initial cooling helps to control the exothermicity of the reaction and minimize side reactions.
Solvent Anhydrous DMF or DCMPolar aprotic solvents are ideal for solubilizing the reactants. Anhydrous conditions prevent hydrolysis of the activated intermediate.[8]

Protocol 2: HATU-Mediated Amide Coupling

For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient partners, a more potent coupling reagent is often required.[9][14] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent known for its high reactivity, fast reaction times, and low rates of racemization.[9][15][16]

Mechanistic Rationale

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated.[17] The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing a tetramethylurea byproduct.[15][17] 1-Methyl-1H-pyrazol-4-amine then attacks this active ester to yield the final amide product. The nitrogen atom in the HOAt ring is thought to accelerate the coupling step through a neighboring group effect.[9][15]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU - TMU HATU HATU Amide Amide Product OAt_Ester->Amide + Amine TMU Tetramethylurea Byproduct Amine 1-Methyl-1H-pyrazol-4-amine HOAt HOAt Byproduct

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-Methyl-1H-pyrazol-4-amine (1.0 - 1.2 eq)

  • HATU (1.0 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Non-nucleophilic base (e.g., DIPEA) (2.0 - 3.0 eq)

  • Water or saturated aqueous NH₄Cl solution

  • Ethyl acetate or other suitable organic solvent

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Activation: Add HATU (1.0 - 1.5 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0 - 3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]

  • Amine Addition: Add 1-Methyl-1H-pyrazol-4-amine (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with HATU are often complete within 1-4 hours.

  • Workup:

    • Upon completion, quench the reaction with water.[8]

    • Dilute the mixture with ethyl acetate and wash sequentially with water (to remove DMF and other water-soluble byproducts), 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

ParameterRecommended ValueRationale
Stoichiometry (Amine) 1.0 - 1.2 equivalentsEnsures the activated ester is consumed efficiently.
Stoichiometry (HATU) 1.0 - 1.5 equivalentsA slight excess ensures complete activation, especially for challenging substrates.
Base DIPEAHünig's base is commonly used with HATU to facilitate the reaction and suppress side reactions.[15][16]
Temperature Room TemperatureHATU is highly reactive, and reactions typically proceed efficiently at room temperature.
Solvent Anhydrous DMFDMF is an excellent solvent for HATU-mediated couplings, although other polar aprotic solvents can be used.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Deactivation of the amine (e.g., protonation).- Presence of water hydrolyzing the active intermediate.- Steric hindrance.[8]- Increase the equivalents of the coupling reagent.- Ensure sufficient base is present to neutralize any acidic species.- Use anhydrous solvents and reagents and maintain an inert atmosphere.- Switch to a more powerful coupling reagent like HATU.[8][9]
Formation of N-acylurea byproduct (with EDC) The O-acylisourea intermediate undergoes an intramolecular rearrangement.[18]- Ensure HOBt is used as an additive to trap the intermediate.- Run the reaction at a lower temperature (0 °C).[18]
Racemization of Chiral Carboxylic Acids The activated intermediate is susceptible to racemization, especially with prolonged reaction times or elevated temperatures.- Use racemization-suppressing additives like HOBt or HOAt.- Employ HATU, which is known for low racemization rates.[9]- Keep reaction temperatures low.[8]
Difficult Purification Water-soluble byproducts (e.g., EDU from EDC, tetramethylurea from HATU) contaminate the product.- Perform a thorough aqueous workup as described in the protocols.- For EDC reactions, washing with dilute acid can help remove the basic urea byproduct.

Conclusion

The amide coupling of 1-Methyl-1H-pyrazol-4-amine is a fundamental transformation for the synthesis of novel chemical entities in drug discovery. The choice between the EDC/HOBt and HATU protocols will depend on the specific characteristics of the carboxylic acid coupling partner and the desired reaction kinetics. The EDC/HOBt method is a cost-effective and reliable choice for a wide range of substrates, while HATU provides a more reactive option for challenging couplings. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize pyrazole amide derivatives for their research programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Methyl-1H-pyrazol-4-amine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established synthetic routes and field-proven insights.

Synthesis Overview

The most common and reliable synthetic route to this compound involves a two-step process starting from 1-methyl-4-nitro-1H-pyrazole. The core transformation is the reduction of the nitro group to a primary amine, followed by conversion to the stable dihydrochloride salt.

The key intermediate, 1-methyl-4-nitro-1H-pyrazole, is typically prepared by the N-methylation of 4-nitropyrazole. The subsequent reduction is most effectively achieved via catalytic hydrogenation.[1]

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation Nitropyrazole 4-Nitro-1H-pyrazole Methylated 1-Methyl-4-nitro-1H-pyrazole Nitropyrazole->Methylated  Methylating Agent  (e.g., MeI, DMS) FreeAmine 1-Methyl-1H-pyrazol-4-amine (Free Base) Methylated->FreeAmine  Reduction  (e.g., H₂, Pd/C) FinalProduct 1-Methyl-1H-pyrazol-4-amine dihydrochloride FreeAmine->FinalProduct  HCl (2 eq.)  in Solvent

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: The reduction of 1-methyl-4-nitro-1H-pyrazole is sluggish or incomplete. What are the common causes?

A1: Incomplete reduction is a frequent challenge, most often linked to the catalytic hydrogenation setup. Here are the primary factors to investigate:

  • Catalyst Quality and Activity: The palladium on carbon (Pd/C) catalyst is the most common choice. Its activity can be compromised by age, improper storage, or poisoning. Ensure you are using a fresh, high-quality catalyst. If you suspect catalyst poisoning from sulfur or other functional groups on related starting materials, consider pre-treating your starting material by filtering it through a plug of silica gel.

  • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, many require elevated pressure to achieve a reasonable rate. A typical pressure for this transformation is between 50-60 bar.[1] If your setup allows, increasing the hydrogen pressure can significantly accelerate the reaction.

  • Solvent Choice: The solvent must fully dissolve the starting material. Methanol is a common and effective choice for this reduction.[1] Ensure the solvent is of sufficient purity (e.g., anhydrous) as water content can sometimes affect reaction rates.

  • Temperature: Increasing the reaction temperature to 50-70°C can improve the reaction kinetics.[1] However, be cautious of potential side reactions at excessively high temperatures.

  • Agitation: In a heterogeneous catalysis system, efficient mixing is critical. Ensure the reaction mixture is being stirred or shaken vigorously to maintain the catalyst in suspension and facilitate mass transfer of hydrogen gas.

Troubleshooting_Reduction cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Incomplete Nitro Reduction Catalyst Catalyst Inactive? Start->Catalyst Pressure H₂ Pressure Too Low? Start->Pressure Purity Substrate Impure? Start->Purity Conditions Suboptimal Conditions? Start->Conditions Sol_Catalyst Use fresh Pd/C catalyst. Consider a different catalyst (e.g., PtO₂). Catalyst->Sol_Catalyst Yes Sol_Pressure Increase H₂ pressure (e.g., to 50 bar). Ensure no leaks in the system. Pressure->Sol_Pressure Yes Sol_Purity Recrystallize starting material. Check for catalyst poisons. Purity->Sol_Purity Yes Sol_Conditions Increase temperature (e.g., to 70°C). Ensure vigorous agitation. Use anhydrous solvent. Conditions->Sol_Conditions Yes

Caption: Troubleshooting flowchart for incomplete nitro reduction.

Q2: My isolated 1-methyl-1H-pyrazol-4-amine (free base) is a dark oil and difficult to purify. What should I do?

A2: The free amine of this compound can be a low-melting solid or an oil, and it is susceptible to air oxidation, which often results in discoloration.[2] Direct purification of the free base can be challenging.

The most effective strategy is to bypass the isolation of the pure free base. After the reduction is complete and the catalyst has been filtered off, proceed directly to the salt formation step.[3] Dissolve the crude amine in a suitable solvent like isopropanol (IPA) or diethyl ether, and then add a solution of hydrogen chloride (e.g., HCl in ether or IPA). The dihydrochloride salt is typically a stable, crystalline solid that is much easier to purify by recrystallization than the free base.[4] This method of purifying via salt crystallization is a standard technique for amines.[3]

If you must purify the free base, column chromatography on silica gel can be used. However, to prevent streaking and poor separation due to the basicity of the amine, it is advisable to deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%).[4]

Q3: After adding HCl, my dihydrochloride salt will not crystallize and remains an oil. How can I induce crystallization?

A3: Oiling out during salt formation is common if the product is highly soluble in the chosen solvent or if impurities are inhibiting lattice formation.

  • Solvent System: Ensure you are using a solvent in which the salt has low solubility. Isopropanol, ethanol, or a mixture of methanol and diethyl ether are often good choices. If the product is oiled out from a polar solvent like methanol, try slowly adding a less polar co-solvent like diethyl ether or methyl tert-butyl ether (MTBE) with vigorous stirring until turbidity persists, then cool the mixture.

  • Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Concentration and Cooling: If the solution is too dilute, carefully concentrate it under reduced pressure and then cool it slowly in an ice bath or refrigerator. Avoid crash cooling, as this can also lead to oiling.

  • Purity: Impurities can act as crystallization inhibitors. If the above methods fail, it may be necessary to re-extract the free amine into an organic solvent, wash it, and re-attempt the salt formation with high-purity reagents.

ParameterRecommendation for Crystallization
Primary Solvent Isopropanol, Ethanol
Anti-Solvent Diethyl ether, MTBE, Heptane
Temperature Cool slowly from RT to 0-5 °C
Techniques Seeding, Scratching, Slow Evaporation

Q4: My final product is off-color (e.g., pink, gray, or brown). How can I decolorize it?

A4: Discoloration in the final product usually indicates the presence of trace impurities.

  • Residual Palladium: A gray or black tint often signifies residual palladium catalyst. Ensure thorough filtration after the hydrogenation step. Filtering the solution through a pad of Celite® can effectively remove fine catalyst particles.

  • Oxidation Products: Pink, red, or brown colors are typically due to minor oxidation products of the amine. These can often be removed during the final purification step.

  • Decolorization Methods:

    • Recrystallization: This is the most effective method. The colored impurities may have different solubility profiles and remain in the mother liquor.[4]

    • Charcoal Treatment: Dissolve the crude salt in a suitable solvent (e.g., methanol or ethanol/water). Add a small amount (1-2% by weight) of activated charcoal and heat the mixture gently for 15-30 minutes. Filter the hot solution through Celite® to remove the charcoal and then allow the filtrate to cool and crystallize.[4] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable way to monitor the progress of the nitro reduction?

A1: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against a standard of the starting material (1-methyl-4-nitropyrazole). The product amine is significantly more polar than the starting nitro compound, so it will have a much lower Rf value. A typical eluent system would be ethyl acetate/hexane or dichloromethane/methanol. The complete disappearance of the starting material spot indicates the reaction is finished.

  • LC-MS: This provides a more definitive analysis. You can monitor the disappearance of the molecular ion peak corresponding to the starting material (m/z for C₄H₅N₃O₂ is 127.10) and the appearance of the product's molecular ion peak (m/z for C₄H₇N₃ is 97.12).[1][2][5]

Q2: Is the free base, 1-methyl-1H-pyrazol-4-amine, stable? How should it be handled?

A2: The free amine is moderately stable but, like many aromatic amines, is susceptible to air oxidation over time, which can lead to discoloration.[2] It is also basic and can be corrosive. For long-term storage, it is highly recommended to convert it to a stable salt, such as the dihydrochloride.[6] If you must store the free base, it should be kept in an amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator) to minimize degradation.[7]

Q3: Why is the product a dihydrochloride salt? Can I make the monohydrochloride?

A3: The 1-methyl-1H-pyrazol-4-amine molecule has two basic nitrogen atoms that can be protonated: the exocyclic amino group (-NH₂) and the pyridine-like nitrogen at position 2 of the pyrazole ring.[8] The formation of the dihydrochloride salt indicates that both sites have been protonated by HCl, resulting in a more stable, crystalline, and less hygroscopic solid. While it might be possible to form the monohydrochloride salt by carefully controlling the stoichiometry (using only one equivalent of HCl), the dihydrochloride is often the thermodynamically preferred and more easily isolated product.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Methylating Agents: Reagents used for N-methylation, such as methyl iodide or dimethyl sulfate, are toxic and carcinogenic. They should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation should be performed in a designated area with appropriate safety measures, such as using a properly maintained autoclave or hydrogenation apparatus and ensuring there are no ignition sources. The Pd/C catalyst can be pyrophoric, especially when dry and saturated with hydrogen. It should be filtered carefully and never allowed to dry completely in the air. Quench the catalyst by adding it to water slowly.

  • Reagents: The starting nitro-pyrazole may be toxic.[9] The final amine hydrochloride product should be handled with care as it can be an irritant.[10] Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Reduction of 1-Methyl-4-nitro-1H-pyrazole

This protocol is adapted from a representative synthesis of 1-methyl-1H-pyrazol-4-amine.[1]

  • Setup: To a hydrogenation vessel, add 1-methyl-4-nitro-1H-pyrazole (1.0 eq).

  • Catalyst and Solvent: Add methanol (approx. 15 mL per gram of substrate) to dissolve the starting material. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % Pd) to the solution under a stream of nitrogen.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 bar).

  • Reaction: Heat the reaction mixture to 70°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed. The reaction time can vary from a few hours to overnight.

  • Workup: Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure all product is recovered.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-1H-pyrazol-4-amine, which can be taken directly to the next step.

Protocol 2: Formation of this compound
  • Dissolution: Dissolve the crude 1-methyl-1H-pyrazol-4-amine (1.0 eq) from the previous step in a minimal amount of isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride (2.0 - 2.2 eq) in a suitable solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring. Monitor the pH to ensure it is strongly acidic (pH 1-2).

  • Crystallization: A precipitate should form upon addition of the acid. Continue stirring the slurry in the ice bath for 30-60 minutes to maximize precipitation. If no solid forms, refer to the troubleshooting guide (Q3).

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the crystallization solvent to remove any soluble impurities.

  • Drying: Dry the white to off-white solid under vacuum to a constant weight.

  • Recrystallization (if necessary): If the product requires further purification, recrystallize it from a suitable solvent system, such as ethanol/water or isopropanol.

References

Technical Support Center: Optimizing Coupling Reaction Yields with 1-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for optimizing coupling reactions involving 1-Methyl-1H-pyrazol-4-amine. As your Senior Application Scientist, my goal is to equip you with the causal understanding and practical protocols necessary to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for 1-Methyl-1H-pyrazol-4-amine?

A1: The most prevalent and synthetically useful coupling reactions for this substrate are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[1][2] The Buchwald-Hartwig reaction is used to form a C-N bond, coupling the amine group of your pyrazole with an aryl or heteroaryl halide.[3][4] The Suzuki-Miyaura reaction, while more commonly performed on halo-pyrazoles, can be adapted for aminopyrazoles under specific conditions, typically involving derivatization to a leaving group or direct C-H activation, though the former is more common for this substrate class.[2][5]

Q2: I am seeing low to no yield in my initial coupling attempts. What are the most likely culprits?

A2: Low yields with aminopyrazole substrates often stem from a few key issues. The nitrogen atoms within the pyrazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6] Additionally, the choice of ligand, base, and solvent is critical and highly interdependent.[7] An inappropriate combination can stall the catalytic cycle. Finally, the quality of your reagents, especially ensuring anhydrous and oxygen-free conditions, is paramount as the active Pd(0) catalyst is sensitive to oxidation.[6]

Q3: Is it necessary to protect the amine group of 1-Methyl-1H-pyrazol-4-amine before attempting a coupling reaction on the pyrazole ring itself (e.g., a Suzuki reaction at a different position)?

A3: While direct C-H activation is a developing field, it is often more reliable to start with a halogenated version of 1-methyl-1H-pyrazole for Suzuki-Miyaura couplings. If you are performing a reaction where the amine itself is the nucleophile (like Buchwald-Hartwig), then no protection is needed. However, if you intend to perform a Suzuki coupling at another position on the pyrazole ring (e.g., C3 or C5), the free amine can interfere. In such cases, protecting the amine as a carbamate or other suitable group can prevent side reactions and improve yields.[8]

Q4: What are the key safety considerations when working with 1-Methyl-1H-pyrazol-4-amine?

A4: According to its safety data, 1-Methyl-1H-pyrazol-4-amine is known to cause skin and serious eye irritation.[9] Its hydrochloride salt is also classified as causing skin and eye irritation, and may cause respiratory irritation.[10] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide: Buchwald-Hartwig Amination

This section focuses on troubleshooting the C-N coupling of 1-Methyl-1H-pyrazol-4-amine with aryl/heteroaryl halides.

Problem 1: Low or No Conversion

Q: I've set up my Buchwald-Hartwig reaction with 1-Methyl-1H-pyrazol-4-amine and an aryl bromide, but I'm seeing very little product formation by LCMS. What should I investigate first?

A: A lack of conversion points to a fundamental issue with the catalytic system's activity. A systematic approach to diagnosing the problem is essential.

G start Low/No Conversion Observed reagent_quality Verify Reagent Quality (Amine, Aryl Halide, Solvent, Base) start->reagent_quality catalyst_system Evaluate Catalyst System reagent_quality->catalyst_system Reagents OK sub_reagent Degas Solvents? Anhydrous Conditions? Fresh Base? reagent_quality->sub_reagent conditions Optimize Reaction Conditions catalyst_system->conditions System Appropriate sub_catalyst Ligand Choice? Pd Precursor? Base Selection? catalyst_system->sub_catalyst success Successful Reaction conditions->success sub_conditions Temperature? Concentration? Reaction Time? conditions->sub_conditions G suzuki_yield Optimizing Suzuki Yield base Base Choice (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) suzuki_yield->base solvent Solvent System (e.g., Dioxane/H₂O, Toluene) suzuki_yield->solvent catalyst Catalyst/Ligand (e.g., RuPhos, XPhos) suzuki_yield->catalyst temperature Temperature Control suzuki_yield->temperature

References

Technical Support Center: Reduction of 1-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-methyl-4-amino-1H-pyrazole. The reduction of its nitro precursor, 1-methyl-4-nitro-1H-pyrazole, is a fundamental transformation in the synthesis of various pharmaceutical and agrochemical compounds.[1] While seemingly straightforward, this reaction is prone to the formation of specific side products that can complicate purification and reduce yields.

This guide provides in-depth, field-proven insights to help you troubleshoot common issues, understand the underlying chemistry, and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of reducing 1-Methyl-4-nitro-1H-pyrazole?

The primary objective is to selectively reduce the nitro group (-NO₂) to a primary amine (-NH₂), yielding 1-methyl-4-amino-1H-pyrazole. This amine is a versatile intermediate, often used as a building block for more complex molecules by functionalizing the amino group.[2]

Q2: What are the most common methods used for this reduction?

There are three main classes of reagents widely employed for the reduction of aromatic and heteroaromatic nitro compounds:

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[3][4] This is often a very clean and high-yielding method.[5]

  • Dissolving Metal Reductions: Utilizing metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium (e.g., HCl or acetic acid).[3][6][7] The Fe/HCl system is a classic, cost-effective, and robust choice.[2]

  • Stoichiometric Reductants: Reagents like sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, offer a metal-free alternative under mild conditions.[8][9][10]

Q3: What are the potential side products I should be aware of?

Side product formation is typically related to either incomplete reduction or undesired coupling of reactive intermediates. The main classes of side products include:

  • Hydroxylamine Intermediates: (Ar-NHOH) Resulting from incomplete reduction.

  • Nitroso Intermediates: (Ar-NO) Another product of incomplete reduction.

  • Azoxy and Azo Compounds: (Ar-N=N(O)-Ar and Ar-N=N-Ar) These are dimeric species formed by the condensation of nitroso and hydroxylamine intermediates, particularly under neutral or basic conditions.[6]

Q4: How can I monitor the reaction to minimize side products?

Regular monitoring is crucial. Thin-Layer Chromatography (TLC) is the most common method. The starting material (nitropyrazole) is significantly less polar than the final amine product. A complete reaction will show the full consumption of the starting material spot and the appearance of a new, lower Rf spot for the amine. LCMS can also be used for more precise monitoring and to identify the masses of any potential side products.[5]

Troubleshooting Guide: Side Products & Experimental Issues

This section addresses specific problems you may encounter during the reduction of 1-methyl-4-nitro-1H-pyrazole.

Problem 1: My reaction is incomplete. TLC shows the starting material and multiple other spots.

  • Probable Cause: This is the most common issue and can stem from several factors.

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent was too low. Metal reductions (Fe, Zn) require a significant excess.[2]

    • Deactivated Catalyst (Catalytic Hydrogenation): The Pd/C or Raney Ni catalyst may be old, poisoned by impurities (e.g., sulfur compounds), or not properly activated.

    • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

    • Poor Reagent Quality: Sodium dithionite, for instance, is unstable and can degrade upon exposure to air and moisture, losing its reducing power.[10]

  • Solution:

    • Confirm Stoichiometry: Double-check your calculations. For metal/acid reductions, ensure a 3-5 fold excess of the metal powder is used.

    • Reagent/Catalyst Quality: Use a fresh bottle of the reducing agent or a new batch of catalyst. If using Pd/C, ensure the reaction vessel is properly flushed with an inert gas before introducing hydrogen.

    • Extend Reaction Time: Continue monitoring the reaction by TLC for several more hours. Gentle heating (reflux) is often required for Fe/HCl and dithionite reductions to drive them to completion.[2]

    • Sequential Addition: Add the reducing agent in portions to maintain its concentration and control any exothermic processes.

Problem 2: I've isolated a high-molecular-weight side product, likely a dimer (Azoxy, Azo, or Hydrazo compound).

  • Probable Cause: The reaction conditions were not sufficiently acidic. The key intermediates in nitro reduction—nitroso and hydroxylamine—can condense to form an azoxy linkage. This is particularly prevalent in neutral or basic conditions. Further reduction can yield azo and hydrazo dimers.[6]

  • Solution:

    • Maintain Acidity: When using dissolving metal reductions, ensure a strongly acidic environment (pH < 2) throughout the reaction. This protonates the hydroxylamine intermediate, preventing it from condensing with the nitroso intermediate.[6] The Fe/HCl system is excellent for this.[7][11]

    • Switch Reduction Method: Catalytic hydrogenation (H₂/Pd-C) is generally less prone to forming dimeric impurities compared to chemical reductants under non-acidic conditions.[4]

Problem 3: My crude product is a sticky, tar-like gum, especially after using sodium dithionite.

  • Probable Cause: This is a known issue with sodium dithionite.[12] It can be caused by the decomposition of the reagent into various sulfur-containing byproducts, which can polymerize or react with the solvent.[10] The purity of the dithionite is also a critical factor.

  • Solution:

    • Use High-Purity Reagent: Always use a fresh, unopened container of sodium dithionite.

    • Control Temperature: Avoid excessive heating, as dithionite decomposition is exothermic and can accelerate at higher temperatures.

    • Optimize Solvent System: An ethanol/water mixture is a common solvent system.[10] Ensure the product and intermediates are soluble.

    • Workup Procedure: After the reaction, a carefully executed workup is essential. Quenching the reaction, followed by extraction and washing, can help remove inorganic sulfur salts. If a gum persists, attempting to triturate it with a non-polar solvent (like hexane or diethyl ether) may precipitate the desired amine as a solid.

Data Presentation
Table 1: Comparison of Common Reduction Methods
MethodReagents & Typical ConditionsProsCons & Common Side Products
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%), MeOH or EtOH, RT, 1-60 bar H₂[5]High yield, very clean, easy workup (filtration of catalyst)Requires specialized hydrogenation equipment; catalyst is expensive and pyrophoric; sensitive to catalyst poisons.
Metal/Acid Reduction Fe powder (5 eq.), HCl (0.5 eq.), EtOH/H₂O, Reflux, 2-4h[2]Inexpensive, robust, highly effective; acidic conditions suppress dimer formation.[6]Heterogeneous reaction can be slow; workup requires filtering large amounts of iron salts; strongly acidic.
Sodium Dithionite Na₂S₂O₄ (3-5 eq.), EtOH/H₂O or DMF/H₂O, 50-80°C, 1-3h[10]Metal-free, mild conditions, good functional group tolerance.[8]Reagent instability; can produce sulfurous byproducts leading to tar formation; workup can be challenging.[10][12]
Experimental Protocols & Visualizations
Protocol 1: Catalytic Hydrogenation using H₂/Pd-C

This protocol is adapted from established procedures for nitropyrazole reduction.[5]

  • Setup: To a hydrogenation vessel, add 1-methyl-4-nitro-1H-pyrazole (1.0 eq) and methanol (15-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10% by weight of the substrate) under a stream of nitrogen or argon.

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-60 bar) and stir vigorously at room temperature or slightly elevated temperature (e.g., 70°C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by periodically taking samples for TLC/LCMS analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-methyl-4-amino-1H-pyrazole, which can be further purified by recrystallization or column chromatography.

Protocol 2: Reduction with Iron and Hydrochloric Acid

This protocol is a robust, general method for nitro group reduction.[2]

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-methyl-4-nitro-1H-pyrazole (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reaction Initiation: Heat the mixture to reflux with vigorous stirring.

  • Acid Addition: Add concentrated HCl (0.5 eq) dropwise to the refluxing suspension. Caution: The reaction can be exothermic.

  • Monitoring: Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

Diagrams

Reduction_Pathway cluster_main Main Reduction Pathway cluster_side Side Product Formation Start 1-Methyl-4-nitro-1H-pyrazole (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy Compound (Ar-N(O)=N-Ar) Nitroso->Azoxy + Ar-NHOH - H2O (Neutral/Basic pH) Product 1-Methyl-4-amino-1H-pyrazole (Ar-NH2) Hydroxylamine->Product +2e-, +2H+ Azo Azo Compound (Ar-N=N-Ar) Azoxy->Azo Reduction

Caption: Reaction pathway for nitropyrazole reduction and side product formation.

Troubleshooting_Workflow start Start Reduction Reaction monitor Monitor by TLC/LCMS start->monitor dimer Problem: Dimer Formation (Azoxy/Azo) monitor->dimer High MW byproduct detected complete Reaction Complete? (Starting material consumed) monitor->complete incomplete Problem: Incomplete Reaction (Multiple Spots) cause_incomplete Cause: - Insufficient Reagent? - Poor Catalyst/Reagent Quality? - Insufficient Time/Temp? incomplete->cause_incomplete solution_incomplete Solution: - Add more reagent - Use fresh catalyst/reagent - Increase time/temp cause_incomplete->solution_incomplete solution_incomplete->monitor Re-run/Continue cause_dimer Cause: - Neutral or Basic pH? dimer->cause_dimer solution_dimer Solution: - Ensure strong acidic medium (Fe/HCl) - Switch to H2/Pd-C cause_dimer->solution_dimer solution_dimer->start Restart with new method complete->incomplete No workup Proceed to Workup & Purification complete->workup Yes

Caption: Troubleshooting workflow for 1-methyl-4-nitro-1H-pyrazole reduction.

References

improving the stability of 1-Methyl-1H-pyrazol-4-amine solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling and improving the stability of 1-Methyl-1H-pyrazol-4-amine solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during experimentation. Our aim is to combine established chemical principles with field-proven insights to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Molecule

1-Methyl-1H-pyrazol-4-amine is a heterocyclic aromatic amine, a chemical class known for its utility in synthesis, particularly in the development of pharmaceutical agents.[1][2] The structure, featuring a pyrazole ring and an amine substituent, presents a unique set of stability considerations. The lone pair of electrons on the amine nitrogen can be delocalized into the aromatic pyrazole ring, which influences its basicity and reactivity.[3] This electronic characteristic, combined with sensitivity to environmental factors, can lead to degradation if solutions are not prepared and stored with care.

This guide provides a structured question-and-answer format to directly address potential stability issues, offering both preventative measures and corrective actions.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might observe during your experiments and provides a logical workflow for diagnosing and resolving them.

Issue 1: My 1-Methyl-1H-pyrazol-4-amine solution has changed color (e.g., turned yellow or brown) upon storage.

Q: What is causing the color change in my solution?

A: A color change is a primary indicator of chemical degradation. For aromatic amines, this is frequently due to oxidation. The amine group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as light exposure, elevated temperatures, and the presence of trace metal impurities. This process can lead to the formation of highly colored polymeric or oxidized species. For some related compounds, discoloration can also be a sign of the liberation of elemental components, such as iodine in iodinated pyrazoles, though this is less likely for the parent amine.[4]

Troubleshooting & Resolution Protocol:

  • Atmosphere Control: The most critical step is to minimize oxygen exposure.

    • Inert Gas Sparging: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

    • Inert Atmosphere Storage: Store the final solution under an inert atmosphere. Use vials with septa and flush the headspace with argon or nitrogen before sealing.[4]

  • Solvent Purity:

    • Use high-purity, anhydrous solvents. Solvents of lower purity may contain oxidative impurities, such as peroxides (especially in ethers like THF or dioxane) or trace metals, which can catalyze degradation.

  • Light Protection:

    • Store solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light, which can initiate photo-oxidative degradation pathways.[4][5]

  • Temperature Control:

    • Store solutions at recommended low temperatures (e.g., 2-8°C), unless solubility is an issue. Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen.

Issue 2: I am seeing a loss of parent compound peak and/or the appearance of new, unidentified peaks in my LC-MS or HPLC analysis over time.

Q: What are the likely degradation pathways causing these changes in my chromatogram?

A: The appearance of new peaks alongside a decrease in the parent compound's peak area strongly suggests degradation. For 1-Methyl-1H-pyrazol-4-amine, several degradation pathways are plausible, often occurring in parallel. These are best investigated through forced degradation studies, which intentionally stress the compound to predict its stability profile.[6][7]

Plausible Degradation Pathways:

  • Oxidation: As mentioned, this is a common pathway for aromatic amines. Oxidative degradation can lead to the formation of dimers, polymers, or ring-opened byproducts.[1][8]

  • Hydrolysis (pH-dependent): While the pyrazole ring is generally stable, extreme pH conditions (highly acidic or basic) can promote hydrolysis, potentially leading to ring-opening or modification of the amine group.[9]

  • Photodegradation: UV or even ambient light can provide the energy to initiate photochemical reactions, leading to complex rearrangements or degradation into different heterocyclic systems, such as imidazoles, in some pyrazole derivatives.[10][11][12]

Workflow for Investigating Degradation:

The following diagram outlines a systematic approach to identifying the cause of degradation.

G cluster_investigation Investigation Steps cluster_action Corrective Actions start Observation: Loss of Parent Compound / New Peaks in LC-MS check_storage Review Storage Conditions: - Light exposure? - Air exposure? - Temperature fluctuations? start->check_storage check_solvent Evaluate Solvent & pH: - High-purity, degassed solvent used? - Is the solution buffered? - What is the solution pH? start->check_solvent check_reagents Assess Reagent Compatibility: - Are other reagents in the solution known oxidizers or highly acidic/basic? start->check_reagents action_storage Implement Strict Storage Protocol: - Use amber vials. - Store under Argon/Nitrogen. - Maintain constant low temperature. check_storage->action_storage action_solvent Optimize Solution Preparation: - Use fresh, high-purity, degassed solvents. - Prepare solutions fresh. - Buffer to a neutral pH if compatible. check_solvent->action_solvent action_compatibility Perform Compatibility Study: - Test stability of the amine with each reagent individually. check_reagents->action_compatibility

Caption: Troubleshooting workflow for unexpected degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving 1-Methyl-1H-pyrazol-4-amine for maximum stability?

A1: The choice of solvent is critical. Based on general principles for aromatic amines and related heterocyclic compounds, a hierarchy of solvent suitability can be proposed:[4]

Solvent ClassExamplesStability ExpectationRationale
Aprotic, Non-Polar Toluene, Hexane, Dichloromethane (DCM)High These solvents have low reactivity and are less likely to participate in degradation reactions. Purity is still paramount.
Aprotic, Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High Commonly used due to good solvating power. However, they must be of high purity and anhydrous, as trace water or impurities can facilitate degradation. Long-term storage should be carefully evaluated.
Protic, Polar Methanol, Ethanol, WaterLower Protic solvents can participate in hydrogen bonding and may facilitate proton-transfer-related degradation pathways. Aqueous solutions are particularly susceptible to pH-driven hydrolysis. If water is necessary, it must be buffered.

Recommendation: For long-term storage of stock solutions, high-purity, anhydrous aprotic solvents like acetonitrile or toluene are recommended. For aqueous experimental buffers, prepare the amine solution fresh and use it immediately.

Q2: How does pH affect the stability of my 1-Methyl-1H-pyrazol-4-amine solution?

A2: The pH of an aqueous solution is a critical stability parameter. Aromatic amines are basic, and their protonation state is pH-dependent.[3]

  • Acidic Conditions (Low pH): The amine group will be protonated to form an ammonium salt (-NH3+). While this may protect the amine from oxidation to some extent, highly acidic conditions can catalyze hydrolysis of the pyrazole ring or other sensitive functional groups in your molecule.

  • Neutral Conditions (pH ~7): This is often the safest range for storage, balancing the risks of acid-catalyzed hydrolysis and base-catalyzed degradation. However, the neutral amine is more susceptible to oxidation than its protonated form.

  • Basic Conditions (High pH): In a basic solution, the amine will be in its free base form (-NH2), which is highly nucleophilic and most susceptible to oxidation. Extremely high pH can also promote base-catalyzed degradation pathways.

Recommendation: If using aqueous solutions, buffer them to a neutral or slightly acidic pH (e.g., pH 6-7.5), depending on the requirements of your experiment. Always determine the optimal pH for your specific application empirically.

Q3: What are the ideal storage conditions for a stock solution of 1-Methyl-1H-pyrazol-4-amine?

A3: To maximize the shelf-life of your stock solution, a multi-faceted approach is required. The following protocol integrates best practices for handling air-sensitive aromatic amines.[4][13][14]

Detailed Protocol for Stock Solution Preparation and Storage:

  • Select Materials: Use a clean, dry amber glass vial with a PTFE-lined septum cap.

  • Solvent Preparation: Choose a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile). De-gas the solvent by sparging with argon or nitrogen for 15-30 minutes.

  • Weighing and Dissolution: Weigh the 1-Methyl-1H-pyrazol-4-amine quickly and add it to the vial. Add the degassed solvent to achieve the desired concentration. If necessary, sonicate briefly to ensure complete dissolution.

  • Inerting the Headspace: Before sealing, flush the headspace of the vial with argon or nitrogen for ~1 minute.

  • Sealing: Immediately cap the vial tightly. For extra security, wrap the cap and neck with Parafilm®.

  • Storage: Store the vial upright at 2-8°C. Protect from light.

Q4: How can I monitor the stability of my solution over time?

A4: Regular analytical checks are the only definitive way to confirm the stability of your solution.

  • LC-MS / HPLC: This is the preferred method. A stability-indicating HPLC method should be used, which is capable of separating the parent compound from all potential degradation products.[15][16]

    • Procedure: At defined time points (e.g., T=0, 1 week, 1 month), inject an aliquot of your stored solution. Monitor for a decrease in the main peak's area and the emergence of new peaks.

  • ¹H NMR Spectroscopy: NMR can provide structural information about degradation products. Compare the spectrum of a stored sample to that of a freshly prepared standard. The appearance of new signals or changes in the integration of existing signals indicates degradation.[4][17]

Decision Tree for Stability Monitoring:

G start Prepare Solution & Store (T=0 Sample Taken) check_purity Analyze sample at T=x (e.g., 1 week) via LC-MS start->check_purity stable Purity > 99%? No new peaks > 0.1%? check_purity->stable continue_study Solution is Stable. Continue monitoring at next time point. stable->continue_study Yes unstable Solution is Degrading. stable->unstable No troubleshoot Refer to Troubleshooting Guide: - Re-evaluate solvent, pH, storage. - Prepare fresh solutions for use. unstable->troubleshoot

Caption: Decision process for routine stability checks.

References

Technical Support Center: Handling and Storage of Hygroscopic Aminopyrazole Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice for the proper handling and storage of hygroscopic aminopyrazole salts. Adherence to these protocols is critical for maintaining the integrity, stability, and performance of these valuable compounds in your experiments.

The Challenge of Hygroscopicity

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] Aminopyrazole salts, due to their chemical structure and ionic nature, often exhibit significant hygroscopicity. This property can lead to a cascade of issues if not properly managed, including:

  • Chemical Degradation: Absorbed moisture can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a reduction in the active pharmaceutical ingredient (API) concentration.[2][3]

  • Physical Changes: Moisture absorption can cause the solid to cake, clump, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[1][4][5]

  • Altered Physicochemical Properties: Changes in hydration state can impact solubility, dissolution rate, and crystal structure, ultimately affecting bioavailability and therapeutic efficacy.[2][6]

  • Inaccurate Dosing: Failure to account for the mass of absorbed water will lead to significant errors in concentration calculations and dosing.

This guide is structured to provide you with a comprehensive understanding of these challenges and the practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the handling and storage of hygroscopic aminopyrazole salts.

Storage and Stability

Q1: What are the ideal storage conditions for hygroscopic aminopyrazole salts?

A1: The primary goal is to minimize exposure to atmospheric moisture. The ideal storage method depends on the degree of hygroscopicity of the specific salt.[4]

  • Short-Term Storage (frequent use): For salts that are accessed regularly, store them in a desiccator containing a suitable desiccant such as silica gel or calcium chloride.[4][7] Ensure the desiccant is active (e.g., blue indicating silica gel that turns pink when saturated).[3] It is also good practice to seal the primary container with parafilm before placing it in the desiccator.[8]

  • Long-Term Storage: For long-term storage, the best practice is to store the salt in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).[4][9] For highly sensitive compounds, heat-sealable laminated foil bags can provide an excellent moisture barrier.[8] Storing in a controlled low-humidity environment or a glove box is also highly recommended.[10]

Q2: How can I tell if my aminopyrazole salt has absorbed moisture?

A2: Visual inspection is the first step. Look for signs of clumping, caking, or a change from a free-flowing powder to a sticky or wet solid.[5][11] In severe cases of deliquescence, the solid may have partially or completely liquefied.[4] For a definitive quantitative measure of water content, Karl Fischer titration is the gold standard method.[12]

Q3: Can I dry a hygroscopic aminopyrazole salt that has been exposed to moisture?

A3: It may be possible, but it must be done with caution. Gentle heating in a vacuum oven is a common method.[11][13][14] However, you must first verify that the salt is thermally stable and will not decompose at the required drying temperature. Always consult the material's Safety Data Sheet (SDS) or technical data sheet for information on thermal stability.[4] Overheating can lead to degradation of the compound.[11]

Handling and Weighing

Q4: What is the best way to weigh a hygroscopic aminopyrazole salt accurately?

A4: The key is to minimize the time the salt is exposed to the atmosphere.[11]

  • Rapid Weighing: Have all necessary equipment ready before opening the container. Measure the desired amount as quickly as possible and immediately reseal the container.[11]

  • Weighing by Difference: This is a highly recommended technique for hygroscopic materials.[15] It involves weighing the sealed container with the salt, transferring the desired amount to your reaction vessel, and then re-weighing the original container. The difference in mass is the amount of salt transferred.[15]

  • Controlled Environment: For highly sensitive experiments, weighing should be performed inside a glove box with a controlled inert atmosphere.[10][16] If a glove box is unavailable, a glove bag can be a more accessible alternative.[10]

Q5: My salt is clumping, making it difficult to handle. What should I do?

A5: If the salt has already absorbed some moisture and formed clumps, you can gently break them up with a clean, dry spatula before weighing.[11] However, be aware that the material's properties may have already been altered by the absorbed water.[11] For critical applications, it is best to use a fresh, unopened container of the salt.

Q6: I need to prepare a solution with a precise concentration. How does hygroscopicity affect this?

A6: The water absorbed by a hygroscopic salt will contribute to its measured weight, leading to an underestimation of the actual amount of the active compound. This can result in preparing a solution with a lower concentration than intended. To avoid this, you must either handle the salt under strictly anhydrous conditions or determine the water content (e.g., via Karl Fischer titration) and correct the mass accordingly.

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered when working with hygroscopic aminopyrazole salts.

Problem 1: Inconsistent Experimental Results or Reaction Failure

Symptom: You are experiencing poor reproducibility in your experiments, or a previously successful reaction is now failing.

Potential Cause: Your hygroscopic aminopyrazole salt has likely absorbed a significant amount of moisture, leading to degradation or inhibition of the reaction.

Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Visually inspect the aminopyrazole salt for any physical changes (clumping, discoloration, deliquescence).

    • If possible, determine the water content of your current batch using Karl Fischer titration.[12] Compare this to the specification of a new, unopened batch.

  • Use a Fresh, Unopened Container: For your next experiment, use a new, properly sealed container of the aminopyrazole salt to see if the issue is resolved.

  • Implement Strict Anhydrous Handling:

    • Handle the salt exclusively within a glove box or glove bag under an inert atmosphere.[9][10]

    • Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Consider Reagent Drying: If a new container is not available, you may attempt to dry the existing salt.

    • Consult the technical data sheet for thermal stability information.

    • Dry the salt under vacuum at a safe temperature.[13][14]

    • After drying, store the salt in a desiccator and re-test its performance.

Problem 2: Difficulty in Weighing and Inaccurate Mass Measurements

Symptom: The weight reading on the analytical balance is unstable and continuously increasing, or you are unable to obtain a consistent weight.

Potential Cause: The salt is rapidly absorbing atmospheric moisture on the balance pan.[17]

Troubleshooting Steps:

  • Minimize Exposure Time:

    • Ensure the balance is in a low-traffic area with minimal air currents.

    • Have your spatula and receiving vessel ready before opening the salt container.

    • Work quickly to transfer the salt and immediately close the container.[11]

  • Employ Weighing by Difference:

    • This technique avoids exposing the bulk of the material to the atmosphere.[15]

    • Refer to the detailed protocol in the "Experimental Protocols" section.

  • Use a Suitable Weighing Vessel: A weighing bottle with a ground glass stopper or a vial with a screw cap is preferable to an open weigh boat as it can be sealed during transport to and from the balance.[17]

  • Work in a Controlled Environment: For the highest accuracy, perform all weighing operations inside a glove box or a humidity-controlled chamber.[10][16]

Data Presentation

Table 1: Recommended Storage Conditions for Hygroscopic Aminopyrazole Salts
Storage Duration Primary Container Secondary Containment Atmosphere Temperature
Short-Term (Frequent Use) Tightly sealed, airtight container with parafilm seal[8]Desiccator with active desiccant[4][7]AirAmbient (18-25 °C)[7]
Long-Term Tightly sealed, airtight containerHeat-sealable foil bag[8] or secondary sealed containerInert Gas (Nitrogen or Argon)[9]As per manufacturer's recommendation
Highly Sensitive Compounds Sealed ampoule or specialized containerN/AInert Gas (Nitrogen or Argon)As per manufacturer's recommendation

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Aminopyrazole Salt using the Weighing by Difference Method

This protocol is designed to minimize atmospheric exposure and ensure accurate mass determination.

Materials:

  • Analytical balance (ensure it is calibrated and level)

  • Spatula

  • Primary container of hygroscopic aminopyrazole salt

  • Reaction vessel or receiving container

  • Laboratory notebook

Procedure:

  • Initial Weighing:

    • Ensure the primary container of the aminopyrazole salt is clean and dry on the outside.

    • Place the sealed container on the analytical balance and allow the reading to stabilize.

    • Record the initial mass (M1) in your laboratory notebook.[15]

  • Transfer of Salt:

    • Remove the container from the balance.

    • Working quickly, open the container and use a clean, dry spatula to transfer an approximate amount of the salt to your reaction vessel.

    • Crucially, do not place the reaction vessel on the balance at this stage.

    • Immediately and securely reseal the primary container.

  • Final Weighing:

    • Carefully place the sealed primary container back onto the same analytical balance.

    • Allow the reading to stabilize and record the final mass (M2).[15]

  • Calculation:

    • The mass of the transferred salt (M_transferred) is the difference between the initial and final masses: M_transferred = M1 - M2

    • Record the calculated transferred mass in your laboratory notebook.

Visualizations

Diagram 1: Decision Tree for Handling Hygroscopic Aminopyrazole Salts

G Figure 1: Troubleshooting Workflow start Start: New Experiment with Hygroscopic Aminopyrazole Salt check_visual Visually Inspect Salt: Is it a free-flowing powder? start->check_visual weigh_difference Use 'Weighing by Difference' Method start->weigh_difference Alternative Path weigh_controlled Weigh in Controlled Environment (Glove Box) check_visual->weigh_controlled Yes clumped Salt is Clumped or Caked check_visual->clumped No proceed Proceed with Experiment weigh_controlled->proceed weigh_difference->proceed check_critical Is the experiment highly moisture-sensitive? clumped->check_critical use_new Discard and Use a New, Unopened Container check_critical->use_new Yes dry_salt Attempt to Dry Salt (Check Thermal Stability First) check_critical->dry_salt No use_new->check_visual re_evaluate Re-evaluate Visual Appearance dry_salt->re_evaluate re_evaluate->check_visual

Caption: A decision tree for handling hygroscopic aminopyrazole salts.

Diagram 2: Recommended Storage Workflow

G Figure 2: Storage Workflow start Receiving a New Container of Hygroscopic Aminopyrazole Salt check_use Intended Use Frequency? start->check_use frequent_use Frequent Use (Daily/Weekly) check_use->frequent_use long_term Long-Term Storage check_use->long_term store_desiccator Seal with Parafilm and Store in Desiccator frequent_use->store_desiccator store_inert Store in a Tightly Sealed Container Under Inert Gas long_term->store_inert check_desiccant Regularly Check Desiccant Activity store_desiccator->check_desiccant end Use in Experiment store_inert->end check_desiccant->end

References

Technical Support Center: Preventing Self-Coupling of 1-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently encountered challenges related to the stability and reactivity of electron-rich amino-heterocycles. One particularly common issue is the self-coupling of 1-Methyl-1H-pyrazol-4-amine , a versatile building block that is unfortunately prone to degradation. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and ensure the success of your experiments.

Part 1: Understanding the Core Problem

This section addresses the fundamental "what" and "why" of 1-Methyl-1H-pyrazol-4-amine self-coupling.

Q1: My solution of 1-Methyl-1H-pyrazol-4-amine turned from colorless to a dark brown/purple color upon sitting or during my reaction. What is happening?

A1: You are likely observing oxidative self-coupling or polymerization. 1-Methyl-1H-pyrazol-4-amine is an electron-rich aromatic amine, making it highly susceptible to oxidation.[1] The lone pair of electrons on the amino group activates the pyrazole ring system, lowering its oxidation potential.

The discoloration is a tell-tale sign that the amine is degrading. This process can be initiated by several factors commonly found in a lab environment:

  • Atmospheric Oxygen: The most frequent culprit. Exposure to air, especially when in solution, can initiate oxidation.[1]

  • Trace Metal Impurities: Residual transition metals, such as palladium from a previous synthetic step (e.g., a reduction of a nitro-pyrazole), can act as potent catalysts for this oxidative coupling.[2][3]

  • Light and Heat: Elevated temperatures and exposure to UV light can provide the energy needed to initiate radical-based degradation pathways.

The proposed mechanism involves the oxidation of the amine to a radical cation, which can then couple with another molecule of the amine, eventually leading to colored, often insoluble, polymeric or azo-based byproducts.[4]

G Amine 1-Methyl-1H-pyrazol-4-amine Radical Amine Radical Cation Amine->Radical Oxidation Initiator [O] (Air, Trace Metal, Light) Dimer Dimer Intermediate Radical->Dimer + Amine molecule Radical->Dimer Polymer Colored Polymeric Byproducts / Azo Compounds Dimer->Polymer

Caption: Proposed pathway for oxidative self-coupling of 1-Methyl-1H-pyrazol-4-amine.

Q2: In which types of reactions is this self-coupling most problematic?

A2: Self-coupling is a major concern in any reaction where the amine is subjected to conditions that favor oxidation, particularly transition-metal-catalyzed cross-coupling reactions.

  • Buchwald-Hartwig Amination: This is a classic example.[5] While you are trying to form a C-N bond between your pyrazole-amine and an aryl halide, the palladium catalyst, elevated temperatures, and long reaction times create a perfect storm for oxidative self-coupling as a competitive side reaction.[6] The desired reaction requires a Pd(0) species, which can be sensitive to oxidation, and the amine substrate itself is also vulnerable.

  • Suzuki and other Cross-Couplings: If you are using a functionalized 1-Methyl-1H-pyrazol-4-amine (e.g., a halo- or boronic-ester-substituted version) in a cross-coupling, the amine group can still lead to instability and the formation of colored impurities, complicating purification.[7][8]

  • Reactions Following a Pd/C Reduction: If you prepare the amine by reducing the corresponding nitro-pyrazole using Pd/C and H₂, it is critical to remove all traces of palladium.[1] Residual palladium is highly effective at catalyzing aerobic oxidation of the resulting amine.

Part 2: Troubleshooting and Mitigation Protocols

This section provides actionable solutions to prevent self-coupling before and during your experiments.

Q3: What are the best practices for handling and storing 1-Methyl-1H-pyrazol-4-amine to ensure its integrity?

A3: Proper handling and storage are your first line of defense. Since the compound is sensitive to air and potentially light, you must minimize its exposure.

ParameterRecommendationRationale
Atmosphere Store and handle under an inert atmosphere (Argon or Nitrogen).Prevents exposure to atmospheric oxygen, the primary initiator of oxidation.[1]
Temperature Store in a freezer (-20 °C).[9]Low temperatures slow down the rate of any potential degradation reactions.
Container Use a well-sealed amber glass vial or a vial wrapped in aluminum foil.Protects the compound from light, which can catalyze degradation.
Aliquoting For larger batches, aliquot into smaller, single-use quantities.Prevents repeated warming/cooling cycles and exposure of the entire batch to the atmosphere every time you need to weigh it out.
Q4: I am setting up a Buchwald-Hartwig reaction. How can I create a sufficiently inert environment to prevent self-coupling?

A4: For transition-metal-catalyzed reactions, a rigorously inert atmosphere is non-negotiable. Standard rubber septa and a nitrogen balloon are often insufficient. The exclusion of oxygen is critical to protect not only your amine substrate but also the sensitive Pd(0) catalyst and phosphine ligands.[10]

  • Vessel Preparation: Flame-dry your reaction flask and stir bar under vacuum and allow them to cool to room temperature under a stream of inert gas (Argon is preferred due to its density, but Nitrogen is also suitable).

  • Solid Reagents: Add your solid reagents (1-Methyl-1H-pyrazol-4-amine, aryl halide, base, and catalyst/ligand) to the cooled flask.

  • Purge Cycle (Crucial Step): Seal the flask with a rubber septum. Connect the flask to a Schlenk line. Carefully evacuate the flask until the solids "dance," then backfill with your inert gas. Repeat this "evacuate-and-fill" cycle at least three times. This process is far more effective at removing residual air than simply flushing with gas.[10]

  • Solvent Addition: Use a freshly sparged or anhydrous, degassed solvent. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by three freeze-pump-thaw cycles. Add the solvent to the reaction flask via a gas-tight syringe under positive inert gas pressure.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction, either from a balloon or a bubbler connected to the Schlenk line.

Q5: I suspect my starting material is contaminated with residual palladium from a previous step. How can I purify it before use?

A5: This is a very common and often overlooked problem.[2] Residual palladium is a potent catalyst for self-coupling. The most effective way to remove trace metals is by using a metal scavenger . These are functionalized silica gels or polymers that chelate the metal, allowing for its removal by simple filtration.[11][12]

Scavenger TypeFunctional GroupTarget MetalsComments
Thiol-based (e.g., Si-Thiol) -SHPd, Pt, Ru, Rh, CuGood all-around scavenger for soft metals.[13]
Thiourea-based -NH(C=S)NH₂Pd, Ru, Rh, CuEffective for a range of precious metals.
Triaminetetraacetic Acid (TMT) Triazine TrithiolPd, Pt, Ru, Rh, Ag, Hg, CuVery high affinity for palladium, often considered a universal scavenger.[11][13]
  • Dissolution: Dissolve the crude 1-Methyl-1H-pyrazol-4-amine in a suitable organic solvent (e.g., Ethyl Acetate, DCM, or THF) in which it is fully soluble.

  • Scavenger Addition: Add the chosen metal scavenger (typically 3-5 weight equivalents relative to the estimated amount of metal catalyst used in the previous step).[14]

  • Stirring: Stir the mixture at room temperature for 4-16 hours.[14] Gentle heating (e.g., to 40 °C) can sometimes improve kinetics, but should be done under an inert atmosphere.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger resin. Wash the filter cake thoroughly with the same solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the purified amine. Store immediately under inert gas in a freezer.

Q6: My rigorous inert techniques are still not preventing some discoloration. Are there any chemical additives that can help?

A6: Yes. If oxidative degradation persists, you can consider adding a small amount of a radical-scavenging antioxidant . This is a common strategy used to stabilize organic materials, including polymers and other amines.[15] The antioxidant can intercept radical intermediates, terminating the chain reaction that leads to colored byproducts.[16][17]

  • Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective hindered phenolic antioxidant.[18]

  • Application: Add a very small, sub-stoichiometric amount (e.g., 0.1-1 mol%) to your reaction mixture. It can also be added to the bottle of 1-Methyl-1H-pyrazol-4-amine for long-term storage.

Caution: Always perform a small-scale test reaction first to ensure the antioxidant does not interfere with your desired chemistry. While generally benign, it could potentially interact with highly electrophilic reagents.

Caption: Troubleshooting workflow for preventing self-coupling of 1-Methyl-1H-pyrazol-4-amine.

References

Technical Support Center: Challenges in the Purification of 1-Methyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 1-Methyl-1H-pyrazol-4-amine Dihydrochloride. This document is intended for researchers, scientists, and drug development professionals who are actively working with this compound. As a substituted pyrazole, 1-Methyl-1H-pyrazol-4-amine is a valuable building block in medicinal chemistry. However, its purification, particularly as a dihydrochloride salt, can present several challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve your desired purity.

The information herein is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

Issue 1: The Final Product is an Oil or a Gummy Solid and Fails to Crystallize

This is a common issue when dealing with hydrochloride salts of small, relatively polar molecules. The inability to form a solid crystalline material is often due to the presence of impurities or residual solvent.

Root Cause Analysis and Solutions:

  • Residual Solvent: The presence of even trace amounts of solvent can significantly depress the melting point and inhibit crystallization.

    • Actionable Advice:

      • High-Vacuum Drying: After initial solvent removal with a rotary evaporator, subject your product to high vacuum (preferably <1 mmHg) for an extended period (12-24 hours). Gentle heating (e.g., 30-40 °C), if the compound is thermally stable, can aid in the removal of stubborn solvents.

      • Solvent Trituration/Washing: If the product is a thick oil, trituration with a non-polar solvent in which the desired salt is insoluble can be effective.[1] Add a small amount of a solvent like diethyl ether or hexane, sonicate or stir vigorously, and then decant the solvent. This process can help remove non-polar impurities and may induce crystallization. Repeat this washing step multiple times.[1]

  • Hygroscopic Nature: Dihydrochloride salts of amines are often hygroscopic and can absorb atmospheric moisture, leading to an oily appearance.

    • Actionable Advice:

      • Work Under Inert Atmosphere: Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during the final isolation and packaging steps.

      • Azeotropic Distillation: If water is a suspected contaminant from a previous step, dissolving the crude product in a solvent like toluene and removing it under reduced pressure can help to azeotropically remove water.

  • Impurity Profile: The presence of impurities, such as unreacted starting materials or byproducts, can act as a "eutectic mixture," lowering the melting point of the overall mixture.

    • Actionable Advice:

      • Acid-Base Extraction: Before forming the salt, consider an acid-base extraction on the free-base form of 1-Methyl-1H-pyrazol-4-amine.[2] Dissolve the crude free-base in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities. Then, wash with brine, dry the organic layer, and proceed with salt formation.

      • Salt Formation as a Purification Step: The formation of the hydrochloride salt itself is a purification method.[3] Dissolving the crude free base in a suitable solvent (e.g., isopropanol or methanol) and then adding a solution of HCl in a solvent in which the salt is insoluble (like diethyl ether or isopropanol) can selectively precipitate the desired product, leaving impurities behind in the solution.[1][4]

Issue 2: Persistent Impurities Observed by ¹H NMR or LC-MS After Recrystallization

Even after successful crystallization, you might observe persistent impurity peaks in your analytical data. Identifying the nature of these impurities is key to selecting the appropriate purification strategy.

Root Cause Analysis and Solutions:

  • Co-precipitation of Structurally Similar Impurities: Impurities with similar polarity and functional groups to your target compound can co-crystallize.

    • Actionable Advice:

      • Optimize Recrystallization Solvent System: A single solvent may not be sufficient. Experiment with a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble when hot) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Heating to get a clear solution followed by slow cooling can often yield purer crystals.[2] For amine hydrochlorides, alcohol/ether or alcohol/ester combinations are often effective.[1]

      • Charcoal Treatment: If you suspect colored or highly conjugated impurities, a charcoal treatment can be beneficial. Dissolve the crude salt in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite before recrystallization.[1][5]

  • Incomplete Reaction or Side Reactions: The synthesis of pyrazoles can sometimes lead to regioisomers or other byproducts that are difficult to separate.[6][7]

    • Actionable Advice:

      • Chromatography of the Free Base: Amine hydrochloride salts are generally not suitable for silica gel chromatography as they tend to streak or remain on the column. It is highly recommended to purify the free base (1-Methyl-1H-pyrazol-4-amine) using column chromatography before converting it to the dihydrochloride salt. A common eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent streaking.

      • Re-evaluation of Synthetic Route: If isomeric impurities are a persistent issue, it may be necessary to revisit the synthetic strategy to improve the regioselectivity of the pyrazole ring formation.[8][9]

Issue 3: Low Yield During Purification

Significant loss of material during purification steps is a common frustration.

Root Cause Analysis and Solutions:

  • Solubility of the Salt: Your dihydrochloride salt may have some solubility in the recrystallization or washing solvents, leading to loss of product in the mother liquor.

    • Actionable Advice:

      • Minimize Solvent Volume: During recrystallization, use the absolute minimum amount of hot solvent required to dissolve your compound.[2]

      • Cooling Procedure: After recrystallization, cool the solution slowly to room temperature and then in an ice bath or refrigerator to maximize crystal formation.

      • Solvent Selection for Washing: Wash the isolated crystals with a small amount of a cold solvent in which the product is known to have very low solubility.

  • Decomposition: Although pyrazoles are generally stable, the amine functionality can be susceptible to oxidation or other degradation pathways under certain conditions.[4]

    • Actionable Advice:

      • Avoid Harsh Conditions: Minimize exposure to strong acids, bases, and high temperatures for prolonged periods.

      • Inert Atmosphere: As mentioned previously, handling the compound under an inert atmosphere can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Methyl-1H-pyrazol-4-amine isolated as a dihydrochloride salt?

A1: The free amine (1-Methyl-1H-pyrazol-4-amine) is a basic compound that can exist as a liquid or low-melting solid.[10] Converting it to a dihydrochloride salt serves several purposes:

  • Improved Handling: Salts are typically crystalline solids with higher melting points, making them easier to handle, weigh, and store compared to their free-base counterparts.[2]

  • Enhanced Stability: The salt form can protect the amine group from oxidative degradation and improve the long-term stability of the compound.

  • Increased Aqueous Solubility: For biological applications, the hydrochloride salt form generally exhibits higher aqueous solubility.

Q2: What are the best solvents for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold. For amine hydrochlorides, polar protic solvents are often a good starting point. Here is a table of suggested solvents to screen:

Solvent SystemRationale & Comments
Isopropanol (IPA)A good starting point. The salt may have moderate solubility in hot IPA and lower solubility upon cooling.[1]
Ethanol (EtOH) / Diethyl EtherDissolve in minimal hot ethanol, then slowly add diethyl ether until turbidity appears. Reheat to clarify and cool slowly. A large number of hydrochloride salts are too soluble in absolute ethanol for it to be a standalone recrystallization solvent.[1]
Methanol (MeOH) / Ethyl AcetateSimilar to the EtOH/Ether system, but with a different "poor" solvent.
WaterCan be a good choice for highly polar salts, potentially yielding very pure product. However, recovery can be challenging due to the high solubility of many amine hydrochlorides in water.[11]

Q3: Can I use silica gel column chromatography to purify the dihydrochloride salt directly?

A3: It is generally not recommended. The high polarity and ionic nature of the dihydrochloride salt will cause it to interact very strongly with the acidic silica gel. This typically leads to very broad peaks, poor separation, and often irreversible adsorption of the compound onto the column. The recommended approach is to purify the free base by column chromatography and then convert the pure free base to the dihydrochloride salt.

Q4: How do I convert the dihydrochloride salt back to the free base?

A4: To convert the salt back to the free base, you can perform an acid-base extraction.

  • Dissolve the dihydrochloride salt in water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add a base (e.g., saturated aqueous sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) while stirring until the solution is basic (pH > 8).

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM), ethyl acetate, or a mixture of THF and ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free base.

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

PurificationWorkflow Purification Strategy for this compound start Crude Product (Free Base or Salt) is_salt Is the product the dihydrochloride salt? start->is_salt to_free_base Convert to Free Base (Acid-Base Extraction) is_salt->to_free_base Yes free_base Crude Free Base is_salt->free_base No to_free_base->free_base column Silica Gel Column Chromatography (e.g., DCM/MeOH/TEA) free_base->column pure_free_base Pure Free Base column->pure_free_base form_salt Form Dihydrochloride Salt (e.g., HCl in IPA/Ether) pure_free_base->form_salt crude_salt Crude Dihydrochloride Salt form_salt->crude_salt recrystallize Recrystallization (e.g., IPA or EtOH/Ether) crude_salt->recrystallize analyze Analyze Purity (NMR, LC-MS) recrystallize->analyze pure_salt Pure Dihydrochloride Salt fail Impure analyze->fail <98% pass Pure analyze->pass >98% fail->column Consider re-purifying free base pass->pure_salt

Caption: Decision workflow for purification.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for cross-coupling reactions involving 1-Methyl-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. 1-Methyl-1H-pyrazol-4-amine presents unique challenges and opportunities in cross-coupling due to its electronic properties and potential for catalyst inhibition. The pyrazole ring is electron-rich, and the primary amine moiety can act as both a nucleophile and a coordinating ligand to the metal center, complicating catalyst selection and reaction optimization.[1][2]

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and achieve high-yielding, robust, and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Initial Catalyst & Ligand Selection

Question: I am starting a project with 1-Methyl-1H-pyrazol-4-amine. What are the most critical factors to consider when selecting a catalyst system for Suzuki-Miyaura or Buchwald-Hartwig reactions?

Answer: The selection of an appropriate catalyst system is paramount for success. The primary amine on your pyrazole is a strong σ-donor and can coordinate to the palladium center, potentially displacing your desired phosphine ligand or inhibiting catalytic activity.[2] Therefore, the choice of ligand is not just about promoting the catalytic cycle but also about outcompeting the substrate for coordination.

Key Considerations:

  • Ligand Choice - Steric Bulk is Key: For electron-rich and potentially coordinating substrates like aminopyrazoles, bulky (sterically hindered) and electron-rich phosphine ligands are essential.[3][4][5] These ligands form stable, monoligated palladium(0) species that are highly active and less susceptible to inhibition.[6] They create a "pocket" around the palladium that favors the productive binding of the aryl halide and subsequent transmetalation or amine binding over substrate inhibition.

    • For Suzuki-Miyaura (C-C Coupling): Ligands like XPhos , SPhos , and other dialkylbiaryl phosphines are excellent starting points. They are known to be effective for coupling nitrogen-containing heterocycles.[7]

    • For Buchwald-Hartwig (C-N Coupling): Ligands such as BrettPhos and RuPhos have demonstrated wide scope and high functional group tolerance, particularly for coupling primary amines.[8][9]

  • Palladium Source - Precatalysts Offer Reliability: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require an in situ reduction to the active Pd(0) species, which can sometimes be inefficient or lead to the formation of inactive palladium black.[10][11] Modern palladium precatalysts, such as XPhos Pd G2/G3 or BrettPhos Pd G3 , are highly recommended. These complexes are air-stable and generate the active L₁Pd(0) catalyst reliably and quantitatively upon activation by the base, leading to more reproducible results.[12]

  • Base Selection - A Delicate Balance: The base plays a crucial role in both activating the coupling partner (boronic acid in Suzuki, amine in Buchwald-Hartwig) and maintaining catalyst activity.

    • For Suzuki couplings, inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred over strong organic bases, especially when dealing with base-sensitive functional groups.[11][13][14]

    • For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required to deprotonate the amine.[15] However, if your coupling partner has base-sensitive groups, screening weaker carbonate bases is advisable.

Below is a logical workflow for selecting your initial reaction conditions.

start Start: Cross-Coupling with 1-Methyl-1H-pyrazol-4-amine coupling_type What type of bond are you forming? start->coupling_type suzuki C(sp2)-C(sp2) (Suzuki-Miyaura) coupling_type->suzuki C-C buchwald C(sp2)-N (Buchwald-Hartwig) coupling_type->buchwald C-N sonogashira C(sp2)-C(sp) (Sonogashira) coupling_type->sonogashira C-C(alkyne) suzuki_catalyst Catalyst System: - Pd Precatalyst: XPhos Pd G2/G3 - Ligand: XPhos / SPhos - Base: K3PO4 or K2CO3 - Solvent: Dioxane/H2O, Toluene suzuki->suzuki_catalyst buchwald_catalyst Catalyst System: - Pd Precatalyst: BrettPhos Pd G3 - Ligand: BrettPhos / RuPhos - Base: NaOtBu / LHMDS - Solvent: Toluene, Dioxane buchwald->buchwald_catalyst sonogashira_catalyst Catalyst System: - Pd Catalyst: PdCl2(PPh3)2 - Co-catalyst: CuI - Base: TEA / DIPEA - Solvent: THF / DMF sonogashira->sonogashira_catalyst

Caption: Initial catalyst selection decision tree.

Issue 2: Low to No Product Yield

Question: My Suzuki-Miyaura reaction with 4-bromo-1-methyl-1H-pyrazol-4-amine and an arylboronic acid is showing no conversion. What are the first troubleshooting steps?

Answer: Low or no yield is a common but solvable issue. A systematic approach is crucial to identify the root cause.[10]

Systematic Troubleshooting Protocol:

  • Verify Reagent Quality and Setup:

    • Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly evacuated and backfilled with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained.[8][10]

    • Solvent Anhydrous & Degassed: Water and oxygen can deactivate the catalyst. Use freshly dried, degassed solvents. While some Suzuki protocols use water as a co-solvent, the organic solvent component must be of high quality.

    • Base Quality: The base, especially potassium carbonate or phosphate, can be hygroscopic. Use a freshly opened bottle or dry the base in an oven before use.

    • Boronic Acid Integrity: Boronic acids can dehydrate to form unreactive trimeric boroxines upon prolonged storage. Check the purity of your boronic acid.

  • Assess Catalyst and Ligand Activity:

    • Ineffective Catalyst System: As discussed, for this substrate class, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] If you are not using a modern bulky phosphine ligand and precatalyst system, this is the most likely point of failure.

    • Catalyst/Ligand Decomposition: Ensure your catalyst and ligand have been stored properly under an inert atmosphere.

  • Reaction Parameters:

    • Temperature: While many modern systems work at lower temperatures, some challenging couplings require more thermal energy. If reacting at 80 °C, consider incrementally increasing the temperature to 100-110 °C.

    • Reaction Time: Monitor the reaction by TLC or LC-MS. Some couplings are simply slow and may require extended reaction times (12-24 hours).[8]

The following flowchart provides a logical path for troubleshooting low-yield reactions.

start Problem: Low or No Yield check_setup Step 1: Verify Setup & Reagents start->check_setup is_inert Is atmosphere fully inert? check_setup->is_inert fix_inert Action: Re-degas solvent, use Schlenk line is_inert->fix_inert No check_catalyst Step 2: Evaluate Catalyst System is_inert->check_catalyst Yes fix_inert->check_setup is_modern Using bulky phosphine ligand & precatalyst? check_catalyst->is_modern upgrade_catalyst Action: Switch to XPhos/SPhos or BrettPhos/RuPhos with a G2/G3 precatalyst is_modern->upgrade_catalyst No check_conditions Step 3: Optimize Conditions is_modern->check_conditions Yes upgrade_catalyst->check_catalyst increase_temp Action: Increase temperature (e.g., 80°C -> 110°C) check_conditions->increase_temp success Problem Solved increase_temp->success

Caption: A logical guide for troubleshooting low-yield coupling reactions.

Issue 3: Side Reactions - Dehalogenation

Question: In my Suzuki coupling of 4-iodo-1-methyl-1H-pyrazol-4-amine, I am observing a significant amount of 1-methyl-1H-pyrazole as a byproduct. What is causing this dehalogenation, and how can I prevent it?

Answer: Dehalogenation is a common side reaction in cross-coupling, particularly with electron-rich iodo- and bromo-heterocycles.[16] It occurs when the aryl halide is reduced instead of coupled. The mechanism can be complex but often involves protonolysis of the Pd-aryl intermediate before transmetalation can occur.

Causes and Mitigation Strategies:

  • Source of Protons: The primary culprit is often trace water or other protic impurities.

    • Solution: Rigorously dry all reagents and solvents. Using a slightly stronger, anhydrous base like K₃PO₄ can be more effective than K₂CO₃, which can contain water.

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Pd-aryl intermediate has more time to undergo side reactions.

    • Solution: Ensure your boronic acid is active (not dehydrated to boroxine). Sometimes, adding a small amount of water (if using a co-solvent system like dioxane/water) can actually facilitate the transmetalation step, but this is a delicate balance. A 4:1 to 5:1 ratio of dioxane to water is a good starting point.[2]

  • Base-Induced Decomposition: In some cases, the base can promote decomposition of the boronic acid, leading to a lower effective concentration and slower transmetalation.

    • Solution: Use the minimum effective amount of base (typically 2.0-3.0 equivalents).

Comparative Catalyst & Condition Summary Table

Coupling TypePalladium SourceLigandBase (equiv.)SolventTemp (°C)Expected Yield
Suzuki-Miyaura XPhos Pd G2 (2 mol%)XPhosK₃PO₄ (2.0)Dioxane/H₂O (4:1)100Good to Excellent
Buchwald-Hartwig BrettPhos Pd G3 (2 mol%)BrettPhosNaOtBu (1.5)Toluene100-110Good to Excellent
Sonogashira PdCl₂(PPh₃)₂ (2 mol%)PPh₃TEA (3.0)THFRT to 60Moderate to Good
with CuI (4 mol%)

Yields are generalized; optimization is substrate-dependent.

Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-bromo-1-methyl-1H-pyrazol-4-amine

This protocol is a robust starting point for coupling with various aryl or heteroaryl boronic acids.

Materials:

  • 4-bromo-1-methyl-1H-pyrazol-4-amine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed (4 mL)

  • Water, degassed (1 mL)

Procedure:

  • To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 4-bromo-1-methyl-1H-pyrazol-4-amine, arylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Seal the vessel. Evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with 1-Methyl-1H-pyrazol-4-amine

This protocol details the C-N coupling of your pyrazole amine with a representative aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 1-Methyl-1H-pyrazol-4-amine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Toluene, anhydrous and degassed (5 mL)

Procedure:

  • Glovebox Recommended: Due to the air-sensitivity of the base and catalyst, performing the setup in a glovebox is highly recommended.

  • To a dry vial, add the aryl bromide, 1-Methyl-1H-pyrazol-4-amine, BrettPhos Pd G3, and NaOtBu.

  • Add the anhydrous, degassed toluene (5 mL).

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and heat the reaction mixture to 110 °C in a pre-heated oil bath or heating block. Stir vigorously for 12-24 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding these steps is crucial for troubleshooting. The bulky ligand (L) is essential for facilitating both the oxidative addition and the final reductive elimination step.[17]

pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex + Ar-X (Aryl Halide) amine_complex Amine Coordination [L-Pd(II)(Ar)(NHR')]+X- oa_complex->amine_complex + R'-NH2 (Amine) amido_complex Amido Complex L-Pd(II)(Ar)(NR') amine_complex->amido_complex - HX (via Base) amido_complex->pd0 Reductive Elimination product Ar-NHR' (Coupled Product) amido_complex->product product->pd0 center

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Managing Exotherms in Large-Scale 1-Methyl-1H-pyrazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) for managing exothermic events during the large-scale synthesis of 1-Methyl-1H-pyrazol-4-amine. As Senior Application Scientists, we have compiled this resource to ensure both the safety and success of your synthetic campaigns.

Introduction: Understanding the Thermal Risks

The synthesis of 1-Methyl-1H-pyrazol-4-amine, a valuable building block in pharmaceutical development, involves several steps with significant exothermic potential. On a laboratory scale, these exotherms may be manageable, but during scale-up, the decrease in the surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of thermal runaway reactions.[1] This guide will focus on the two primary exothermic steps: the N-methylation of a pyrazole precursor and the subsequent reduction of a nitro group to form the target amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of 1-Methyl-1H-pyrazol-4-amine?

A1: The two main steps of concern for exothermic behavior are:

  • N-Methylation of the Pyrazole Ring: The alkylation of the pyrazole nitrogen is an exothermic process. While various methylating agents can be used, the reaction generates heat that must be carefully controlled to prevent side reactions and ensure regioselectivity.

  • Reduction of the Nitro Group: The catalytic hydrogenation of a 1-methyl-4-nitropyrazole intermediate to the corresponding amine is highly exothermic. The heat of hydrogenation for nitro compounds is substantial and can lead to a rapid increase in temperature and pressure if not managed properly.[2]

Q2: Why is exotherm management more critical during scale-up?

A2: Heat dissipation is less efficient in larger reactors due to a lower surface-area-to-volume ratio.[1] A reaction that is easily controlled in a laboratory flask can become a serious safety hazard on a larger scale. Inefficient mixing in large vessels can also create localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway reaction.[1]

Q3: What are the potential consequences of a poorly managed exotherm in this synthesis?

A3: Uncontrolled exotherms can lead to:

  • Runaway Reactions: A rapid, uncontrolled increase in temperature and pressure, which can result in reactor failure and release of hazardous materials.[2][3][4]

  • Formation of Impurities: Higher temperatures can promote the formation of side products, including potentially unstable N-nitro derivatives or dinitropyrazole compounds, compromising product purity and yield.[5]

  • Product Degradation: The desired product or intermediates may decompose at elevated temperatures.

  • Safety Incidents: In severe cases, a runaway reaction can lead to fires, explosions, and personnel injury.

Q4: Are there safer, alternative technologies for handling these exothermic reactions on a large scale?

A4: Yes, continuous flow reactors offer significant safety advantages for highly exothermic and potentially hazardous reactions like nitrations and hydrogenations.[5] By performing the reaction in a small volume at any given time, heat transfer is much more efficient, and the risk of a large-scale runaway is minimized.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue 1: Rapid Temperature Increase During N-Methylation

Potential Cause: The rate of addition of the methylating agent is too fast, or the cooling system is inadequate for the scale of the reaction.

Recommended Solutions:

  • Controlled Reagent Addition: Implement a slow, controlled, dropwise addition of the methylating agent.[1] Utilize a syringe pump or a dosing pump for precise control over the addition rate on a larger scale.

  • Efficient Cooling: Ensure your reactor is equipped with a cooling system (e.g., a chilled brine bath) capable of handling the heat load.[6] Monitor the internal reaction temperature continuously with a calibrated probe.[1]

  • Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to help absorb and dissipate the heat generated.

Issue 2: Pressure Buildup and Temperature Spike During Nitro Group Reduction (Catalytic Hydrogenation)

Potential Cause: This is a strong indication of a potential runaway reaction. The hydrogenation of nitro compounds is highly energetic.[2] The catalyst may be too active, the hydrogen pressure may be too high, or the initial reaction temperature may be too elevated.

Immediate Actions (Emergency Quenching):

  • Stop Hydrogen Flow: Immediately shut off the hydrogen supply to the reactor.

  • Cease Agitation: Stop the stirrer to reduce contact between the reactants and the catalyst.

  • Maximum Cooling: Apply maximum cooling to the reactor jacket.

  • Inert Gas Purge: Purge the reactor headspace with an inert gas like nitrogen or argon to remove any remaining hydrogen.

  • Consider a Quenching Agent: If the temperature continues to rise, have a suitable quenching agent ready. For this reaction, a cold, inert solvent could be added to dilute the reaction mixture and absorb heat. Always have a pre-approved quenching protocol in your standard operating procedure (SOP).

Preventative Measures for Future Runs:

  • Catalyst Selection and Loading: Use a catalyst with appropriate activity for your specific substrate. Lowering the catalyst loading can help to control the reaction rate.

  • Staged Hydrogen Addition: Introduce hydrogen in stages or at a controlled flow rate to manage the rate of heat generation.

  • Lower Initial Temperature: Start the reaction at a lower temperature to provide a larger safety margin.

  • Process Safety Studies: For large-scale production, it is highly recommended to perform reaction calorimetry studies to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is crucial for designing a safe process.

Issue 3: Low Product Yield and Formation of Impurities

Potential Cause: Localized overheating due to poor mixing or an uncontrolled exotherm can lead to the formation of side products.[1][5]

Recommended Solutions:

  • Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the vessel size to maintain a homogenous reaction mixture and prevent hot spots.[1]

  • Optimize Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Even minor temperature fluctuations can impact selectivity.

  • Analyze Byproducts: Identify the impurities to understand the side reactions occurring. This information can help in optimizing the reaction conditions to minimize their formation.

Experimental Protocols

Protocol 1: Controlled N-Methylation of 4-Nitro-1H-pyrazole (Illustrative)
  • Reactor Setup: In a reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, dissolve 4-nitro-1H-pyrazole in a suitable solvent (e.g., toluene).

  • Cooling: Cool the mixture to 0-5 °C using a chilled brine bath.

  • Reagent Addition: Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., aqueous ammonium hydroxide solution) while maintaining a low temperature.

Protocol 2: Safe Catalytic Hydrogenation of 1-Methyl-4-nitropyrazole (Illustrative)
  • Reactor Setup: Charge a pressure reactor with 1-methyl-4-nitropyrazole, a suitable solvent (e.g., methanol or ethanol), and a palladium on carbon catalyst (e.g., 5% Pd/C).

  • Inerting: Purge the reactor several times with nitrogen to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure.

  • Heating: Slowly heat the reaction mixture to the target temperature (e.g., 40-50 °C). The reaction is exothermic, so the heating may need to be reduced or stopped once the reaction initiates.

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or LC-MS analysis of samples taken from the reactor.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Filtration: Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled under a wet, inert atmosphere.

Data Presentation

Table 1: Key Parameters for Exotherm Management in 1-Methyl-1H-pyrazol-4-amine Synthesis

ParameterN-MethylationNitro Group ReductionRationale
Reagent Addition Rate Slow, dropwiseStaged or controlled flowTo control the rate of heat generation.[1]
Operating Temperature 0-10 °C (initial)40-60 °C (typical)Lower temperatures provide a larger safety margin.
Cooling System Chilled brine/glycolReactor jacket coolingMust be sufficient to handle the calculated heat load.[6]
Agitation VigorousVigorousTo ensure homogeneity and prevent localized hot spots.[1]
Emergency Quench Cold solvent/baseInert gas purge, cold solventTo rapidly stop the reaction in case of a runaway.

Visualization

Diagram 1: Decision Workflow for Managing Exotherms

ExothermManagement start Initiate Reaction Step (Methylation or Reduction) monitor Continuously Monitor Temperature and Pressure start->monitor check Temp/Pressure Within Safe Limits? monitor->check proceed Continue Reaction check->proceed Yes adjust Adjust Cooling/ Reagent Addition Rate check->adjust No, minor deviation emergency Emergency Shutdown Procedure check->emergency No, rapid increase proceed->monitor adjust->monitor quench Execute Quenching Protocol emergency->quench investigate Investigate Root Cause quench->investigate

Caption: Decision workflow for monitoring and controlling exotherms.

Diagram 2: Key Factors in Large-Scale Exotherm Control

Caption: Interrelated factors for successful exotherm management in scale-up.

References

Technical Support Center: Purification of 1-Methyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with commercial 1-Methyl-1H-pyrazol-4-amine dihydrochloride and need to remove impurities. This document provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your purification experiments.

Introduction: Understanding the Chemistry of Purification

This compound is a polar, water-soluble salt of a basic heterocyclic amine. The purification strategy for this compound hinges on the significant difference in properties between the desired salt, its free base form, and potential impurities. As a salt, it exhibits high polarity and is generally soluble in polar solvents like water and short-chain alcohols, while its solubility in nonpolar organic solvents is limited. Conversely, the free amine is less polar and more soluble in a wider range of organic solvents. This dichotomy is the foundation of effective purification through techniques like acid-base extraction and recrystallization.

A common synthetic route to 1-Methyl-1H-pyrazol-4-amine is the reduction of 1-Methyl-4-nitro-1H-pyrazole[1]. This informs the likely impurity profile of commercial batches.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial this compound?

Based on its common synthetic precursor, the most probable impurities are:

  • Unreacted Starting Material: 1-Methyl-4-nitro-1H-pyrazole. This impurity is significantly less polar than the desired product.

  • Partially Reduced Intermediates: Such as hydroxylamines or azoxy compounds. These will have intermediate polarities.

  • Colorimetric Impurities: Often arising from side reactions or degradation, these can be challenging to remove.

  • Inorganic Salts: Leftover from the synthesis and workup.

Q2: My TLC of the crude material shows multiple spots. What do they represent?

Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of impurities. To identify them:

  • Co-spotting: Run a TLC with your crude material alongside the suspected starting material (if available). If a spot in your crude matches the Rf of the starting material, you have identified one impurity.

  • Polarity: The desired product, being a salt, will likely remain at the baseline (Rf ≈ 0) in many common organic solvent systems (e.g., ethyl acetate/hexanes). Less polar impurities, like the nitro-precursor, will have higher Rf values.

Q3: Can I use normal-phase silica gel chromatography to purify this compound?

Direct chromatography of the dihydrochloride salt on standard silica gel is generally not recommended. Being a salt, it will likely have very strong interactions with the acidic silica, leading to poor elution and significant streaking. It is more effective to purify the free base using chromatography and then convert it back to the dihydrochloride salt.

Troubleshooting Guides

This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of this compound.

Issue 1: My product is off-color (yellow to brown).

A common issue with amines is their susceptibility to air oxidation, which can lead to colored impurities.

Troubleshooting Workflow for Decolorization

start Off-Color Product recrystallization Attempt Recrystallization start->recrystallization Initial approach success Colorless Product recrystallization->success Successful failure Color Persists recrystallization->failure Unsuccessful charcoal Charcoal Treatment check_yield Check for Yield Loss charcoal->check_yield After filtration check_yield->success Acceptable Yield chromatography Purify Free Base via Chromatography check_yield->chromatography Significant Loss failure->charcoal If color is persistent failure->chromatography If oiling out or still impure

Caption: Workflow for addressing colored impurities.

Protocol 1: Decolorization with Activated Charcoal during Recrystallization

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot recrystallization solvent (see Table 1 for suggestions).

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.

  • Heating: Gently heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite to remove the charcoal. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

Issue 2: Low recovery after recrystallization.

This often indicates that the chosen solvent or solvent mixture is not ideal, or the compound is more soluble than anticipated.

Troubleshooting Steps:

  • Reduce Solvent Volume: If you suspect you used too much solvent, you can carefully evaporate some of it and attempt to recrystallize again[1].

  • Change Solvent System: Your compound may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvents or mixed-solvent systems (see Table 1).

  • "Salting Out": If using a solvent mixture containing water (e.g., ethanol/water), adding a saturated solution of sodium chloride (brine) can sometimes decrease the solubility of your organic salt and promote precipitation.

  • Check the Mother Liquor: After filtering your crystals, evaporate the solvent from the mother liquor and analyze the residue by TLC or NMR to see how much product was lost.

Issue 3: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities present[2].

Troubleshooting Steps:

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

  • Slow Cooling: Allow the solution to cool very slowly. You can do this by placing the flask in a beaker of hot water and allowing both to cool to room temperature together.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize again.

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the solvent line to create nucleation sites for crystal growth[1].

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization[1].

Purification Protocols

Protocol 2: Recrystallization of this compound

Recrystallization is an effective method for purifying crystalline solids. For amine salts, polar solvents are generally required[3]. A mixed-solvent system often provides the best results.

Table 1: Recommended Solvents for Recrystallization

Solvent/SystemPolarityComments
Ethanol/WaterHighA good starting point. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly.
IsopropanolHighCan be used as a single solvent. May require a larger volume.
MethanolHighOften a very good solvent, but the compound's solubility might be too high even at low temperatures, leading to lower recovery.
AcetonitrileHighCan be effective, but be mindful of its lower boiling point.

Step-by-Step Mixed-Solvent Recrystallization (Ethanol/Water)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle reflux while stirring until the solid dissolves.

  • Addition of Anti-Solvent: While maintaining the reflux, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated[4][5].

  • Clarification: Add a few drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification via Acid-Base Extraction and Chromatography of the Free Base

This multi-step process is highly effective for removing both more and less polar impurities. The core principle is to convert the desired dihydrochloride salt to its less polar free base, which can be easily separated from other components and purified by standard chromatographic techniques.

Workflow for Acid-Base Extraction and Chromatography

start Crude Dihydrochloride in Water basify Basify with NaOH/K2CO3 to pH > 10 start->basify extract Extract with Organic Solvent (e.g., DCM, EtOAc) basify->extract aqueous_layer Aqueous Layer (Inorganic Salts) extract->aqueous_layer Separate organic_layer Organic Layer (Free Base + Non-polar Impurities) extract->organic_layer Separate dry Dry Organic Layer (Na2SO4) and Evaporate organic_layer->dry chromatography Column Chromatography of Free Base dry->chromatography pure_free_base Pure Free Base chromatography->pure_free_base salt_formation Dissolve in Ether/DCM, Add HCl in Ether pure_free_base->salt_formation final_product Pure Dihydrochloride Salt salt_formation->final_product

Caption: Step-by-step process for purification via the free base.

Step-by-Step Protocol:

  • Basification: Dissolve the crude this compound in water. Cool the solution in an ice bath and slowly add a strong base (e.g., 2M NaOH or saturated K2CO3 solution) with stirring until the pH is greater than 10. This converts the dihydrochloride salt to the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it several times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). The free amine will move into the organic layer, while inorganic salts will remain in the aqueous layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to obtain the crude free amine.

  • Column Chromatography:

    • Stationary Phase: For basic amines, standard silica gel can cause streaking. It is often beneficial to use deactivated silica (by adding ~1% triethylamine to the eluent) or to use a different stationary phase like basic alumina.

    • Eluent: A gradient of ethyl acetate in hexanes, or dichloromethane in methanol with a small amount of triethylamine, is a good starting point. Determine the optimal solvent system using TLC analysis.

    • Purification: Purify the crude free amine by flash column chromatography, collecting the fractions containing the pure product.

  • Salt Formation: Dissolve the purified free amine in a suitable organic solvent (e.g., diethyl ether or DCM). Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration, wash with a small amount of the solvent (e.g., diethyl ether), and dry under vacuum.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrazol-4-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis. The reactivity of this versatile building block is profoundly influenced by the choice of solvent, a factor that can be leveraged to control reaction outcomes but can also be a source of unexpected results. This document is designed to provide both theoretical understanding and practical solutions to solvent-related issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

I. Unpredictable Reaction Rates and Yields

Question 1: My acylation/alkylation reaction with 1-Methyl-1H-pyrazol-4-amine is sluggish in methanol, but proceeds rapidly in acetonitrile. What is causing this dramatic difference in reactivity?

Answer: This is a classic example of the profound effect of solvent type on nucleophilicity. 1-Methyl-1H-pyrazol-4-amine acts as a nucleophile through its 4-amino group. Solvents are broadly classified as protic (containing acidic protons, like methanol) and aprotic (lacking acidic protons, like acetonitrile).

  • In Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of the amino group.[1][2] This "caging" effect, known as solvation, stabilizes the nucleophile and increases the energy required for it to attack an electrophile, thus slowing down the reaction rate.[1][3] For smaller nucleophiles, this solvation shell can be particularly inhibitive.[4]

  • In Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, Acetone): These solvents possess dipole moments that can solvate cations, but they cannot form hydrogen bonds with the nucleophile.[3][5] Consequently, the nucleophile remains "naked" and more reactive, leading to a significant increase in the reaction rate for nucleophilic substitution reactions (like SN2).[3][5] It's not uncommon to see rate enhancements of several orders of magnitude when switching from a protic to an aprotic solvent.[3]

Recommendation: For acylation, alkylation, or other nucleophilic substitution reactions involving 1-Methyl-1H-pyrazol-4-amine, polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred to maximize reactivity.[1]

Question 2: I am observing significant side product formation in my reaction. Could the solvent be the culprit?

Answer: Absolutely. The solvent can influence not only the reaction rate but also the selectivity of a reaction.

  • Competing Reaction Pathways: In some cases, the solvent can participate in the reaction or favor an alternative reaction pathway. For instance, in protic solvents, the solvent itself can act as a competing nucleophile, leading to solvolysis products.

  • Regioselectivity: For molecules with multiple nucleophilic sites, the solvent can influence which site is more reactive. While 1-Methyl-1H-pyrazol-4-amine's primary nucleophilic center is the 4-amino group, the pyrazole ring nitrogens also possess lone pairs. Solvent interactions can subtly alter the electron distribution and steric accessibility of these sites. The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[6]

  • Base-Mediated Side Reactions: If your reaction requires a base, the combination of solvent and base can be critical. A strong base in a protic solvent can generate alkoxides, which are also strong nucleophiles and can lead to unwanted side reactions.

Recommendation: If you are experiencing selectivity issues, consider switching to a less reactive, aprotic solvent. Carefully analyze your side products to understand the competing reaction pathways. It may also be beneficial to screen different bases in conjunction with various aprotic solvents.

II. Solubility and Homogeneity Issues

Question 3: My starting materials are not fully dissolving in the chosen solvent, leading to a heterogeneous mixture and poor reproducibility. What should I do?

Answer: Achieving a homogeneous reaction mixture is crucial for consistent and reproducible results. The polarity of the solvent plays a key role in its ability to dissolve reactants.

  • "Like Dissolves Like": This principle is a good starting point. 1-Methyl-1H-pyrazol-4-amine is a polar molecule. Therefore, it will have better solubility in polar solvents. However, your electrophile or other reagents may be nonpolar.

  • Solvent Mixtures: A common strategy to address solubility issues is to use a co-solvent system. For example, if your electrophile is soluble in a nonpolar solvent like toluene, but the pyrazole is not, you could try a mixture of toluene and a more polar aprotic solvent like THF or dioxane.

  • Dielectric Constant: The dielectric constant of a solvent is a measure of its polarity. Solvents with higher dielectric constants are generally better at dissolving polar compounds and ions.

Recommendation: If you are facing solubility challenges, first try a range of aprotic solvents with varying polarities (e.g., THF, Dichloromethane, Acetonitrile, DMF). If a single solvent is not effective, experiment with co-solvent systems. A small amount of a highly polar aprotic solvent like DMSO can often be sufficient to bring all reactants into solution.

III. Spectroscopic and Analytical Challenges

Question 4: I am observing shifts in the UV-Vis spectrum of my reaction mixture that I cannot explain. Could this be a solvent effect?

Answer: Yes, this phenomenon is known as solvatochromism , where the color of a substance changes with the polarity of the solvent.[7][8] This is due to the differential solvation of the ground and excited electronic states of the molecule.[8]

  • Polarity and Electronic Transitions: Polar solvents can stabilize the polar excited state of a molecule more than the less polar ground state, leading to a shift in the absorption maximum (λmax). This effect is particularly pronounced in molecules with significant charge transfer character.[8]

  • Monitoring Reaction Progress: While solvatochromism can be a confounding factor, it can also be a useful tool. Changes in the UV-Vis spectrum upon addition of reagents can sometimes be used to monitor the formation of a product with different electronic properties.

Recommendation: When performing in-situ reaction monitoring using UV-Vis spectroscopy, it is crucial to use the same solvent for your baseline and all subsequent measurements. If you are comparing spectra from reactions in different solvents, be aware that the λmax values may not be directly comparable. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and understand the solvatochromic shifts.[9]

Experimental Protocols

Protocol 1: General Procedure for Acylation of 1-Methyl-1H-pyrazol-4-amine

This protocol provides a starting point for the acylation of 1-Methyl-1H-pyrazol-4-amine. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • 1-Methyl-1H-pyrazol-4-amine

  • Acyl chloride or anhydride

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, THF, or DCM)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Methyl-1H-pyrazol-4-amine (1.0 eq).

  • Dissolve the amine in the chosen anhydrous polar aprotic solvent (e.g., acetonitrile).

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base (1.1 - 1.5 eq).

  • Slowly add the acyl chloride or anhydride (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Solvent on the Nucleophilicity of Amines (Illustrative)

SolventSolvent TypeDielectric Constant (ε)Hydrogen BondingRelative Reaction Rate (Illustrative)
MethanolPolar Protic32.7Strong1
EthanolPolar Protic24.5Strong5
WaterPolar Protic80.1Very Strong0.1
AcetonePolar Aprotic20.7None500
AcetonitrilePolar Aprotic37.5None5000
DMFPolar Aprotic36.7None10000
DMSOPolar Aprotic46.7None20000

Note: The relative reaction rates are for a typical SN2 reaction and are intended for illustrative purposes to demonstrate the trend.

Visualizations

Solvent_Effect_on_Nucleophilicity cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetonitrile) Nu Nucleophile (1-Methyl-1H-pyrazol-4-amine) SolvatedNu Solvated ('Caged') Nucleophile Nu->SolvatedNu H-Bonding Product_Protic Product (Slow Reaction) SolvatedNu->Product_Protic Slow Attack E Electrophile E->Product_Protic Nu_Aprotic Nucleophile (1-Methyl-1H-pyrazol-4-amine) FreeNu 'Naked' Nucleophile Nu_Aprotic->FreeNu No H-Bonding Product_Aprotic Product (Fast Reaction) FreeNu->Product_Aprotic Fast Attack E_Aprotic Electrophile E_Aprotic->Product_Aprotic

Caption: Solvent effects on nucleophilic attack.

Experimental_Workflow Start Start: Dissolve 1-Methyl-1H-pyrazol-4-amine in Anhydrous Aprotic Solvent Cool Cool to 0 °C Start->Cool AddBase Add Tertiary Amine Base Cool->AddBase AddElectrophile Add Electrophile Dropwise AddBase->AddElectrophile Warm Warm to Room Temperature & Stir AddElectrophile->Warm Monitor Monitor Reaction (TLC/LC-MS) Warm->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify Product Dry->Purify End End: Characterize Product Purify->End

Caption: General workflow for acylation/alkylation.

References

Navigating the Nuances of 1-Methyl-1H-pyrazol-4-amine: A Technical Guide to Reaction Work-up and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic amine in their synthetic endeavors. As a valued building block in medicinal chemistry and materials science, understanding the intricacies of its handling, particularly during reaction work-up, is paramount to achieving high-purity products and reproducible results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments.

Core Properties of 1-Methyl-1H-pyrazol-4-amine

A thorough understanding of the physicochemical properties of 1-Methyl-1H-pyrazol-4-amine is the bedrock of successful reaction work-up and purification. Its basicity, solubility profile, and potential for side reactions dictate the optimal strategies for isolation.

PropertyValueSource
Molecular FormulaC₄H₇N₃--INVALID-LINK--[1]
Molecular Weight97.12 g/mol --INVALID-LINK--[1]
AppearanceLiquid--INVALID-LINK--[2]
Boiling Point45-80 °C at 760 mmHg--INVALID-LINK--[3]
Density1.141 g/mL at 25 °C--INVALID-LINK--[3]
Predicted pKa~4.04 (of the conjugate acid, estimated based on 1-methyl-1H-pyrazol-3-amine)--INVALID-LINK--[4]
SolubilitySlightly soluble in water. Soluble in many organic solvents like ethanol, methanol, and acetone.--INVALID-LINK--[4], --INVALID-LINK--[5]

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues that may arise during the work-up of reactions involving 1-Methyl-1H-pyrazol-4-amine. The advice provided is grounded in established chemical principles and field-proven experience.

Extractive Work-up Challenges

Q1: I'm performing an N-acylation of 1-Methyl-1H-pyrazol-4-amine. During the aqueous work-up with a basic solution (e.g., saturated sodium bicarbonate) to remove the acid chloride/anhydride, I'm experiencing significant product loss into the aqueous layer. What's happening and how can I prevent this?

A1: This is a common issue stemming from the basicity of both the starting amine and, to a lesser extent, the acylated product. The pyrazole ring system is weakly basic and can be protonated, increasing its water solubility.[6]

  • Causality: While your acylated product is less basic than the starting amine, it can still be sufficiently protonated by any remaining acidic species or even water to have some aqueous solubility, especially if the acyl group is small and polar. Furthermore, incomplete reaction leaves unreacted 1-Methyl-1H-pyrazol-4-amine, which is readily protonated and extracted into the aqueous phase.

  • Troubleshooting Protocol:

    • Ensure Complete Reaction: Before work-up, check for the complete consumption of the starting amine by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the acylating agent.

    • pH Control is Key: Instead of a strong basic wash, use a milder base like a dilute solution of sodium bicarbonate. The goal is to neutralize the acid byproduct without making the aqueous phase too basic, which could deprotonate any protonated product and drive it back into the organic layer. A final pH of 7-8 for the aqueous layer is often ideal.

    • Back-Extraction: If you suspect product loss to the aqueous layer, perform a back-extraction of the combined aqueous layers with a more polar organic solvent like ethyl acetate or dichloromethane. This can help recover dissolved product.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) during the final wash can decrease the solubility of your organic product in the aqueous phase, a phenomenon known as the "salting-out" effect, thus improving partitioning into the organic layer.

Q2: I've conducted a Suzuki-Miyaura coupling with a bromo-substituted derivative of 1-Methyl-1H-pyrazol-4-amine. After the reaction, I'm struggling to remove the palladium catalyst and boron-containing byproducts. What's the most effective purification strategy?

A2: Palladium and boron impurities are frequent contaminants in cross-coupling reactions. A multi-step work-up and purification strategy is often necessary.

  • Causality: Palladium catalysts can form colloidal nanoparticles that are difficult to remove by simple filtration. Boronic acid and its byproducts can be somewhat soluble in organic solvents and may co-elute with your product during chromatography.

  • Troubleshooting Protocol:

    • Initial Quench and Filtration: After cooling the reaction, dilute it with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.[7] To remove a significant portion of the palladium catalyst, you can stir the organic layer with a scavenger resin or activated carbon for a few hours, followed by filtration through a pad of Celite®.

    • Aqueous Wash for Boron Removal: To remove boronic acid byproducts, perform several washes with a dilute basic solution, such as 1M sodium hydroxide. This will convert the boronic acid into its more water-soluble boronate salt.

    • Column Chromatography: Flash column chromatography on silica gel is typically the final purification step. Given the basic nature of the aminopyrazole moiety, peak tailing can be an issue. To mitigate this, consider the following:

      • Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system (e.g., hexane/ethyl acetate).[8] This will neutralize the acidic sites on the silica gel and improve the peak shape.[8]

      • Alternative Stationary Phases: If silica gel proves problematic, consider using basic alumina or an amine-functionalized silica column.[8]

Workflow for Suzuki-Miyaura Coupling Work-up

Caption: A typical work-flow for the purification of a Suzuki-Miyaura coupling reaction product.

Purification and Isolation Issues

Q3: My product, a derivative of 1-Methyl-1H-pyrazol-4-amine, is an oil and I'm having trouble crystallizing it for final purification. What techniques can I try?

A3: Obtaining a crystalline solid can be challenging, but several strategies can be employed. The basicity of your compound can be leveraged to your advantage.

  • Causality: The inability to crystallize can be due to the presence of impurities that inhibit lattice formation, or the inherent physical properties of the molecule.

  • Troubleshooting Protocol:

    • Salt Formation: A highly effective method for purifying basic compounds is to form a salt.[9][10] Dissolve your crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of an acid, such as hydrochloric acid in ether or dioxane, or p-toluenesulfonic acid in isopropanol. The resulting salt will often precipitate as a crystalline solid, which can be collected by filtration and washed with a non-polar solvent to remove impurities. The free base can then be regenerated by dissolving the salt in water and basifying with a suitable base (e.g., sodium hydroxide or sodium carbonate), followed by extraction with an organic solvent.

    • Solvent Screening for Recrystallization: Systematically screen a variety of solvents with different polarities. Good solvent systems for recrystallization are those in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include hexanes, ethyl acetate, isopropanol, acetonitrile, and mixtures thereof.

    • Trituration: If your oily product is highly viscous, try trituration. This involves repeatedly washing the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). This can often induce crystallization or at least solidify the product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 1-Methyl-1H-pyrazol-4-amine?

A1: 1-Methyl-1H-pyrazol-4-amine should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. Some aminopyrazoles can be sensitive to air and light over time, leading to discoloration and degradation.

Q2: I am performing a Buchwald-Hartwig amination with 1-Methyl-1H-pyrazol-4-amine. Are there any specific side reactions I should be aware of?

A2: Yes, a potential side reaction in Buchwald-Hartwig aminations is the β-hydride elimination from the amido-palladium intermediate, which leads to a hydrodehalogenated arene and an imine.[11] Additionally, the basic nitrogen of the pyrazole ring can potentially coordinate to the palladium catalyst, which might inhibit its activity.[7] Careful selection of the ligand and reaction conditions is crucial to minimize these side reactions. For challenging substrates, using a more electron-rich and sterically hindered ligand can be beneficial.

Q3: Can I use 1-Methyl-1H-pyrazol-4-amine in a reductive amination reaction?

A3: Yes, 1-Methyl-1H-pyrazol-4-amine is a suitable nucleophile for reductive amination with aldehydes and ketones.[12] The reaction typically proceeds by forming an iminium ion intermediate in situ, which is then reduced by a suitable reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[12] The work-up for such a reaction would typically involve quenching any remaining reducing agent with water, followed by an extractive work-up to isolate the secondary or tertiary amine product.

Q4: How do I effectively monitor the progress of my reactions involving 1-Methyl-1H-pyrazol-4-amine on TLC?

A4: 1-Methyl-1H-pyrazol-4-amine and many of its derivatives are UV-active, so they can be visualized on a TLC plate using a UV lamp (254 nm). For staining, a potassium permanganate stain is often effective for visualizing compounds with amine functional groups. Ninhydrin stain is also a good option for primary and secondary amines, though it will not stain tertiary amine products.

Decision Tree for Work-up Strategy

Workup_Decision Start Reaction Complete? Product_Properties Product Neutral, Acidic, or Basic? Start->Product_Properties Neutral Neutral Product Product_Properties->Neutral Neutral Basic Basic Product (e.g., N-alkylation) Product_Properties->Basic Basic Acidic Acidic Product (e.g., has a carboxylic acid) Product_Properties->Acidic Acidic Standard_Workup Standard Aqueous Wash (H₂O, Brine) Neutral->Standard_Workup Acid_Wash Acidic Wash (e.g., dil. HCl) to remove basic impurities Basic->Acid_Wash Base_Wash Basic Wash (e.g., NaHCO₃) to remove acidic impurities Acidic->Base_Wash Purification Purification (Chromatography/Crystallization) Standard_Workup->Purification Acid_Wash->Purification Base_Wash->Purification

Caption: A simplified decision-making process for selecting an appropriate extractive work-up strategy.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of 1-Methyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of biological activities and applications. Among these, 1-Methyl-1H-pyrazol-4-amine and its salts are crucial building blocks for the synthesis of targeted therapeutics. Accurate and unambiguous structural elucidation is paramount in the development of novel molecular entities, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this characterization.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 1-Methyl-1H-pyrazol-4-amine dihydrochloride. In the absence of a complete, publicly available experimental spectrum for this specific salt, this guide synthesizes data from related aminopyrazole structures and established principles of NMR spectroscopy to present a robust, predictive, and comparative analysis. We will explore the expected chemical shifts and coupling patterns, the influence of protonation on the pyrazole and amine moieties, and provide a comparative framework against alternative pyrazole-based amines.

The Structural Context: Why Dihydrochloride?

1-Methyl-1H-pyrazol-4-amine possesses two basic centers: the amino group at the C4 position and the N2 nitrogen of the pyrazole ring. In the presence of a strong acid like hydrochloric acid, both of these sites are expected to be protonated, forming the dihydrochloride salt. This dual protonation has a profound impact on the electronic environment of the molecule and, consequently, its NMR spectrum. The positive charges induce significant downfield shifts of adjacent protons and carbons, a key feature to anticipate in spectral analysis.

Predicted NMR Spectral Characteristics

The following sections detail the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of spectral data from structurally similar compounds and established substituent effects in pyrazole systems.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit three distinct signals: two singlets corresponding to the protons on the pyrazole ring and a singlet for the N-methyl group. The amine protons will likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale for Prediction
H38.0 - 8.5SingletThe C3-H is adjacent to the protonated N2, leading to a significant downfield shift due to the inductive effect of the positive charge.
H57.5 - 8.0SingletThe C5-H is also deshielded by the aromatic ring current and the overall positive charge on the molecule, though to a slightly lesser extent than H3.
N-CH₃3.8 - 4.2SingletThe methyl group attached to the positively charged nitrogen (N1) will experience a downfield shift compared to the neutral amine.
-NH₃⁺9.0 - 11.0Broad SingletProtons on a protonated amine are typically deshielded and often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water.

The absence of vicinal coupling between H3 and H5 is a characteristic feature of 1,4-disubstituted pyrazoles.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information for structural confirmation. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the electronic effects of the substituents and protonation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3135 - 140The C3 carbon is adjacent to two nitrogen atoms, one of which is protonated, leading to a significant downfield shift.
C4115 - 120The C4 carbon, bearing the protonated amino group, will be shifted downfield compared to its neutral counterpart.
C5125 - 130The C5 carbon is influenced by the adjacent N1 and the overall aromatic system.
N-CH₃35 - 40The N-methyl carbon will be observed in the typical range for such groups.

Comparative Analysis with Alternative Pyrazole Amines

To highlight the unique spectral features of this compound, a comparison with other common pyrazole amines is instructive.

Table 3: Comparative ¹H NMR Data for Pyrazole Amines

CompoundH3 (ppm)H5 (ppm)N-CH₃ (ppm)Other Protons (ppm)Reference
This compound (Predicted) 8.0 - 8.5 7.5 - 8.0 3.8 - 4.2 -NH₃⁺: 9.0 - 11.0 -
1-Methyl-1H-pyrazol-3-amine7.415.713.72NH₂: 4.0 (br s)[4]
1-Methyl-1H-pyrazol-5-amine7.295.593.65NH₂: 4.5 (br s)[5]
1H-Pyrazol-4-amine7.3 (s)7.3 (s)-NH₂: 3.5 (br s)

The significant downfield shifts of the ring protons in the dihydrochloride salt are the most prominent distinguishing features. The position of the amino group (C3, C4, or C5) also has a distinct effect on the chemical shifts of the ring protons in the neutral species.

Experimental Protocol for NMR Sample Preparation and Acquisition

To ensure high-quality, reproducible NMR data for this compound, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydrochloride salts due to its high polarity and ability to dissolve ionic compounds. Deuterated water (D₂O) can also be used, but the -NH₃⁺ protons will exchange and may not be observable.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Tune and shim the spectrometer on the sample to obtain optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.

    • Consider performing two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

Visualizing the NMR Characterization Workflow

The following diagram illustrates the key steps and considerations in the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Compound 1-Methyl-1H-pyrazol-4-amine dihydrochloride NMR_Tube Dissolution in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Optional) Spectrometer->TwoD_NMR Chem_Shifts Chemical Shift Analysis H1_NMR->Chem_Shifts C13_NMR->Chem_Shifts Comparison Comparison with Related Compounds Chem_Shifts->Comparison Coupling Coupling Constant Analysis Coupling->Comparison Structure_Elucidation Structure Confirmation Comparison->Structure_Elucidation

Caption: Workflow for the NMR characterization of this compound.

Conclusion

References

A Senior Application Scientist's Guide to LC-MS Analysis of 1-Methyl-1H-pyrazol-4-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analysis of 1-Methyl-1H-pyrazol-4-amine and its reaction products. Designed for researchers in drug discovery and development, this document moves beyond standard protocols to explain the rationale behind methodological choices, ensuring robust and reliable analytical outcomes.

Introduction: The Analytical Challenge

1-Methyl-1H-pyrazol-4-amine is a valuable building block in medicinal chemistry. Its primary amine functional group makes it a frequent participant in reactions such as amide couplings, reductive aminations, and sulfonamide formations.[1][2] The analytical challenge lies in tracking the consumption of this small, polar starting material while simultaneously monitoring the formation of often more hydrophobic products and identifying potential impurities or side-products. The polarity difference between the starting material and its products necessitates a carefully considered analytical strategy.

This guide compares the two most effective liquid chromatography approaches for this application: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . We will explore the strengths and weaknesses of each, provide detailed experimental protocols, and discuss the interpretation of mass spectrometry data specific to this class of compounds.

Comparative Analysis: RPLC vs. HILIC for Pyrazole Amines

The choice between RPLC and HILIC is the most critical decision in developing an LC-MS method for this application. It hinges on the primary goal of the analysis: are you focusing on the polar starting material or the typically less polar products?

The Case for Reversed-Phase (e.g., C18)

Reversed-phase chromatography is the workhorse of most analytical labs. It separates molecules based on hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase.

  • Best Suited For: Analyzing reaction progression where the products are significantly less polar than the starting material (e.g., coupling with a large hydrophobic carboxylic acid). The products will be well-retained and separated, while the polar 1-Methyl-1H-pyrazol-4-amine will elute early, often near the solvent front.[3]

  • Advantages:

    • Excellent for resolving non-polar to mid-polar products and impurities.

    • Vast selection of column chemistries and established methods.

    • Generally robust and reproducible.

  • Disadvantages:

    • Poor retention of the highly polar 1-Methyl-1H-pyrazol-4-amine starting material.[3] This can lead to co-elution with salts and other early-eluting interferences, causing ion suppression in the mass spectrometer.

    • May require ion-pairing reagents to improve retention of the starting amine, but these are often detrimental to MS sensitivity and can contaminate the system.[4]

The Case for HILIC

HILIC is a powerful alternative for separating polar compounds. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of organic solvent. A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[5][6]

  • Best Suited For: Quantifying the consumption of 1-Methyl-1H-pyrazol-4-amine, analyzing reactions with other polar molecules, or when early-eluting interferences in RPLC are problematic.

  • Advantages:

    • Excellent retention and separation of very polar compounds like the target amine.[7]

    • The high organic content of the mobile phase promotes efficient solvent evaporation in the ESI source, often leading to enhanced MS sensitivity.[5][8]

    • Orthogonal selectivity to RPLC, providing a different view of sample complexity.

  • Disadvantages:

    • Can be less intuitive for those accustomed to RPLC; for instance, water is the strong (eluting) solvent.[3]

    • Longer column equilibration times are often required.

    • Poor retention for the non-polar products of the reaction, which will elute very early.

Data-Driven Comparison Summary
FeatureReversed-Phase (C18)Hydrophilic Interaction (HILIC)
Primary Retention HydrophobicityHydrophilicity / Partitioning
Retention of Analyte Poor: 1-Methyl-1H-pyrazol-4-amineGood: Non-polar reaction productsGood: 1-Methyl-1H-pyrazol-4-aminePoor: Non-polar reaction products
Typical Mobile Phase High AqueousHigh Organic (Acetonitrile)
MS Sensitivity Good, but can be compromised by ion suppression for early eluters.Often enhanced due to efficient mobile phase desolvation.[5]
Best Use Case Monitoring formation of non-polar products and impurities.Monitoring consumption of the polar starting material; analyzing polar products.

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for the analysis. Optimization will be necessary based on the specific reaction products and available instrumentation.

General Sample Preparation

For a typical reaction mixture (e.g., an amide coupling in DMF or ACN), the following sample preparation is recommended.

Protocol:

  • Quench the reaction if necessary.

  • Pipette 10 µL of the crude reaction mixture into a 1.5 mL microcentrifuge tube.

  • Add 990 µL of a 50:50 mixture of Acetonitrile:Water. This 1:100 dilution is a good starting point to avoid detector saturation.

  • Vortex thoroughly for 10 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet any precipitated salts or reagents.

  • Transfer the supernatant to an LC-MS vial for analysis.

Causality: The choice of a 50:50 ACN:Water diluent is a compromise solvent. It is weak enough to not cause significant peak distortion in either RPLC (where water is weak) or HILIC (where ACN is weak), making it a universal choice for initial screening on both platforms.[3]

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_comparison Method Selection A Crude Reaction Mixture B Dilute 1:100 (50:50 ACN:H2O) A->B C Vortex & Centrifuge B->C D Transfer Supernatant to LC-MS Vial C->D E LC Separation (RPLC or HILILC) D->E Inject F ESI-MS Detection (Positive Ion Mode) E->F H RPLC Method (Focus on Products) E->H Option 1 I HILIC Method (Focus on Starting Material) E->I Option 2 G Data Analysis: - Peak Integration - Mass Identification F->G

Caption: General workflow from sample preparation to LC-MS analysis and method selection.

Protocol 1: Reversed-Phase LC-MS for Product Profiling

This method is optimized to retain and separate potential amide coupling products.

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 100 - 1000

Rationale:

  • 0.1% Formic Acid: This acidic modifier ensures that the amine group of the starting material and any basic nitrogens on the pyrazole ring are protonated.[9] This generally leads to good peak shape for basic compounds on silica-based C18 columns and promotes efficient ionization in positive mode ESI.

  • Gradient: A shallow gradient from 5% to 95% organic over 4 minutes provides sufficient resolving power for a wide range of product polarities.

Protocol 2: HILIC-MS for Starting Material Quantification

This method is optimized for the retention and sensitive detection of 1-Methyl-1H-pyrazol-4-amine.

  • LC Column: Amide or Silica, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid

  • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 0% B

    • 3.0 min: 50% B

    • 4.0 min: 50% B

    • 4.1 min: 0% B

    • 6.0 min: 0% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • MS Detector: Q-TOF or QqQ

  • Ionization Mode: ESI, Positive

  • Scan Range: m/z 80 - 500

Rationale:

  • High Acetonitrile Start: The initial condition of 95% acetonitrile is crucial for retaining the polar amine via the HILIC mechanism.[6]

  • Ammonium Formate Buffer: A buffer is essential in HILIC to maintain reproducible retention times and good peak shape. Ammonium formate is an excellent choice as it is volatile and highly compatible with MS.[10] The added formic acid ensures an acidic pH to keep the analyte protonated.

Data Interpretation: Understanding the Mass Spectra

Accurate identification of peaks requires understanding the expected masses and fragmentation patterns.

Expected Masses (M+H)+
CompoundFormulaExact Mass[M+H]+
1-Methyl-1H-pyrazol-4-amine C₄H₇N₃97.064098.0718
Example Product: N-(1-methyl-1H-pyrazol-4-yl)benzamideC₁₁H₁₁N₃O201.0902202.0980
Example Side-Product: Dimer of starting materialC₈H₁₁N₅177.1014178.1092
MS/MS Fragmentation Analysis

The fragmentation of the pyrazole core is highly characteristic. When analyzing MS/MS spectra, look for losses associated with the ring structure. For a substituted pyrazole, fragmentation is often directed by the substituents.

A key reference on pyrazole fragmentation indicates that for a 1-methyl-4-substituted pyrazole, fragmentation pathways are distinct.[11] For our parent compound and its derivatives, we can predict the following:

G parent [M+H]+ m/z 98.07 frag1 Loss of CH3N m/z 69.05 parent:port->frag1 -CH3N frag2 Loss of HCN m/z 71.06 parent:port->frag2 -HCN frag3 Loss of N2H m/z 68.05 parent:port->frag3 -N2H

Caption: Predicted MS/MS fragmentation of 1-Methyl-1H-pyrazol-4-amine.

  • Loss of HCN (27 Da): A classic fragmentation for nitrogen heterocycles.

  • Loss of N₂ or N₂H (28/29 Da): Cleavage of the weak N-N bond is a primary fragmentation pathway for the pyrazole ring.[11]

  • Loss of CH₃N (29 Da): A fragmentation involving the methyl group and adjacent nitrogen.

When the amine is acylated (e.g., forming an amide), the primary fragmentation will often be the cleavage of the amide bond, resulting in a fragment ion corresponding to the protonated 1-Methyl-1H-pyrazol-4-amine (m/z 98.07) and/or a fragment corresponding to the acylium ion of the carboxylic acid. The presence of the m/z 98.07 ion in the MS/MS spectrum of a product peak is strong evidence that the pyrazole core has been incorporated.

Conclusion and Recommendations

The optimal LC-MS strategy for analyzing the reaction products of 1-Methyl-1H-pyrazol-4-amine is dictated by the analytical goal.

  • For a comprehensive view of product and impurity formation , especially when products are significantly less polar, a Reversed-Phase C18 method is the recommended starting point. It provides robust separation for the compounds of greatest synthetic interest.

  • For accurate quantification of the starting material or when analyzing reactions with other polar substrates, a HILIC method is superior. It overcomes the poor retention seen in RPLC and can offer a significant boost in MS sensitivity.

For in-depth process understanding, running samples under both RPLC and HILIC conditions provides orthogonal data, offering the most complete picture of the reaction mixture. By understanding the underlying principles of each technique and the specific fragmentation behavior of the pyrazole core, researchers can develop highly effective and reliable analytical methods for this important class of molecules.

References

A Comparative Guide to the Reactivity of 3-Aminopyrazole and 4-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers

In the landscape of medicinal chemistry and materials science, aminopyrazoles stand out as privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials.[1] Their utility stems from a unique combination of hydrogen bonding capabilities, structural rigidity, and multiple points for diversification. However, not all aminopyrazoles are created equal. The simple shift of an amino group from the 3-position to the 4-position on the pyrazole ring dramatically alters the electronic landscape of the molecule, leading to profound differences in chemical reactivity.

This guide provides an in-depth comparison of the reactivity of 3-aminopyrazole and 4-aminopyrazole derivatives. We will dissect the electronic and steric factors that govern their behavior in key synthetic transformations, supported by experimental data and detailed protocols. For researchers in drug development, understanding these nuances is not merely academic; it is fundamental to designing efficient synthetic routes and novel molecular architectures.

The core difference lies in the interplay between the electron-donating amino group (-NH₂) and the electron distribution within the pyrazole ring. In 3-aminopyrazole, the amino group is in direct conjugation with the C4 and C5 positions, significantly enhancing their nucleophilicity. Conversely, in 4-aminopyrazole, the amino group primarily activates the adjacent C3 and C5 positions. This fundamental electronic distinction dictates the regioselectivity of a wide array of reactions.

Figure 1. Structural and electronic comparison of 3-aminopyrazole and 4-aminopyrazole.

Electrophilic Aromatic Substitution: A Question of Regioselectivity

Electrophilic substitution is a cornerstone of aromatic chemistry. For aminopyrazoles, the position of the amino group serves as the primary director for incoming electrophiles.

3-Aminopyrazole Derivatives: The pyrazole ring itself typically undergoes electrophilic substitution at the C4 position.[2][3] The presence of a strongly activating amino group at the C3 (or C5) position reinforces this preference. The lone pair on the amino nitrogen delocalizes into the ring, creating a high electron density at C4, making it the overwhelming site of electrophilic attack. Reactions such as nitration, halogenation, and Vilsmeier-Haack formylation proceed with high regioselectivity at C4.

4-Aminopyrazole Derivatives: In this isomer, the C4-amino group activates the adjacent C3 and C5 positions. While both positions are activated, substitution often occurs preferentially at the C5 position, influenced by the electronic pull of the neighboring N1 atom. However, mixtures of C3 and C5 substituted products can be obtained depending on the steric bulk of existing substituents and the nature of the electrophile.

ReactionReagents3-Aminopyrazole Product4-Aminopyrazole ProductReference
Nitration HNO₃ / H₂SO₄4-Nitro-3-aminopyrazole5-Nitro-4-aminopyrazole[2]
Vilsmeier-Haack POCl₃ / DMF3-Amino-pyrazole-4-carbaldehyde4-Amino-pyrazole-5-carbaldehyde[2][4]
Azo Coupling Ar-N₂⁺Cl⁻4-(Arylazo)-3-aminopyrazole5-(Arylazo)-4-aminopyrazole[2][5]

N-Acylation and N-Alkylation: A Competition Between Nucleophiles

Aminopyrazoles possess three potential sites for acylation or alkylation: the exocyclic amino group and the two endocyclic (ring) nitrogen atoms, N1 and N2. The outcome of these reactions is highly dependent on the reaction conditions, the nature of the electrophile, and the substitution pattern of the pyrazole.

3-Aminopyrazole Derivatives: The regioselectivity of acylation can be complex.

  • Kinetic Control: Under mild conditions, acylation may favor the more nucleophilic exocyclic amino group.

  • Thermodynamic Control: With stronger acylating agents or higher temperatures, reaction often occurs at the ring nitrogens.[6] Studies have shown that mixtures of N1-acetyl, N2-acetyl, and 3-acetamido products can be formed, with the distribution being sensitive to solvents and catalysts.[6][7] For instance, N-acetylation of certain 3-aminopyrazoles has been shown to yield N1-acetyl derivatives as the major product, which are valuable intermediates for kinase inhibitors.[7][8]

4-Aminopyrazole Derivatives: Similar to the 3-amino isomer, a competition exists between the three nitrogen centers. N-alkylation of the pyrazole ring itself is a well-established method, often yielding mixtures of N1 and N2 alkylated products, though specific conditions can favor N1-alkylation.[9][10] The presence of the C4-amino group modulates the nucleophilicity of the ring nitrogens, but the principles of kinetic versus thermodynamic control remain crucial in determining the final product distribution.

acylation Regioselectivity in 3-Aminopyrazole Acylation sub 3-Aminopyrazole Derivative N_exo Exocyclic Acylation (3-Acetamido) sub->N_exo Mild Conditions (Kinetic Product) N1_endo N1-Ring Acylation sub->N1_endo Harsher Conditions (Thermodynamic) N2_endo N2-Ring Acylation sub->N2_endo Harsher Conditions (Thermodynamic)

Figure 2. Factors influencing the site of acylation on 3-aminopyrazole derivatives.

Diazotization and Sandmeyer Reactions: Gateway to Functionalization

The conversion of the exocyclic amino group to a diazonium salt opens a rich field of subsequent transformations, most notably the Sandmeyer reaction, for introducing halides, cyano, and other functional groups.[11][12][13]

3-Aminopyrazole Derivatives: These compounds readily undergo diazotization with nitrous acid (generated from NaNO₂ and a strong acid) to form 3-diazoniopyrazole salts.[14][15] These intermediates, while often unstable, can be trapped in situ with copper(I) salts to afford a variety of 3-substituted pyrazoles in good yields.[16]

4-Aminopyrazole Derivatives: 4-aminopyrazoles can also be diazotized.[17][18] The resulting diazonium salts are typically unstable and may readily cyclize depending on the substituents present at the C3 and C5 positions.[17] This reactivity can be harnessed to synthesize fused heterocyclic systems like pyrazolo[4,3-c]pyridazines.

Comparative Summary:

Feature3-Aminopyrazole4-Aminopyrazole
Diazonium Salt Formation Readily formed with NaNO₂/acid.[14]Readily formed.[17]
Stability of Diazonium Salt Can be trapped for Sandmeyer reactions.[16]Often unstable; prone to intramolecular cyclization.[18]
Primary Utility Synthesis of 3-halo, 3-cyano pyrazoles.Synthesis of fused systems like pyrazolo[4,3-c]pyridazines.

Cyclocondensation Reactions: Building Fused Heterocycles

Perhaps the most synthetically significant difference between the two isomers is their utility in constructing fused pyrazolopyridine scaffolds, which are of immense interest in drug discovery.[19]

3-Aminopyrazole Derivatives: Behaving as an enamine or a 1,3-N,C dinucleophile, 3-aminopyrazole (also known as 5-aminopyrazole due to tautomerism) is the key building block for pyrazolo[3,4-b]pyridines .[20][21] The reaction with 1,3-dicarbonyl compounds or their equivalents proceeds via an initial condensation at the exocyclic amino group, followed by cyclization involving the C4 carbon of the pyrazole ring.[22][23] The regioselectivity of the final product depends on the relative electrophilicity of the two carbonyl groups in an unsymmetrical dicarbonyl compound.[20]

4-Aminopyrazole Derivatives: In contrast, 4-aminopyrazoles are precursors to the isomeric pyrazolo[4,3-b]pyridines .[4][24] Here, the C5 carbon and the C4-amino group act as the nucleophilic sites that react with a dielectrophile to build the fused pyridine ring.

cyclocondensation Cyclocondensation Pathways cluster_3 3-Aminopyrazole Pathway cluster_4 4-Aminopyrazole Pathway a 3-Aminopyrazole c Pyrazolo[3,4-b]pyridine a->c b 1,3-Dicarbonyl b->c d 4-Aminopyrazole f Pyrazolo[4,3-b]pyridine d->f e 1,3-Dicarbonyl (or equivalent) e->f

Figure 3. Divergent synthesis of fused pyrazolopyridines from aminopyrazole isomers.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Phenyl-3-aminopyrazole

This protocol demonstrates the highly regioselective electrophilic substitution at the C4 position of a 3-aminopyrazole derivative.

Rationale: The Vilsmeier reagent (ClCH=N⁺Me₂) is a mild electrophile that requires a highly activated aromatic ring for reaction. The C4 position of 3-aminopyrazole is sufficiently nucleophilic due to activation by the amino group, leading to a clean formylation reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool phosphorus oxychloride (POCl₃, 1.2 eq) to 0 °C under a nitrogen atmosphere.

  • Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3 eq) dropwise to the cooled POCl₃ with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-phenyl-3-aminopyrazole (1.0 eq) in DMF and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Basify the solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (NaOH).

  • Isolation: The product, 3-amino-1-phenylpyrazole-4-carbaldehyde, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from ethanol if further purification is needed.

Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine via Friedländer Annulation

This protocol illustrates the use of a 3-aminopyrazole derivative as a key building block for fused heterocycles.[20]

Rationale: The Friedländer synthesis is a classic method for constructing quinolines and related fused pyridines. Here, the 3-aminopyrazole derivative provides the necessary enamine-like reactivity at the C4 position and the nucleophilic amino group to condense with a 1,3-dicarbonyl compound, in this case, trifluoropentanedione.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) in glacial acetic acid, add 1,1,1-trifluoropentane-2,4-dione (1.1 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC. The mechanism involves initial attack of the exocyclic amine onto one carbonyl, followed by cyclization of the pyrazole C4-position onto the second carbonyl and subsequent dehydration.[20]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product will typically precipitate.

  • Purification: Collect the precipitate by filtration. Wash the solid with a small amount of cold ethanol and then diethyl ether to remove residual acetic acid. The product, 4-(trifluoromethyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The reactivities of 3-aminopyrazole and 4-aminopyrazole are distinct and predictable, governed by the electronic influence of the amino substituent. For the synthetic chemist, 3-aminopyrazoles are the substrates of choice for regioselective C4-functionalization and as precursors for pyrazolo[3,4-b]pyridines. In contrast, 4-aminopyrazoles are ideal starting materials for synthesizing pyrazolo[4,3-b]pyridines and other fused systems derived from C5-functionalization or diazotization-cyclization pathways. A thorough understanding of these divergent reactivities is paramount for the strategic design and efficient execution of synthetic routes in modern drug discovery and materials science.

References

The Strategic Advantage of 1-Methyl-1H-pyrazol-4-amine in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the privileged heterocyclic structures, the pyrazole nucleus has consistently demonstrated its value, featuring in over 40 FDA-approved drugs. This guide provides an in-depth technical analysis of a particularly advantageous, yet specific building block: 1-Methyl-1H-pyrazol-4-amine . We will explore its inherent properties that offer a distinct edge over alternative scaffolds and provide supporting data and experimental workflows for its application, particularly in the realm of kinase inhibition.

The Pyrazole Core: A Foundation of Versatility and Favorable Physicochemical Properties

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile and metabolically stable scaffold in drug design. Its unique electronic distribution, with a pyrrole-like nitrogen (N1) that can act as a hydrogen bond donor and a pyridine-like nitrogen (N2) that can act as a hydrogen bond acceptor, allows for multifaceted interactions with biological targets. This dual nature, combined with its aromaticity, makes the pyrazole ring an excellent bioisostere for other aromatic systems like phenyl rings, often leading to improved potency and physicochemical properties such as solubility and lipophilicity.

The 1-Methyl-1H-pyrazol-4-amine Isomer: Unpacking the Strategic Advantages

While the broader pyrazole scaffold is widely utilized, the specific substitution pattern of 1-Methyl-1H-pyrazol-4-amine offers a unique combination of features that medicinal chemists can strategically exploit.

Enhanced Metabolic Stability and Reduced Off-Target Liabilities

The methylation at the N1 position is a key design element. In unsubstituted pyrazoles, the N-H bond can be a site for metabolic modification or can lead to the formation of regioisomers during synthesis. By "capping" the N1 position with a methyl group, we achieve two critical outcomes:

  • Blocked Metabolism: The methyl group prevents N-glucuronidation or other phase II metabolic transformations at this position, which can improve the compound's half-life and oral bioavailability.

  • Synthetic Regiocontrol: It directs further chemical modifications to other positions on the ring, ensuring a single, desired product and simplifying downstream synthesis and purification.

This contrasts with other heterocycles that may possess more metabolically labile positions, leading to complex metabolic profiles and potential for reactive metabolite formation.

Optimized Vectorial Exit for Target Engagement

The 4-amino group provides a crucial vector for extending the molecule towards solvent-exposed regions of a binding pocket or for introducing additional pharmacophoric features. This is particularly evident in the design of kinase inhibitors, where the pyrazole core can act as a hinge-binder, mimicking the adenine portion of ATP. The 4-amino group then serves as an attachment point for side chains that can interact with other regions of the kinase, thereby enhancing potency and selectivity.

A compelling example is in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Researchers utilized a bioisosteric replacement strategy, starting from a multi-kinase inhibitor. The introduction of a 1-methyl-1H-pyrazol-4-yl group at the C4 position of a pyrimidine core was instrumental in achieving high potency and selectivity for CDK2.

Favorable Kinase Selectivity Profiles

The substitution pattern of 1-Methyl-1H-pyrazol-4-amine can contribute to a more selective kinase inhibition profile. For instance, in the development of Janus Kinase (JAK) inhibitors, the ortho substitution on a pyrazole ring was found to be important for selectivity over JAK2. While this example doesn't directly involve the 4-amino isomer, it highlights the principle that the placement of substituents on the pyrazole ring is a key determinant of selectivity. The 1-methyl group can also play a role in selectivity by sterically hindering binding to certain off-target kinases.

Comparative Analysis: 1-Methyl-1H-pyrazol-4-amine vs. Alternatives

To fully appreciate the advantages of 1-Methyl-1H-pyrazol-4-amine, a comparison with other commonly used building blocks is necessary.

Feature1-Methyl-1H-pyrazol-4-amine3-Aminopyrazole4-AminopyridineAniline
Metabolic Stability High (N1-methylation)Moderate (unsubstituted N-H)Moderate to HighVariable (prone to oxidation)
Synthetic Control High (defined vectors)Lower (potential for regioisomers)HighHigh
H-Bonding Potential Acceptor (N2), Donor (4-amino)Donor (N-H), Acceptor (N2), Donor (3-amino)Acceptor (ring N)Donor (amino)
Scaffold Geometry Planar, 5-membered ringPlanar, 5-membered ringPlanar, 6-membered ringPlanar, 6-membered ring
Kinase Hinge Binding Well-establishedWell-establishedCommonLess common as a primary hinge binder

This table provides a generalized comparison. Specific properties can vary based on the overall molecular context.

The key takeaway is that while other scaffolds can fulfill some of the same roles, 1-Methyl-1H-pyrazol-4-amine offers a more optimized balance of metabolic stability, synthetic tractability, and desirable pharmacophoric features, particularly for kinase inhibitor design.

Experimental Workflows and Protocols

To facilitate the integration of 1-Methyl-1H-pyrazol-4-amine into drug discovery programs, we provide the following representative experimental protocols.

Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

This protocol outlines a common method for coupling 1-Methyl-1H-pyrazol-4-amine to a dichloropyrimidine core, a frequent starting point for many kinase inhibitors.

Materials:

  • 1-Methyl-1H-pyrazol-4-amine

  • 5-substituted-2,4-dichloropyrimidine

  • Trifluoroacetic acid (TFA)

  • n-Butanol

  • Microwave reactor

Procedure:

  • To a microwave vial, add the 5-substituted-2,4-dichloropyrimidine (1.0 eq) and 1-Methyl-1H-pyrazol-4-amine (1.1 eq).

  • Add n-butanol as the solvent.

  • Add trifluoroacetic acid (TFA) as a catalyst (0.1 eq).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow for Synthesis of Pyrimidine-Based Kinase Inhibitor

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis start1 1-Methyl-1H-pyrazol-4-amine reaction Microwave-assisted Nucleophilic Aromatic Substitution (n-BuOH, TFA, 120°C, 1h) start1->reaction start2 5-substituted-2,4-dichloropyrimidine start2->reaction purify Column Chromatography reaction->purify analyze NMR, HRMS purify->analyze product Target Kinase Inhibitor Scaffold analyze->product G inhibitor 1-Methyl-1H-pyrazol-4-amine -based Inhibitor cdk2 CDK2/Cyclin E inhibitor->cdk2 Inhibits rb Retinoblastoma (Rb) Protein cdk2->rb Phosphorylates apoptosis Apoptosis cdk2->apoptosis Prevents e2f E2F Transcription Factors rb->e2f Inhibits s_phase S-Phase Entry e2f->s_phase Promotes

The Methyl Midas Touch: A Comparative Guide to the Biological Activity of 1-Methyl vs. Unsubstituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Among its derivatives, aminopyrazoles have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[2] A recurring question in the optimization of these molecules is the impact of substitution on the pyrazole ring, particularly at the N1 position. This guide provides a comprehensive comparison of the biological activities of 1-methyl-aminopyrazoles versus their unsubstituted (N-H) counterparts, synthesizing available experimental data to elucidate the nuanced role of this seemingly simple methylation.

The introduction of a methyl group at the N1 position can profoundly alter a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These changes, in turn, can have a dramatic and often unpredictable effect on biological activity. This guide will delve into specific therapeutic areas where aminopyrazoles have shown promise, presenting a comparative analysis based on published structure-activity relationship (SAR) studies.

Kinase Inhibition: A Tale of Two Scaffolds

The aminopyrazole core is a well-established hinge-binding motif in many kinase inhibitors. The effect of N1-methylation, however, appears to be highly dependent on the specific kinase target and the overall chemical scaffold.

p38α MAP Kinase: A Case for Methylation

In the context of p38α mitogen-activated protein (MAP) kinase inhibitors, some studies suggest that N1-methylation can be advantageous. For a series of 5-aminopyrazole-based inhibitors, the introduction of a methyl group at the N1 position was found to be consistent with potent inhibitory activity.[3] This suggests that for this particular scaffold, the methyl group may occupy a favorable hydrophobic pocket within the ATP-binding site or contribute to a more rigid and optimal binding conformation.

JNK3 vs. p38: The Role of Planarity

A study on aminopyrazole inhibitors of c-Jun N-terminal kinase 3 (JNK3) highlighted the importance of the planar nature of the pyrazole ring for achieving selectivity over p38.[4][5] While this study did not directly compare 1-methyl and unsubstituted analogs, it underscores how subtle structural changes can influence kinase selectivity. The planarity of the N-linked phenyl pyrazole structure was key to fitting into the smaller active site of JNK3.[4][5] The presence of an N1-methyl group could potentially influence this planarity and, consequently, the selectivity profile.

Comparative Data on Kinase Inhibition

Compound ClassTarget KinaseN1-SubstituentActivity (IC50)Reference
AminopyrazoleJNK3H7 nM[4][5]
IndazoleJNK3-12 nM[4][5]
Indazolep38-3 nM[4][5]
Aminopyrazolep38H>20 µM[4][5]

Note: This table presents data from a study comparing different heterocyclic cores rather than a direct N1-substituent comparison on the same aminopyrazole scaffold. It illustrates the sensitivity of kinase inhibition to the core structure.

Anticancer Activity: The Unsubstituted Advantage

In the realm of oncology, a recurring theme is the importance of the N-H bond of the aminopyrazole for potent cytotoxic activity.

A review of aminopyrazoles in medicinal chemistry highlighted a study where inserting various alkyl and aryl groups at the N1 position of a series of 3-aminopyrazoles led to a loss of antiproliferative activity against all tested cancer cell lines.[2] This strongly suggests that the unsubstituted N1 nitrogen is crucial for the anticancer effects of this particular class of compounds.[2] The N-H group may be acting as a critical hydrogen bond donor in the interaction with the biological target.

Logical Relationship of N1-Substitution on Anticancer Activity

cluster_0 N1-Unsubstituted Aminopyrazole cluster_1 N1-Methylated Aminopyrazole a N-H Group c Biological Target (e.g., in Cancer Cell) a->c Forms Critical H-Bond b N-CH3 Group b->c Lacks H-Bond Donor May cause steric hindrance d Potent Anticancer Activity c->d e Reduced/Abolished Anticancer Activity c->e

Caption: The influence of N1-substitution on the anticancer activity of certain aminopyrazoles.

Antimicrobial Activity: A Mixed Bag

The impact of N1-methylation on the antimicrobial properties of aminopyrazoles is less clear-cut and appears to be species- and scaffold-dependent.

Some studies on novel pyrazole derivatives have reported significant antibacterial and antifungal activity without specifically dissecting the role of the N1-substituent in a comparative manner.[6] However, research on aminoglycoside-derived membrane disruptors has shown that di-N-methylation can enhance antibacterial activity and broaden the spectrum to include Gram-negative bacteria.[7] While not directly on aminopyrazoles, this highlights a potential mechanism where increased lipophilicity due to methylation can improve interaction with bacterial membranes.[7]

Anti-inflammatory Activity: Emerging Insights

The anti-inflammatory potential of pyrazole derivatives is well-documented, with celecoxib being a prominent example. For aminopyrazole-based anti-inflammatory agents, the N1-substituent can play a role in modulating activity and selectivity.

A study on amide-linked bipyrazoles as anti-inflammatory agents highlighted the importance of substituents on the pyrazole ring for binding to the COX-2 enzyme active site.[8] While this study focused on larger substituents, it reinforces the principle that the N1-position is a key site for modification to optimize activity. Another review mentions that for a class of 3-aminopyrazoles, when a more embedded substituent was placed at the N1 position, anti-inflammatory activity was observed, in contrast to the cytotoxic activity of the unsubstituted analogs.[2] This suggests a potential switch in the mode of action based on N1-substitution.

Experimental Protocols

To provide a practical context for the data discussed, here are detailed methodologies for key experiments used to evaluate the biological activity of these compounds.

Kinase Inhibition Assay (Example: p38α MAP Kinase)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound.

Workflow for Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, and 1 mM DTT).

    • Reconstitute recombinant human p38α kinase and its substrate (e.g., ATF-2) in the assay buffer.

    • Prepare a solution of ATP at the desired concentration (often at or near the Km for the kinase).

  • Compound Dilution:

    • Prepare a stock solution of the test compounds (1-methyl and unsubstituted aminopyrazoles) in 100% DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve a range of final assay concentrations.

  • Assay Procedure:

    • Add a fixed amount of p38α kinase to each well of a 96- or 384-well assay plate.

    • Add the serially diluted compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate (ATF-2) and ATP to each well.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Signal Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP consumed.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain (e.g., Staphylococcus aureus) overnight on an appropriate agar plate.

    • Inoculate a few colonies into a sterile broth (e.g., Mueller-Hinton Broth) and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the adjusted suspension to achieve the final desired inoculum concentration in the assay plate (typically 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • Prepare stock solutions of the 1-methyl and unsubstituted aminopyrazoles in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion: A Context-Dependent Modification

The decision to methylate the N1 position of an aminopyrazole is a critical one in the drug discovery process, with the outcome being highly dependent on the biological target and the specific chemical scaffold.

  • For kinase inhibition , the effect is variable. While it may be beneficial for some targets, it can be detrimental to others, and can also influence selectivity.

  • In the context of anticancer activity , particularly for certain classes of 3-aminopyrazoles, an unsubstituted N1 position appears to be crucial for potent cytotoxicity, likely due to its role as a hydrogen bond donor.

  • For antimicrobial and anti-inflammatory activities , the current body of evidence is less conclusive, and the effect of N1-methylation is likely to be nuanced and require empirical determination for each new chemical series.

Ultimately, the "Methyl Midas Touch" is not a universal phenomenon. It is a strategic modification that requires careful consideration of the target's active site topology and the desired mode of action. This guide serves as a starting point for researchers, emphasizing the need for empirical validation through rigorous experimental testing to unlock the full potential of the versatile aminopyrazole scaffold.

References

The Strategic Calculus of Kinase Inhibitor Design: A Cost-Benefit Analysis of Aminopyrazole Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its remarkable utility as a "privileged structure" stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. However, the choice of the specific aminopyrazole building block—be it the 3-amino, 4-amino, or 5-amino isomer, or a more complex substituted derivative—is a critical decision with significant downstream implications for cost, synthetic feasibility, and ultimately, the biological profile of the drug candidate. This guide provides an in-depth cost-benefit analysis of different aminopyrazole building blocks to inform strategic decision-making in drug discovery programs.

The Aminopyrazole Isomers: A Triumvirate of Strategic Importance

The seemingly subtle variation in the position of the amino group on the pyrazole ring dramatically influences the vectoral projection of substituents, the electronic properties of the heterocycle, and its binding mode within the ATP pocket. This, in turn, dictates the synthetic strategy and the overall cost-effectiveness of the lead optimization campaign.

3-Aminopyrazoles: The Workhorse of Kinase Inhibition

The 3-aminopyrazole moiety is arguably the most widely employed isomer in kinase inhibitor design. Its prevalence is underscored by its presence in numerous clinical candidates and approved drugs.[1][2] A key advantage lies in its synthetic accessibility and the commercial availability of the parent scaffold and a range of derivatives.

Cost Analysis: Unsubstituted 3-aminopyrazole is a readily available and relatively inexpensive starting material. Prices from various suppliers indicate a cost-effective entry point for research and early development. For instance, prices can range from approximately

18.50for5gramsto18.50 for 5 grams** to **18.50for5grams∗∗to∗∗ 
760 for 1 kilogram from some suppliers, with variations based on purity and supplier.[3]

Benefit Analysis: The synthetic utility of 3-aminopyrazoles is well-established. They serve as versatile building blocks in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental to elaborating the core structure.[4][5] The nitrogen atoms of the pyrazole ring and the exocyclic amino group provide multiple points for functionalization, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[3][5] For example, the 3-amino group can act as a key hydrogen bond donor to the kinase hinge region, while substituents at other positions can be tailored to occupy adjacent hydrophobic pockets.[4]

4-Aminopyrazoles: A Niche Player with Unique Properties

While less common than their 3-amino counterparts, 4-aminopyrazoles offer distinct structural and electronic properties that can be advantageous for specific targets. The central positioning of the amino group provides a different geometric arrangement for substituents, potentially enabling novel interactions with the target protein.

Cost Analysis: 4-Aminopyrazole is also commercially available, though typically at a higher price point than the 3-amino isomer. For example, a price of $139.00 for 1 gram has been noted from one supplier.[6] This higher cost reflects a potentially more complex or lower-yielding synthesis of the building block itself.

Benefit Analysis: The synthetic handles on 4-aminopyrazoles allow for functionalization at the C3 and C5 positions, providing a different vector space for substituent exploration compared to the 3-amino isomer. This can be particularly useful for targeting kinases with unique pocket topographies. While less documented in blockbuster drugs, the 4-aminopyrazole scaffold has been successfully incorporated into potent kinase inhibitors.[7]

5-Aminopyrazoles: Versatility in Fused Ring Systems

5-Aminopyrazoles are highly versatile building blocks, particularly valued for their propensity to participate in condensation reactions to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[8] These fused scaffolds are prevalent in many kinase inhibitors.

Cost Analysis: The cost of unsubstituted 5-aminopyrazole can be comparable to or slightly higher than 3-aminopyrazole, depending on the supplier and quantity. The true cost-benefit of 5-aminopyrazoles often becomes apparent when considering the overall efficiency of the synthetic route to the final complex molecule.

Benefit Analysis: The strategic advantage of 5-aminopyrazoles lies in their ability to streamline the synthesis of complex, rigidified structures. The vicinal amino and ring nitrogen atoms are perfectly poised for cyclization reactions with 1,3-dielectrophiles, often proceeding in high yield.[8] This can significantly reduce the number of synthetic steps and improve the overall efficiency of a drug discovery campaign, potentially offsetting a slightly higher initial building block cost.

The Impact of Substitution: A Double-Edged Sword

The introduction of substituents onto the aminopyrazole core, such as halogens for subsequent cross-coupling or alkyl/aryl groups to probe specific pockets, is a fundamental strategy in lead optimization. However, this comes with both cost and performance considerations.

Cost: Substituted aminopyrazoles are invariably more expensive than the parent scaffolds. The cost increases with the complexity of the substituent and the number of synthetic steps required for its introduction. For example, halogenated aminopyrazoles, which are key precursors for cross-coupling reactions, will have a higher upfront cost.

Benefit: The "benefit" of using a pre-functionalized aminopyrazole lies in the potential for a more convergent and efficient synthetic route. For instance, starting with a bromo-aminopyrazole allows for a direct Suzuki-Miyaura coupling to introduce a key aryl moiety, potentially avoiding protecting group manipulations and other complexities that might arise from late-stage halogenation.

A direct comparison of halogenated aminopyrazoles in Suzuki-Miyaura reactions has shown that bromo and chloro derivatives can be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions.[9] This highlights that the choice of even a simple halogen substituent can have significant implications for reaction performance and, consequently, the overall cost of synthesis.

Experimental Data and Protocols

To provide a practical context for this analysis, the following sections detail representative experimental protocols for the synthesis and functionalization of aminopyrazole building blocks.

Synthesis of Aminopyrazole Building Blocks

The cost of commercially available aminopyrazoles is intrinsically linked to the efficiency and scalability of their synthesis. Several common methods are employed:

  • From β-Ketonitriles and Hydrazines: This is one of the most common and cost-effective methods for producing 3(5)-aminopyrazoles. The reaction of a β-ketonitrile with hydrazine hydrate typically proceeds with good yields.[5]

  • From α,β-Unsaturated Nitriles and Hydrazines: This route is also widely used and can offer regioselective control over the formation of 3-amino versus 5-amino pyrazoles by tuning the reaction conditions.[5]

  • From Isoxazoles: Isoxazoles can be converted to aminopyrazoles in a one or two-step process, offering an alternative route to these valuable building blocks.[10]

A Representative Experimental Protocol for the Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile:

To a solution of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (2.64 g, 0.02 mol) in 20 ml of boiling ethanol, 85% hydrazine hydrate (1.1 g, 0.022 mol) is added at a rate that maintains boiling without external heating. The exothermic reaction is accompanied by the evolution of ammonia. After the addition is complete, the reaction mixture is heated under reflux for an additional 15 minutes and then cooled to room temperature. The product is collected by filtration and recrystallized from glacial acetic acid.[11]

G cluster_synthesis Synthesis of Aminopyrazole Building Blocks Start β-Ketonitrile or α,β-Unsaturated Nitrile Hydrazine Hydrazine Hydrate Reaction Condensation/ Cyclization Product Aminopyrazole Building Block

Functionalization of Aminopyrazole Building Blocks: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern drug discovery, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The performance of aminopyrazole building blocks in this reaction is a critical factor in their overall utility.

A Representative Experimental Protocol for the Suzuki-Miyaura Coupling of a Halogenated Aminopyrazole:

A mixture of the halogenated aminopyrazole (1 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Na₂CO₃, 2 mmol) in a suitable solvent system (e.g., a mixture of toluene and water) is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is separated, dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Halogenated Aminopyrazole Reagents Arylboronic Acid Pd Catalyst Base Reaction Reaction Setup (Inert Atmosphere, Heat) Workup Aqueous Workup & Extraction Purification Column Chromatography Product Functionalized Aminopyrazole

Comparative Performance and Strategic Recommendations

Building BlockRelative CostKey Synthetic AdvantagesPotential DrawbacksStrategic Recommendation
3-Aminopyrazole LowReadily available, well-established reactivity in cross-coupling.[3][5]May require protection of the amino group in some reactions.The default choice for initial library synthesis and early-stage exploration due to its low cost and predictable reactivity.
4-Aminopyrazole MediumOffers unique substitution vectors for SAR exploration.Higher cost, less explored synthetic routes compared to the 3-amino isomer.[6]A strategic option for second-generation inhibitors or when targeting kinases with unconventional binding pockets.
5-Aminopyrazole Low to MediumExcellent for the efficient construction of fused ring systems (e.g., pyrazolopyrimidines).[8]Regioselectivity can be a challenge in some functionalization reactions.Ideal for programs targeting kinases where a rigid, fused scaffold is desired, potentially leading to more efficient overall syntheses.
Substituted Aminopyrazoles HighCan streamline synthetic routes by providing pre-installed functional handles.Higher upfront cost, and the substituent may influence reactivity in unexpected ways.A cost-effective choice in later-stage optimization when a convergent synthesis is paramount and the cost of the building block is justified by a significant reduction in the number of synthetic steps.

Conclusion: A Calculated Approach to Aminopyrazole Selection

The selection of an aminopyrazole building block is a multi-faceted decision that extends beyond simple commercial availability. A thorough cost-benefit analysis must weigh the upfront cost of the starting material against its performance in key synthetic transformations and its ability to deliver the desired biological activity. For early-stage discovery, the cost-effective and versatile 3-aminopyrazole remains the logical starting point. However, as a program matures and the need for novel intellectual property and optimized biological profiles becomes more pressing, a strategic pivot to 4-amino, 5-amino, or more complex substituted aminopyrazoles can provide a significant competitive advantage. By carefully considering the interplay between cost, synthetic efficiency, and the desired final molecular architecture, drug discovery teams can navigate the complex landscape of aminopyrazole chemistry to efficiently deliver the next generation of innovative kinase inhibitors.

References

A Comparative Guide to Catalytic Systems for the C-N Coupling of 1-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Aminopyrazole Scaffolds

The 1-methyl-1H-pyrazol-4-amine core is a privileged scaffold in modern medicinal chemistry and materials science. Its derivatives are integral to a wide array of biologically active compounds, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2] The efficient synthesis of N-aryl or N-heteroaryl derivatives of this pyrazole is therefore a critical objective for researchers in drug development. The primary method for forging this key C-N bond is transition metal-catalyzed cross-coupling.

This guide provides an in-depth comparative analysis of the two most prevalent and powerful catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann coupling. We will delve into the mechanistic underpinnings of each system, compare their performance based on experimental data, and provide detailed protocols to enable researchers to select and implement the optimal strategy for their specific synthetic challenges.

High-Level Comparison: Palladium vs. Copper Catalysis

The choice between a palladium or copper catalyst is a critical decision point in a synthetic campaign, influenced by factors ranging from cost and substrate scope to reaction sensitivity. While palladium catalysis is often considered the gold standard for its broad applicability and high efficiency under mild conditions, copper catalysis presents a more economical and sometimes complementary alternative.[3][4]

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Cost HighLow
Reaction Conditions Generally milder (often < 100 °C)Traditionally harsh (>150 °C), but modern ligands allow for milder conditions
Ligands Critical; often complex and expensive biarylphosphinesOften simpler, cheaper ligands (e.g., diamines, amino acids)
Substrate Scope Extremely broad; wide functional group toleranceHistorically limited, but greatly expanded with modern ligands
Base Sensitivity Tolerates a wide range of bases (e.g., alkoxides, carbonates)Often requires strong bases; some substrates may be sensitive
Catalyst Inhibition Can be inhibited by coordinating heterocycles like pyrazole[2]Also susceptible to inhibition by coordinating substrates
Key Advantage High reactivity, reliability, and broad functional group tolerance[5]Low cost, and can be more effective for certain nucleophiles (e.g., alkylamines with β-hydrogens)[6][7]

Deep Dive I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for C-N bond formation.[8][9] Its success hinges on a well-understood catalytic cycle and the continuous development of sophisticated phosphine ligands that promote high catalytic turnover.

Mechanism and the Role of Ligands

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[10][11][12] The choice of ligand is paramount; bulky, electron-rich phosphine ligands are required to facilitate both the initial oxidative addition of the aryl halide to the Pd(0) center and the final, turnover-limiting reductive elimination step that forms the C-N bond and regenerates the active catalyst.[3][13]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(L)-X (Oxidative Addition) pd0->oa_complex + Ar-X amine_complex [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ oa_complex->amine_complex + R₂NH - L (optional) amido_complex Ar-Pd(II)(L)(NR₂) (Amido Complex) amine_complex->amido_complex + Base - [Base-H]⁺X⁻ amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product Reductive Elimination

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

Performance Data for Pyrazole Amination

While direct comparative studies on 1-methyl-1H-pyrazol-4-amine are sparse, extensive data exists for the closely related C4-amination of 4-halopyrazoles. These reactions utilize analogous catalytic systems and provide excellent predictive power. Bulky biarylphosphine ligands such as tBuBrettPhos and tBuDavePhos have shown particular efficacy.[2][6]

Electrophile/NucleophilePd SourceLigandBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-1H-pyrazole + AnilinePd precatalysttBuBrettPhosLHMDSDioxane10085[2][14]
4-Bromo-1-tritylpyrazole + PiperidinePd(dba)₂tBuDavePhosNaOtBuXylene160 (MW)60[6][7]
4-Bromo-1-methylpyrazole + Aromatic Amide[Pd(cinnamyl)Cl]₂tBuXPhosK₂CO₃t-AmylOH110N/A[6]
4-iodo-1-methyl-1H-pyrazol-3-amine (Boc-protected) + AnilinePd₂(dba)₃XantphosCs₂CO₃Dioxane10080-90 (typical)[1]
Experimental Protocol: Palladium-Catalyzed Coupling

This protocol is a representative procedure for the coupling of an aryl bromide with 1-methyl-1H-pyrazol-4-amine, adapted from methodologies reported for similar heterocyclic amines.[2][14]

Rationale:

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Precatalyst: Using a stable Pd(II) precatalyst (like a G3 or G4 palladacycle) ensures the reproducible generation of the active Pd(0) species in situ.

  • Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and competing hydrolysis reactions. Toluene or dioxane are common choices.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, forming the nucleophilic amido species in the catalytic cycle.

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), 1-methyl-1H-pyrazol-4-amine (1.2 mmol, 1.2 equiv), tBuBrettPhos-Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-1-methyl-1H-pyrazol-4-amine.

Deep Dive II: Copper-Catalyzed Ullmann Coupling

The Ullmann reaction is a classical method for C-N bond formation that has seen a resurgence due to the development of ligand-accelerated protocols that allow for significantly milder reaction conditions.[4][15] As copper is far more abundant and less expensive than palladium, it represents a highly attractive alternative, particularly for large-scale synthesis.

Mechanism and Ligand Acceleration

The mechanism of the Ullmann coupling is more debated than its palladium counterpart but is generally thought to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic substitution pathway. In the classical, ligand-free reaction, harsh conditions are required. However, the introduction of chelating ligands, such as N,N'-dimethylethylenediamine (DMEDA) or various amino acids, stabilizes the copper intermediates, facilitating the reaction at much lower temperatures.[16][17]

Ullmann_Workflow start Reactants: - 1-Methyl-1H-pyrazol-4-amine - Aryl Halide (Ar-X) catalyst Catalytic System: - Cu(I) Source (e.g., CuI) - Ligand (e.g., Diamine) - Base (e.g., K₂CO₃) start->catalyst combine conditions Reaction Conditions: - Solvent (e.g., DMSO, DMF) - Heat (80-130 °C) catalyst->conditions apply product Product: N-Aryl-1-methyl-1H-pyrazol-4-amine conditions->product forms

Figure 2: General experimental workflow for a ligand-accelerated Ullmann coupling.

Performance Data for Pyrazole Amination

Ligand-promoted copper catalysis is effective for the N-arylation of a variety of nitrogen heterocycles, including pyrazoles.[16] Notably, copper-based systems can be particularly adept at coupling alkylamines that contain β-hydrogens, a substrate class that can be challenging for palladium catalysts which may favor β-hydride elimination.[6]

ElectrophileNucleophileCu SourceLigandBaseSolventTemp (°C)Yield (%)Reference
Aryl IodidePyrazoleCuIDiamineK₂CO₃Dioxane110Good (not specified)[16]
3-BromopyridineN-(3-chloro-1H-pyrazol-4-yl)acetamideCuClDMEDAK₂CO₃DMF13086[17]
4-Iodo-1-tritylpyrazolePyrrolidineCuINoneK₂CO₃DMF10043[6][7]
IodobenzenePiperidineCuIN-methylglycineK₃PO₄DMSORT-90Excellent (not specified)[4]
Experimental Protocol: Copper-Catalyzed Coupling

This protocol describes a general procedure for the ligand-promoted Ullmann coupling of 1-methyl-1H-pyrazol-4-amine with an aryl iodide, based on established methods.[16][17]

Rationale:

  • Copper Source: Copper(I) iodide (CuI) is a common, inexpensive, and effective catalyst precursor.

  • Ligand: A simple, bidentate ligand like N,N'-dimethylethylenediamine (DMEDA) is used to accelerate the reaction and allow for lower temperatures.

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is typically sufficient.

  • Solvent: Polar aprotic solvents like DMSO or DMF are often used to ensure solubility of the reactants and salts.

Procedure:

  • To a reaction vial, add copper(I) iodide (0.1 mmol, 10 mol%), the aryl iodide (1.0 mmol, 1.0 equiv), 1-methyl-1H-pyrazol-4-amine (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous DMSO (4 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) via syringe.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a preheated oil bath or heating block at 120 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the target compound.

Catalyst Selection: A Decision-Making Framework

Choosing the right catalyst is not merely a question of yield, but a strategic decision based on the specific constraints and goals of the project.

Decision_Tree start Project Goal: Couple 1-Methyl-1H-pyrazol-4-amine q1 Is broad functional group tolerance critical? start->q1 q2 Is cost the primary concern (e.g., large scale)? q1->q2 No pd_path Palladium System (Buchwald-Hartwig) - High success probability - Broad scope q1->pd_path Yes q3 Are very mild conditions (< 90°C) required? q2->q3 No cu_path Copper System (Ullmann) - Economical - Potentially simpler workup q2->cu_path Yes q3->pd_path Yes q3->cu_path No/Flexible

Figure 3: Decision workflow for selecting a catalytic system.

  • Choose Palladium when: The highest priority is reliability across a diverse range of aryl or heteroaryl halides, especially those containing sensitive functional groups. It is the preferred method for initial discovery chemistry where substrate scope is being explored and obtaining the product reliably is more important than cost.[5]

  • Choose Copper when: Cost is a major driver, such as in process development or scale-up campaigns. It is also a valuable option if the specific substrate combination is known to work well with copper catalysis or if palladium-based methods have failed, for example due to catalyst poisoning or problematic side reactions like β-hydride elimination.[6][15]

Conclusion

Both palladium- and copper-catalyzed systems are powerful tools for the synthesis of N-substituted 1-methyl-1H-pyrazol-4-amines. The Buchwald-Hartwig amination offers unparalleled scope and reliability, making it the go-to method for complex, small-scale syntheses. In contrast, modern Ullmann coupling protocols provide a cost-effective and highly efficient alternative, particularly for large-scale production where the reaction has been optimized. By understanding the mechanistic nuances, performance characteristics, and practical considerations of each system, researchers can confidently select the most appropriate catalyst to accelerate their research and development goals.

References

A Researcher's Guide to Navigating Regioselectivity in the Functionalization of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

By Dr. Evelyn Reed, Senior Application Scientist

Substituted aminopyrazoles are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] Their biological efficacy is profoundly dictated by the substitution pattern on the pyrazole ring, making the control of regioselectivity during their functionalization a critical aspect of drug design and development.[1] This guide provides an in-depth comparison of methodologies for the regioselective functionalization of substituted aminopyrazoles, supported by experimental data and mechanistic insights to empower researchers in this field.

The inherent tautomerism of aminopyrazoles presents a significant challenge, as it can lead to mixtures of regioisomers upon functionalization.[3][4] Understanding and controlling the factors that govern regioselectivity—steric hindrance, electronic effects, and reaction conditions—is paramount for the efficient synthesis of desired bioactive molecules.[1]

The Decisive Factors: N-Alkylation and N-Arylation

The alkylation and arylation of the pyrazole nitrogen atoms are fundamental transformations in the elaboration of aminopyrazole scaffolds. The regiochemical outcome of these reactions is highly dependent on the interplay between the substrate, reagents, and reaction conditions.

N-Alkylation: A Tale of Two Nitrogens

The N-alkylation of aminopyrazoles can occur at either the N1 or N2 position of the pyrazole ring. The selectivity of this reaction is influenced by the substitution pattern of the pyrazole and the nature of the alkylating agent and base.

Generally, in base-mediated alkylations, the less sterically hindered nitrogen is favored. For 3-aminopyrazoles, this often leads to a preference for N1 alkylation. However, the use of bulky alkylating agents or substituents on the pyrazole ring can shift the selectivity towards the N2 position.[5]

Comparison of N-Alkylation Conditions for 3-Aminopyrazole:

Alkylating AgentBaseSolventMajor ProductReference
Methyl IodideK₂CO₃DMF1-Methyl-3-aminopyrazole[6]
Benzyl BromideNaHTHF1-Benzyl-3-aminopyrazole[6]
Isopropyl BromideCs₂CO₃AcetonitrileMixture of N1 and N2 isomers[5]

Experimental Protocol: Regioselective N1-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate [6]

  • To a stirred solution of methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, 1.0-1.2 eq) dropwise.

  • Stir the reaction at the desired temperature (room temperature to 80°C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired N1-alkylated product.

The choice of a weaker base like potassium carbonate in a polar aprotic solvent like DMF generally favors the thermodynamically more stable N1-alkylated product.[6] Stronger bases like sodium hydride can sometimes lead to decreased selectivity.

Caption: Factors influencing N-alkylation regioselectivity.

N-Arylation: Leveraging Catalysis for Control

Transition metal-catalyzed cross-coupling reactions are powerful tools for the N-arylation of aminopyrazoles. The regioselectivity can be finely tuned by the choice of catalyst, ligands, and reaction conditions.

Copper-catalyzed Ullmann and Chan-Lam couplings, as well as palladium-catalyzed Buchwald-Hartwig reactions, are commonly employed.[7] For unbiased aminopyrazoles, Ullmann conditions often favor arylation of the endocyclic nitrogen atoms, leading to N1-arylated products with high selectivity.[7]

Comparison of N-Arylation Methods for 3-Aminopyrazole:

Catalyst/LigandArylating AgentBaseSolventMajor ProductReference
CuI / 1,10-phenanthrolineAryl IodideK₂CO₃DMFN1-Aryl-3-aminopyrazole[7]
Pd₂(dba)₃ / t-BuBrettPhosAryl BromideK₃PO₄t-BuOHN1-Aryl-3-aminopyrazole[7]

Experimental Protocol: Copper-Catalyzed N1-Arylation of 3-Aminopyrazole [7]

  • To a reaction vessel, add 3-aminopyrazole (1.0 eq), aryl iodide (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the mixture at the desired temperature (e.g., 110°C) under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the N1-arylated product.

The use of a copper catalyst with a suitable ligand like 1,10-phenanthroline directs the arylation to the endocyclic nitrogen, providing a reliable method for the synthesis of N1-aryl aminopyrazoles.[7]

Directing the Attack: C-H Functionalization

Direct C-H functionalization has emerged as an atom-economical and efficient strategy for the synthesis of substituted aminopyrazoles. The inherent electronic properties of the aminopyrazole ring and the use of directing groups can be exploited to achieve high regioselectivity.

For 5-aminopyrazoles, the C4 position is often susceptible to electrophilic attack. Recent studies have shown that enzymatic catalysis can achieve chemoselective C4-arylation under mild conditions, avoiding the need for protecting groups on the amine.[8]

Experimental Protocol: Laccase-Mediated C4-Arylation of a 5-Aminopyrazole [8]

  • To a solution of the 5-aminopyrazole derivative (1.0 eq) in a suitable buffer (e.g., acetate buffer, pH 5), add the arylating agent (e.g., a catechol derivative, 1.2 eq).

  • Add the laccase enzyme.

  • Stir the reaction mixture at room temperature, open to the air, for the required time, monitoring by TLC or LC-MS.

  • Upon completion, extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify by chromatography to yield the C4-arylated product.

This enzymatic approach offers a green and highly selective alternative to traditional metal-catalyzed methods for C-H functionalization.[8]

Halogenation: Activating the Ring for Further Diversification

Regioselective halogenation of the aminopyrazole core provides a valuable handle for subsequent cross-coupling reactions, enabling further diversification of the scaffold. The position of halogenation is influenced by the directing effect of the amino group and other substituents on the ring.

For 3-aryl-1H-pyrazol-5-amines, direct C-H halogenation at the C4 position can be achieved using N-halosuccinimides (NXS) under metal-free conditions.[9]

Comparison of Halogenating Agents for 3-Aryl-1H-pyrazol-5-amine:

Halogenating AgentSolventMajor ProductReference
N-Bromosuccinimide (NBS)DMSO4-Bromo-3-aryl-1H-pyrazol-5-amine[9]
N-Iodosuccinimide (NIS)DMSO4-Iodo-3-aryl-1H-pyrazol-5-amine[9]
N-Chlorosuccinimide (NCS)DMSO4-Chloro-3-aryl-1H-pyrazol-5-amine[9]

Experimental Protocol: C4-Bromination of 3-Aryl-1H-pyrazol-5-amine [9]

  • To a solution of the 3-aryl-1H-pyrazol-5-amine (1.0 eq) in DMSO, add N-bromosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the 4-bromo product.

This method provides a straightforward and efficient route to 4-halogenated aminopyrazoles, which are versatile intermediates in organic synthesis.[9]

Caption: General workflow for aminopyrazole functionalization.

Conclusion

The regioselective functionalization of substituted aminopyrazoles is a multifaceted challenge that can be addressed through a careful selection of synthetic strategies. By understanding the interplay of steric and electronic effects, and by leveraging the power of modern catalytic methods, researchers can effectively control the regiochemical outcome of their reactions. The protocols and comparisons provided in this guide serve as a valuable resource for the development of novel aminopyrazole-based therapeutics.

References

Benchmarking 1-Methyl-1H-pyrazol-4-amine: A Comparative Guide for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of building blocks for library synthesis is a critical determinant of success. The architecture of these molecular fragments dictates the chemical space that can be explored and ultimately influences the novelty and potency of potential lead compounds. Among the privileged scaffolds in medicinal chemistry, N-heterocycles, and specifically aminopyrazoles, have garnered significant attention for their versatile reactivity and presence in numerous biologically active molecules. This guide provides an in-depth performance benchmark of 1-Methyl-1H-pyrazol-4-amine, a valuable building block for library synthesis, and objectively compares its utility against a panel of commonly employed alternatives: 4-aminopyridine, 3-amino-5-methylisoxazole, and 4-(aminomethyl)piperidine.

Our analysis is grounded in experimental data for two of the most fundamental transformations in library synthesis: amide bond formation and the Suzuki-Miyaura cross-coupling reaction. By examining the performance of each building block in these key reactions, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic campaigns.

The Central Role of Amino-Heterocycles in Drug Discovery

Amino-heterocycles are foundational components in the design of small molecule libraries for high-throughput screening. The amino group provides a versatile handle for a wide array of chemical transformations, enabling the rapid generation of diverse compound collections. The heterocyclic core, in turn, imparts specific physicochemical properties, influences binding interactions with biological targets, and can serve as a bioisosteric replacement for other functional groups. 1-Methyl-1H-pyrazol-4-amine, with its pyrazole nucleus, is a particularly interesting scaffold due to the prevalence of pyrazoles in approved drugs.[1]

Comparative Performance in Amide Bond Formation

The formation of an amide bond is arguably the most utilized reaction in medicinal chemistry. Its robustness and the stability of the resulting linkage make it an ideal method for connecting molecular fragments in a library. In this section, we compare the performance of 1-Methyl-1H-pyrazol-4-amine against our selected alternatives in a representative amide coupling reaction with a standard carboxylic acid, such as benzoic acid.

The reactivity of the amino group is a key determinant of the reaction's efficiency. The nucleophilicity of the exocyclic amine is modulated by the electronic properties of the heterocyclic ring to which it is attached.

Table 1: Comparative Performance in Amide Bond Formation

Building BlockReaction ConditionsTypical Yield (%)Reaction Time (h)Citation(s)
1-Methyl-1H-pyrazol-4-amine EDC, HOBt, DIPEA, CH2Cl2, rt60-80%12-24[2]
4-Aminopyridine BTFFH, DIPEA, CH2Cl2, 80 °C~70%12[3]
3-Amino-5-methylisoxazole Acid Chloride, PyridineGoodNot Specified
4-(Aminomethyl)piperidine EDC, DMAP, DCM, rtHigh (Qualitative)Not Specified[4]

Note: The data presented is collated from different sources with varying substrates and conditions and should be interpreted as a qualitative guide to relative reactivity.

Causality Behind Performance in Amide Coupling:
  • 1-Methyl-1H-pyrazol-4-amine: The pyrazole ring is a π-excessive system, which can increase the electron density on the exocyclic amino group, enhancing its nucleophilicity compared to anilines with electron-withdrawing groups. This generally leads to good to excellent yields in amide coupling reactions under standard conditions.[2]

  • 4-Aminopyridine: The pyridine ring is electron-deficient, which reduces the nucleophilicity of the 4-amino group. This can sometimes necessitate more forcing reaction conditions or more potent coupling agents to achieve high yields.[3]

  • 3-Amino-5-methylisoxazole: The isoxazole ring is also an electron-deficient heterocycle. However, the amino group at the 3-position can participate in favorable electronic interactions, and these compounds are known to undergo efficient acylation, often through the more reactive acid chloride.

  • 4-(Aminomethyl)piperidine: As a saturated heterocycle, the piperidine ring has an electron-donating inductive effect, making the primary amine of the aminomethyl group highly nucleophilic. This typically results in very efficient and rapid amide bond formation under mild conditions.[4]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl diversity into a library. For this comparison, we consider the reactivity of the corresponding bromo-substituted heterocycles in a coupling reaction with a standard boronic acid, such as phenylboronic acid.

Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling

Building Block (Bromo-derivative)Catalyst SystemBaseSolventTypical Yield (%)Citation(s)
4-Bromo-1-methyl-1H-pyrazole Pd(dppf)Cl2K2CO3Dioxane/H2O86%[5]
4-Bromopyridine Pd(PPh3)4K3PO4Dioxane/H2OGood (Qualitative)[6]
3-Bromo-5-methylisoxazole Pd(dppf)Cl2K2CO3DMEGood (Qualitative)[7]
N-Boc-4-bromo-piperidine derivative Pd CatalystBaseSolventGood (Qualitative)[8][9]

Note: The data presented is collated from different sources with varying substrates and conditions and should be interpreted as a qualitative guide to relative reactivity.

Causality Behind Performance in Suzuki Coupling:
  • 4-Bromo-1-methyl-1H-pyrazole: Pyrazole derivatives are generally good substrates for Suzuki coupling reactions. The reaction proceeds readily under standard palladium catalysis to afford the desired biaryl products in high yields.[5] The presence of the unprotected N-H in related pyrazoles can sometimes inhibit the catalyst, but the N-methylation in our target compound circumvents this issue.

  • 4-Bromopyridine: As an electron-deficient heterocycle, 4-bromopyridine is an excellent substrate for Suzuki coupling, often proceeding with high efficiency. The electron-withdrawing nature of the pyridine ring facilitates the oxidative addition of the palladium catalyst.[6]

  • 3-Bromo-5-methylisoxazole: Similar to bromopyridines, bromo-isoxazoles are activated towards oxidative addition and are generally good coupling partners in Suzuki reactions.[7]

  • N-Boc-4-bromo-piperidine derivative: Suzuki couplings involving saturated heterocycles like piperidine are less common as the C-Br bond is on an sp3-hybridized carbon. However, related couplings on unsaturated precursors to piperidines are well-established.[8][9] Direct coupling on a bromopiperidine would require specific catalytic systems. For library synthesis, functionalization of the piperidine nitrogen is a more common strategy.

Experimental Protocols

To provide a practical framework for the application of these building blocks, detailed step-by-step methodologies for the key reactions are provided below.

Protocol 1: General Procedure for Amide Bond Formation

This protocol is a representative example and may require optimization for specific substrates.

  • To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., CH2Cl2 or DMF, 0.1 M), add a coupling agent (e.g., EDC, 1.2 eq.) and an activator (e.g., HOBt, 1.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amino-heterocyclic building block (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 12-24 hours).

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates and catalysts.

  • To a reaction vessel, add the bromo-heterocycle (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq.).

  • Add a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and a suitable solvent system (e.g., a mixture of dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualization of Workflows and Structures

To further clarify the experimental processes and the molecular structures of the building blocks, the following diagrams are provided.

G cluster_amide Amide Coupling Workflow Carboxylic Acid Carboxylic Acid Activated Acid Activated Acid Carboxylic Acid->Activated Acid Activation Coupling Agent Coupling Agent Coupling Agent->Activated Acid Amino-heterocycle Amino-heterocycle Amide Product Amide Product Amino-heterocycle->Amide Product Activated Acid->Amide Product Nucleophilic Attack

Caption: Workflow for a typical amide coupling reaction.

G cluster_suzuki Suzuki Coupling Workflow Bromo-heterocycle Bromo-heterocycle Oxidative Addition Complex Oxidative Addition Complex Bromo-heterocycle->Oxidative Addition Complex Pd(0) Boronic Acid Boronic Acid Transmetalation Transmetalation Boronic Acid->Transmetalation Base Pd Catalyst Pd Catalyst Pd Catalyst->Oxidative Addition Complex Coupled Product Coupled Product Oxidative Addition Complex->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_structures Building Block Structures 1-Methyl-1H-pyrazol-4-amine 4-Aminopyridine 3-Amino-5-methylisoxazole 4-(Aminomethyl)piperidine

Caption: Chemical structures of the benchmarked building blocks.

Conclusion and Recommendations

This comparative guide provides a foundational understanding of the performance of 1-Methyl-1H-pyrazol-4-amine in the context of library synthesis, benchmarked against three other commercially available amino-heterocyclic building blocks.

  • 1-Methyl-1H-pyrazol-4-amine emerges as a robust and versatile building block, demonstrating reliable performance in both amide coupling and Suzuki reactions. Its favorable electronic properties and the presence of the medicinally relevant pyrazole core make it an excellent choice for generating diverse and biologically relevant compound libraries.

  • 4-Aminopyridine , while a staple in many synthetic endeavors, may require more tailored reaction conditions for amide coupling due to the electron-deficient nature of the pyridine ring. However, its bromo-derivative is an excellent substrate for Suzuki couplings.

  • 3-Amino-5-methylisoxazole offers another valuable heteroaromatic scaffold. Its reactivity in amide bond formation is well-established, and its bromo-derivative is a competent partner in cross-coupling reactions.

  • 4-(Aminomethyl)piperidine provides access to saturated, three-dimensional chemical space. Its high nucleophilicity makes it ideal for rapid and efficient amide bond formation. Its application in Suzuki coupling is less direct but can be achieved through functionalization of the piperidine nitrogen.

Ultimately, the choice of building block will depend on the specific goals of the library synthesis campaign, including the desired physicochemical properties of the final compounds and the targeted biological space. This guide serves as a valuable resource to aid in this critical decision-making process, empowering researchers to design and execute more effective and successful drug discovery programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-1H-pyrazol-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug discovery and development demands an unwavering commitment to safety. As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when working with 1-Methyl-1H-pyrazol-4-amine dihydrochloride, a compound that, like many amine hydrochlorides, requires meticulous handling. Our approach transcends a simple checklist; it is a framework for risk assessment and procedural excellence.

Hazard Identification: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. According to safety data sheets, this compound is classified as a hazardous chemical.[1] The primary routes of exposure and associated health effects are:

  • Skin Contact: Causes skin irritation.[1][2] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation.[2][3] Direct contact can result in significant discomfort, redness, and potential damage if not addressed immediately.

  • Inhalation: May cause respiratory irritation.[2][3][4] Inhaling the dust can irritate the mucous membranes and respiratory tract.

  • Ingestion: Harmful if swallowed.[4][5]

These hazards dictate a multi-faceted approach to protection, where each piece of PPE serves a specific, critical function in creating a barrier between you and the chemical.

The Foundation: Engineering and Administrative Controls

PPE is the final, and crucial, line of defense. It should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: The primary method for exposure control is to handle this compound within a certified chemical fume hood.[6] This minimizes the concentration of airborne dust or aerosols. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

  • Administrative Controls: Adhere to standard laboratory safety practices.[7] This includes washing hands thoroughly after handling, prohibiting eating, drinking, or smoking in the work area, and ensuring all personnel are trained on the specific hazards of this compound.[2][7]

Comprehensive PPE Protocol

The selection of PPE is contingent on the nature and scale of the work being performed. The following protocol outlines the minimum required PPE for handling this compound in a typical research setting.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is non-negotiable.[2][3]

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8] Standard safety glasses do not provide a sufficient seal to protect against fine dusts.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during solution preparation or transfer of larger quantities), supplement safety goggles with a full-face shield.[7][9]

Skin and Body Protection

Preventing skin contact is paramount to avoid irritation.[1]

  • Laboratory Coat: A standard, buttoned lab coat should be worn at all times. For enhanced protection, consider a coat with elastic cuffs.

  • Gloves: Chemical-resistant gloves are mandatory.[10]

    • Material: Nitrile gloves are a suitable choice for handling this solid compound and its solutions. Always check the manufacturer's glove compatibility chart for the specific solvents you may be using.

    • Technique: Inspect gloves for any signs of damage before use. Employ the "double-gloving" technique for added protection during high-risk procedures. Remove gloves promptly if they become contaminated and wash your hands thoroughly.

  • Additional Clothing: Ensure that legs and feet are fully covered. Closed-toe, chemical-resistant footwear is required.[11]

Respiratory Protection

Engineering controls like fume hoods are the primary means of respiratory protection.[6] However, in specific situations, a respirator may be necessary.

  • When to Use: Consider respiratory protection if you are handling large quantities of the powder outside of a fume hood, if there is a potential for significant aerosol generation, or during spill cleanup.[2][12]

  • Type of Respirator: If a risk assessment determines that a respirator is required, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][13] A full-face respirator offers the added benefit of eye and face protection.[8] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.

PPE Selection Summary

The following table provides a quick-reference guide for selecting the appropriate level of PPE based on the task.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing small quantities (<1g) inside a fume hood Safety GogglesSingle pair of nitrile glovesLab CoatNot typically required
Preparing solutions inside a fume hood Safety Goggles & Face ShieldDouble pair of nitrile glovesLab CoatNot typically required
Handling larger quantities (>10g) or reactions Safety Goggles & Face ShieldDouble pair of nitrile glovesChemical-resistant apron over lab coatRecommended (consult safety officer)
Cleaning up a spill Safety Goggles & Face ShieldHeavy-duty nitrile or butyl rubber glovesDisposable coverallsRequired (NIOSH-approved respirator)

Procedural Workflow: Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don3 3. Safety Goggles Don4 4. Face Shield (if needed) Don5 5. Gloves (outer pair last) Doff1 1. Gloves (outer pair first) Doff2 2. Face Shield Doff3 3. Lab Coat (turn inside out) Doff4 4. Safety Goggles Doff5 5. Respirator (if used) WashHands_End Wash Hands Thoroughly Doff5->WashHands_End WashHands_Start Wash Hands WashHands_Start->Don1

Caption: PPE Donning and Doffing Workflow.

Decontamination and Disposal

Proper disposal of contaminated materials is a critical final step in the safe handling process.

  • Contaminated PPE: All disposable PPE, including gloves and any contaminated lab coats, must be disposed of as hazardous waste in a clearly labeled, sealed container.[1][4]

  • Spill Cleanup: In the event of a spill, avoid generating dust.[2] Use an inert absorbent material to clean up the spill and place it in a sealed container for disposal.[6] Ensure the area is well-ventilated.

Emergency Response: In Case of Exposure

Immediate and correct first aid is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][3] If skin irritation persists, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If they feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

By integrating these expert protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazol-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.